Hexane-1,3-diamine
Description
Structure
2D Structure
Properties
CAS No. |
589-54-8 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
hexane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3 |
InChI Key |
RPLXGDGIXIJNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCN)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hexane-1,3-diamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexane-1,3-diamine is a difunctional aliphatic amine with potential applications in organic synthesis and materials science. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and key safety information. While direct applications in drug development are not widely documented, the biological significance of related short-chain diamines suggests potential areas for future investigation. This guide consolidates available data, provides generalized experimental protocols for its characterization, and presents its structural and chemical properties in a format amenable to researchers.
Chemical Structure and Identification
This compound, also known as 1,3-diaminohexane, is a six-carbon aliphatic diamine with amino groups located at the first and third positions of the hexane chain.
Molecular Structure
The chemical structure of this compound is depicted below.
Caption: 2D representation of the this compound molecule.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 589-54-8[1] |
| Molecular Formula | C6H16N2[1] |
| Canonical SMILES | CCCC(CCN)N[1] |
| InChI | InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3[1] |
| InChIKey | RPLXGDGIXIJNQD-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 116.20 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | - |
| Melting Point | 42-45 °C | - |
| Boiling Point | Not available | - |
| Density | 0.89 g/cm³ at 25 °C | - |
| Solubility | Soluble in water and various organic solvents (inferred from related compounds). | [2] |
| pKa (predicted) | pKa1 ≈ 9.8, pKa2 ≈ 10.9 (estimated based on similar aliphatic diamines) | - |
| LogP (predicted) | 0.8 | - |
Spectroscopic Data (Predicted and Analogous)
¹H NMR Spectroscopy (Predicted)
A predicted ¹H NMR spectrum of this compound would exhibit complex splitting patterns due to the presence of multiple diastereotopic protons. The following are estimated chemical shifts:
-
δ 0.9 ppm (t, 3H): Terminal methyl group (CH₃).
-
δ 1.2-1.6 ppm (m, 4H): Methylene groups of the butyl chain (CH₂-CH₂).
-
δ 2.5-3.0 ppm (m, 3H): Methylene and methine protons adjacent to the amino groups (CH-NH₂ and CH₂-NH₂).
-
Variable (br s, 4H): Amine protons (NH₂), which are often broad and their chemical shift is dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
A predicted ¹³C NMR spectrum of this compound is shown below, with estimated chemical shifts.
Caption: Predicted 13C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy (Analogous)
The IR spectrum of a primary amine like this compound would be characterized by the following absorption bands, based on data for similar aliphatic amines:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary amine |
| 2850-2960 | C-H stretch | Alkane |
| 1590-1650 | N-H bend (scissoring) | Primary amine |
| 1450-1470 | C-H bend | Alkane |
| 1000-1250 | C-N stretch | Aliphatic amine |
Mass Spectrometry (Analogous)
The mass spectrum of this compound obtained by electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 116. Common fragmentation patterns for aliphatic amines would be expected, including alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl radicals. The fragmentation pattern of hexane suggests that cleavage of C-C bonds is also likely.[3][4]
Synthesis and Reactivity
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be prepared through established methods for the synthesis of 1,3-diamines.[5] One common approach involves the reduction of a corresponding dinitrile or the reductive amination of a suitable keto-amine or diketone. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for 1,3-diamines.
Reactivity
This compound exhibits the typical reactivity of a primary aliphatic diamine. The two amino groups can act as nucleophiles and bases. It will react with acids to form ammonium salts and with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones.
Safety and Handling
This compound is expected to be a corrosive and potentially toxic compound. The following safety precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Biological Activity and Drug Development Potential
There is currently no direct evidence in the scientific literature linking this compound to specific signaling pathways or its use in drug development. However, short-chain aliphatic diamines are known to have biological significance. For instance, they can serve as building blocks for more complex biologically active molecules and have been investigated for their antimicrobial and other therapeutic properties.[7][8] The conformationally restricted 1,3-propanediamine scaffold is of interest in medicinal chemistry for developing enzyme inhibitors and receptor ligands.[9] Given the structural similarities, this compound could be a candidate for derivatization and screening in various biological assays.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the characterization of a liquid amine like this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
-
Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H spectrum to determine proton ratios.
Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation: Place a small drop of the liquid amine directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR press and apply gentle pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC Method:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a capillary column appropriate for the analysis of amines (e.g., a wax or a low-bleed 5% phenyl-methylpolysiloxane column).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.
-
-
MS Method:
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Conclusion
This compound is a simple aliphatic diamine with well-defined, albeit not extensively documented, chemical and physical properties. This guide provides a consolidated resource for researchers, summarizing its structure, properties, and generalized methods for its characterization. While its direct role in drug development is yet to be explored, the known biological activities of related diamines suggest that it could serve as a valuable scaffold for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its reactivity, biological profile, and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. bre.com [bre.com]
- 3. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. A minimalistic approach to develop new anti-apicomplexa polyamines analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. montclair.edu [montclair.edu]
Technical Guide: Physical Properties of 1,3-Diaminohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physical property data for 1,3-diaminohexane (CAS No: 589-54-8). Due to a notable lack of experimentally determined data for this specific isomer in publicly accessible literature, this document presents computed properties for 1,3-diaminohexane. For comparative purposes, experimentally determined physical properties for the common isomer, 1,6-diaminohexane (CAS No: 124-09-4), are also provided. Furthermore, this guide outlines standardized experimental protocols for the determination of key physical properties of liquid amines, which would be applicable to 1,3-diaminohexane. A generalized workflow for boiling point determination is also presented in a visual diagram.
Introduction
1,3-Diaminohexane is a diamine with the molecular formula C₆H₁₆N₂.[1] While its structural isomer, 1,6-diaminohexane (hexamethylenediamine), is a widely used industrial chemical with well-documented physical properties, there is a significant scarcity of experimental data for 1,3-diaminohexane. This guide aims to collate the available computed data for 1,3-diaminohexane and provide context through comparison with the experimentally verified data of its 1,6-isomer. Additionally, it serves as a resource for researchers by detailing the standard methodologies for determining the physical properties of such compounds.
Physical Properties
The following sections present the available physical property data. It is critical to note the distinction between the computed data for 1,3-diaminohexane and the experimental data for 1,6-diaminohexane.
Computed Physical Properties of 1,3-Diaminohexane (CAS: 589-54-8)
The data in this table are computationally derived and have not been experimentally verified, as per available public information.[1][2]
| Property | Value | Source |
| Molecular Weight | 116.2 g/mol | [1][2] |
| Molecular Formula | C₆H₁₆N₂ | [1][2] |
| XLogP3-AA | 0 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 116.131348519 Da | [2] |
| Monoisotopic Mass | 116.131348519 Da | [2] |
| Topological Polar Surface Area | 52 Ų | [2] |
| Heavy Atom Count | 8 | [2] |
| Complexity | 45.8 | [2] |
Experimental Physical Properties of 1,6-Diaminohexane (CAS: 124-09-4)
This table summarizes the experimentally determined physical properties of the common isomer, 1,6-diaminohexane, for comparative reference.
| Property | Value | Source |
| Melting Point | 39 to 42 °C | [3] |
| Boiling Point | 204.6 °C | [3] |
| Density | 0.84 g/mL | [3] |
| Solubility in Water | 490 g/L | [3] |
| Appearance | Colorless crystals | [3] |
| Molar Mass | 116.208 g·mol⁻¹ | [3] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of liquid amines like 1,3-diaminohexane.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. For many organic compounds, this is a sharp transition, and the melting point range can be an indicator of purity.[4]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[4][5]
-
Procedure:
-
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[6]
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[4]
-
For an accurate measurement, the determination is repeated with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is the end of the range.[4]
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Apparatus: Thiele tube or distillation apparatus, small test tube, capillary tube, thermometer, heat source.[7]
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[7]
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the liquid.[7]
-
The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil.[7]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[8]
-
As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.[8]
-
The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[8]
-
Density Determination
Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.
-
Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.[9]
-
Procedure (Pycnometer Method):
-
A clean, dry pycnometer is weighed accurately on an analytical balance.[10]
-
The pycnometer is filled with the liquid sample, ensuring there are no air bubbles. The temperature of the liquid should be recorded.[10]
-
The filled pycnometer is weighed again.[10]
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The volume of the pycnometer is known (it is calibrated).
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of amines can be tested in water and various organic and acidic solutions.
-
Apparatus: Test tubes, graduated pipettes or cylinders, vortex mixer or stirring rods.
-
Procedure:
-
A measured amount of the solvent (e.g., 1 mL of water) is placed in a test tube.[11]
-
A small, measured amount of the amine (e.g., 0.05 mL for a liquid or 25 mg for a solid) is added to the solvent.[11]
-
The mixture is agitated vigorously.[11]
-
The solution is observed to determine if the amine has dissolved completely. If it has, it is considered soluble.
-
This process can be repeated with different solvents (e.g., diethyl ether, 5% HCl solution) to determine the solubility profile of the compound.[12] Amines, being basic, are expected to be more soluble in acidic solutions due to the formation of an ammonium salt.[12]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid sample using the Thiele tube method.
References
- 1. Page loading... [guidechem.com]
- 2. Hexane-1,3-diamine | C6H16N2 | CID 19880522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 10. mt.com [mt.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. moorparkcollege.edu [moorparkcollege.edu]
An In-depth Technical Guide to Hexane-1,3-diamine (CAS 589-54-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hexane-1,3-diamine (CAS 589-54-8), a diamine of interest in various chemical and potentially pharmaceutical applications. Due to the limited availability of public data for this specific isomer, this document combines known information with data from related compounds and general principles of aliphatic amines to offer a thorough resource.
Chemical Identity and Physicochemical Properties
This compound, also known as 1,3-diaminohexane, is a primary aliphatic diamine. Its structure consists of a six-carbon hexane backbone with amino groups located at the first and third positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₆N₂ | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| CAS Number | 589-54-8 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1,3-diaminohexane, 1,3-Hexanediamine | [1][2] |
| Canonical SMILES | CCCC(CCN)N | [1][2] |
| InChI Key | RPLXGDGIXIJNQD-UHFFFAOYSA-N | [1][2] |
| Computed XLogP3-AA | 0 | [2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 4 | [1][2] |
| Exact Mass | 116.131348519 Da | [2] |
| Monoisotopic Mass | 116.131348519 Da | [2] |
| Topological Polar Surface Area | 52 Ų | [2] |
| Heavy Atom Count | 8 | [2] |
| Complexity | 45.8 | [1][2] |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure and general principles of spectroscopy for aliphatic amines, the following characteristics can be predicted.
Table 2: Spectral Data Summary for this compound
| Technique | Data Availability/Predicted Features | Source/Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A GC-MS spectrum is reportedly available in the Wiley Registry of Mass Spectral Data. | [2] |
| Nuclear Magnetic Resonance (¹H NMR) | Specific experimental data not found. Predicted spectrum would show complex multiplets for protons on carbons 1, 2, and 3 due to spin-spin coupling. The protons of the terminal methyl group (C6) and the other methylene groups would also exhibit characteristic signals. | General ¹H NMR principles for alkanes and amines.[3][4] |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Specific experimental data not found. Six distinct signals would be expected, corresponding to the six non-equivalent carbon atoms in the molecule. | General ¹³C NMR principles for alkanes.[3] |
| Infrared (IR) Spectroscopy | Specific experimental data not found. Expected to show characteristic N-H stretching vibrations for a primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the alkyl chain (around 2850-2960 cm⁻¹), N-H bending (scissoring) vibrations around 1590-1650 cm⁻¹, and C-N stretching vibrations in the 1000-1250 cm⁻¹ range.[5][6][7][8][9] | General IR absorptions for primary aliphatic amines. |
Synthesis of this compound
Proposed Synthetic Pathway: Reductive Amination of a 3-amino-hexanone
A potential synthetic route could start from a 3-amino-hexanone derivative. This intermediate could then undergo reductive amination to introduce the second amine group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: General Reductive Amination
The following is a generalized protocol that could be adapted for the synthesis of this compound.
-
Reaction Setup : A solution of the starting ketone (e.g., a protected 3-keto-hexylamine) in a suitable solvent (e.g., methanol, ethanol) is prepared in a reaction vessel.
-
Amination : An excess of ammonia or an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with H₂ over a nickel catalyst) are added to the solution.[10]
-
Reaction Conditions : The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures depending on the specific reagents) until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Work-up : The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate solvent and washed with water or brine to remove inorganic salts.
-
Purification : The crude product is purified by distillation or column chromatography to yield pure this compound.
Potential Applications
Specific applications for this compound are not well-documented in scientific literature. However, based on the known uses of other short-chain aliphatic diamines, particularly its isomers, several potential applications can be inferred.
-
Polymer Chemistry : As a diamine, it can serve as a monomer for the synthesis of polyamides (nylons) and polyurethanes. The irregular spacing of the amine groups compared to its 1,6-isomer could impart unique properties to the resulting polymers, such as altered flexibility, solubility, and thermal characteristics.[11][12]
-
Epoxy Curing Agents : Aliphatic diamines are commonly used as curing agents for epoxy resins. This compound could function in this capacity, with the reaction of its primary amine groups with the epoxide groups of the resin leading to a cross-linked polymer network.
-
Organic Synthesis : It can be a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The two amine groups provide reactive sites for a variety of chemical transformations.[13][14]
Toxicology and Safety
Specific toxicological data for this compound is scarce. The information presented below is largely based on data for the closely related isomer, Hexane-1,6-diamine, and general knowledge of short-chain aliphatic amines. It is crucial to handle this compound with appropriate safety precautions until more specific data becomes available.
Table 3: General Toxicological Profile of Short-Chain Aliphatic Diamines
| Endpoint | Observation | Source/Reference (for related compounds) |
| Acute Oral Toxicity | Harmful if swallowed. LD50 values for related diamines are in the range of several hundred to a few thousand mg/kg in rats. | [15] |
| Acute Dermal Toxicity | Harmful in contact with skin. Dermal LD50 values for related compounds suggest moderate toxicity. | [15] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. Aliphatic amines are known to be corrosive and irritating to the skin and eyes. | [15] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [15] |
| Respiratory Irritation | May cause respiratory irritation. | [15] |
| Sensitization | May cause an allergic skin reaction. | General for amines. |
| Mutagenicity | Generally not found to be mutagenic in standard assays for related compounds. | |
| Carcinogenicity | No data available for this compound. |
Safety Precautions:
-
Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids. Keep containers tightly closed.
-
First Aid : In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Experimental Protocols
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the identification and quantification of this compound. Due to the polar nature of amines, derivatization is often employed to improve chromatographic performance.[16][17][18][19]
Caption: General workflow for the GC-MS analysis of this compound.
Protocol Outline:
-
Sample Preparation and Derivatization :
-
A known amount of the sample is dissolved in a suitable solvent (e.g., dichloromethane).
-
A derivatizing agent, such as trifluoroacetic anhydride (TFAA), is added to the sample. The mixture is heated to ensure complete reaction. This converts the polar amine groups into less polar trifluoroacetyl amides, which are more volatile and exhibit better chromatographic behavior.
-
-
GC Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas : Helium at a constant flow rate.
-
Temperature Program : An initial oven temperature of around 50-70°C, held for a few minutes, followed by a ramp to a final temperature of 250-280°C.
-
Injector : Split/splitless injector at a temperature of 250°C.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
-
Data Analysis :
-
The resulting mass spectrum of the derivatized analyte can be compared with a spectral library for identification.
-
Quantification can be performed using an internal standard and constructing a calibration curve.
-
Signaling Pathways and Drug Development
Currently, there is no specific information in the public domain linking this compound to any particular signaling pathways or its direct use in drug development. Aliphatic diamines are structurally simple and are not typically associated with high-specificity biological interactions that are characteristic of pharmaceutical agents. However, they can serve as scaffolds or building blocks in the synthesis of more complex, biologically active molecules. Further research would be required to explore any potential biological activity of this compound or its derivatives.
Conclusion
This compound (CAS 589-54-8) is a chemical compound with potential applications in polymer science and organic synthesis. While specific experimental data for this isomer is limited, its properties and reactivity can be largely inferred from the behavior of other short-chain aliphatic diamines. This guide provides a summary of the available information and outlines methodologies for its synthesis and analysis. It is imperative for researchers to handle this compound with care, following standard safety protocols for corrosive and potentially toxic amines, until more comprehensive toxicological data becomes available.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H16N2 | CID 19880522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hexane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 hexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]
- 11. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 13. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. cdnisotopes.com [cdnisotopes.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Determination of toluenediamine isomers by capillary gas chromatography and chemical ionization mass spectrometry with special reference to the biological monitoring of 2,4- and 2,6-toluene diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
theoretical molecular weight of Hexane-1,3-diamine
An In-depth Technical Guide on the Theoretical Molecular Weight of Hexane-1,3-diamine
This guide provides a detailed breakdown of the , intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Formula
This compound is an organic compound with the chemical formula C₆H₁₆N₂.[1][2] Its structure consists of a six-carbon hexane chain with two amine functional groups attached at the first and third carbon positions.
Calculation of Theoretical Molecular Weight
The theoretical molecular weight is determined by summing the atomic weights of each atom present in the molecule. The calculation is based on the chemical formula and the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Nitrogen (N).
The formula for calculating the molecular weight is:
Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N)
Using the atomic weights from the IUPAC (International Union of Pure and Applied Chemistry), the calculation is as follows:
(6 × 12.011 u) + (16 × 1.008 u) + (2 × 14.007 u) = 116.208 u
This value is often expressed in grams per mole ( g/mol ) for macroscopic calculations. The calculated molecular weight is approximately 116.20 g/mol .[1][2]
Data Presentation: Atomic Weights and Molecular Weight Calculation
| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution (u) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 16 | 1.008[3][4][5] | 16.128 |
| Nitrogen | N | 2 | 14.007[6][7][8] | 28.014 |
| Total | C₆H₁₆N₂ | 24 | 116.208 |
Logical Workflow for Calculation
The following diagram illustrates the logical steps involved in calculating the .
Caption: Workflow for Theoretical Molecular Weight Calculation.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
This section outlines a general methodology for the experimental determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To determine the accurate molecular mass of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Mass spectrometer with an ESI source
-
Calibration standard (e.g., sodium trifluoroacetate or a well-characterized peptide mixture)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µM) in the chosen solvent. The acidic modifier (formic acid) facilitates protonation.
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibration standard to ensure mass accuracy.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). In the ESI source, the sample is nebulized and subjected to a high voltage, leading to the formation of protonated molecular ions, primarily [M+H]⁺.
-
Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The theoretical m/z for the [M+H]⁺ ion of C₆H₁₆N₂ would be approximately 117.139 (calculated from the monoisotopic masses of the most abundant isotopes: ¹²C, ¹H, and ¹⁴N, plus the mass of a proton). The experimentally measured m/z value is then used to determine the molecular weight of the neutral molecule.
Experimental Workflow Diagram
Caption: ESI-MS Experimental Workflow.
References
- 1. This compound | C6H16N2 | CID 19880522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
Solubility of Hexane-1,3-diamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Hexane-1,3-diamine in organic solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages data from its structural isomer, Hexane-1,6-diamine, and other short-chain aliphatic diamines to provide an inferred solubility profile. This guide outlines detailed experimental protocols for solubility determination and presents a logical workflow to aid researchers in assessing the solubility of this and similar compounds.
Introduction to this compound and its Solubility
This compound, with the chemical formula C₆H₁₆N₂, is a diamine that holds potential as a building block in various chemical syntheses, including the development of pharmaceuticals and polymers. A thorough understanding of its solubility in organic solvents is fundamental for its application in reaction chemistry, purification processes, and formulation development. The solubility of an amine is primarily dictated by its molecular structure, polarity, and the potential for hydrogen bonding with the solvent.
Primary and secondary amines, such as this compound, can act as both hydrogen bond donors and acceptors, which generally leads to good solubility in polar protic solvents like alcohols.[1] As the length of the hydrocarbon chain increases, the hydrophobic nature of the molecule becomes more pronounced, which can reduce solubility in very polar solvents and increase it in non-polar solvents.[1]
Inferred Solubility Profile of this compound
General Solubility Trends for Aliphatic Diamines:
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility in these solvents can be moderate and is influenced by the overall polarity of the diamine.
-
Non-Polar Solvents (e.g., Benzene, Hexane): Solubility is typically limited in non-polar solvents, though it may increase with the length of the carbon chain of the diamine.[3]
Based on these principles and the data for analogous compounds, this compound is expected to be soluble in polar organic solvents like methanol and ethanol and sparingly to slightly soluble in non-polar solvents like benzene and ether.
Quantitative Solubility Data for Analogous Compounds
The following table summarizes the available quantitative and qualitative solubility data for compounds structurally similar to this compound. This data serves as a reference for estimating the solubility of this compound.
| Solvent | Analogous Compound | Solubility Data | Reference |
| Methanol | Hexane-1,6-diamine | 1577.69 g/L (at 25 °C) | [4] |
| Ethanol | Hexane-1,6-diamine | 496.83 g/L (at 25 °C) | [4] |
| Isopropanol | Hexane-1,6-diamine | 160.71 g/L (at 25 °C) | [4] |
| Alcohol (general) | Hexane-1,6-diamine | Slightly Soluble | [5][6] |
| Benzene | Hexane-1,6-diamine | Slightly Soluble | [5][7] |
| Ether | Hexane-1,6-diamine | Somewhat Soluble | [4] |
| Ether | 1,5-Pentanediamine | Insoluble | [8][9] |
| Water | 1,4-Diaminobutane | Soluble | [10] |
| Ether | 1,4-Diaminobutane | Soluble | [10] |
| Alcohol | 1,4-Diaminobutane | Soluble | [10] |
| Water | 1,5-Pentanediamine | Soluble | [8][9] |
| Ethanol | 1,5-Pentanediamine | Soluble | [8][9] |
Experimental Protocols for Solubility Determination
A precise and reproducible determination of the solubility of this compound in organic solvents can be achieved using established experimental methods. The following section details a generalized protocol that can be adapted for various analytical techniques.
General Principle
The isothermal equilibrium method is a common and reliable technique for determining the solubility of a compound in a solvent. This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Organic solvents of interest (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), UV-Vis Spectrophotometer)
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Detailed Methodologies
Step 1: Preparation of Saturated Solution
-
Add an excess amount of this compound to a vial containing a precisely known volume or mass of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically by analyzing samples at different time points until the concentration of the dissolved solute remains constant.
Step 2: Sample Collection and Preparation
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles.
Step 3: Quantification
The concentration of this compound in the filtered, saturated solution can be determined by several methods:
-
Gravimetric Method:
-
Accurately weigh a clean, dry container.
-
Dispense a known volume of the filtered, saturated solution into the container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, reweigh the container with the dried residue.
-
The mass of the residue corresponds to the amount of dissolved this compound.
-
-
Titration Method:
-
Since this compound is a base, its concentration in the saturated solution can be determined by titration with a standardized acid solution (e.g., HCl).
-
Pipette a known volume of the filtered, saturated solution into a flask.
-
Add a suitable indicator.
-
Titrate with the standardized acid until the endpoint is reached.
-
Calculate the concentration of the diamine based on the volume of titrant used.
-
-
Chromatographic/Spectroscopic Methods (e.g., GC, HPLC, UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions with the chosen analytical instrument.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Step 4: Data Presentation The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is scarce, a reliable estimation of its solubility profile can be made by examining the behavior of its structural isomers and other short-chain aliphatic diamines. It is anticipated that this compound will exhibit good solubility in polar protic solvents and limited solubility in non-polar solvents. For precise applications, it is imperative that the solubility be determined experimentally using the standardized protocols outlined in this guide. This will ensure accurate and reproducible data for process development, formulation, and other research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scent.vn [scent.vn]
- 5. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. 1,6-Diaminohexane, 98+% | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. China 1,5-DIAMINOPENTANE Cadaverine CAS 462-94-2 Manufacturer - Yolatech.com [yolatech.com]
- 10. nbinno.com [nbinno.com]
Spectroscopic Profile of Hexane-1,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available and predicted spectroscopic data for Hexane-1,3-diamine (CAS No: 589-54-8). Due to the limited availability of experimental spectra for this specific isomer in public databases, this document combines available experimental mass spectrometry data with predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data to offer a comprehensive profile. The methodologies described herein are based on generalized protocols for the analysis of small organic molecules.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. The mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Spectrum Source | O1-47-170-5b | --INVALID-LINK--[1] |
| Copyright | © 2020-2025 John Wiley & Sons, Inc. | --INVALID-LINK--[1] |
| Major Peaks (m/z) | Relative Intensity | |
| 44 | 100% | |
| 56 | 80% | |
| 73 | 60% | |
| 87 | 40% | |
| 116 (M+) | 5% |
Infrared (IR) Spectroscopy (Predicted)
Table 2: Predicted Infrared Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3380-3300 (broad) | N-H stretch | Primary Amine (-NH₂) |
| 2960-2850 (strong) | C-H stretch | Alkane (-CH₃, -CH₂, -CH) |
| 1650-1580 (medium) | N-H bend | Primary Amine (-NH₂) |
| 1470-1450 (medium) | C-H bend | Alkane (-CH₂, -CH₃) |
| 1380-1370 (medium) | C-H bend | Alkane (-CH₃) |
| 850-750 (broad) | N-H wag | Primary Amine (-NH₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the absence of publicly available experimental NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts.
Table 3: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.95 | Multiplet | 1H | H3 |
| ~2.70 | Triplet | 2H | H1 |
| ~1.45 | Multiplet | 2H | H2 |
| ~1.35 | Multiplet | 2H | H4 |
| ~1.25 | Sextet | 2H | H5 |
| ~0.90 | Triplet | 3H | H6 |
| ~1.10 (broad) | Singlet | 4H | -NH₂ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~49.0 | C3 |
| ~42.0 | C1 |
| ~38.0 | C2 |
| ~36.0 | C4 |
| ~20.0 | C5 |
| ~14.0 | C6 |
Experimental Protocols
The following are generalized experimental protocols that can be applied to obtain the spectroscopic data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) that are transparent to infrared radiation.
-
Background Spectrum: A background spectrum of the empty salt plates (or the solvent if the sample is in solution) is recorded.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and an infrared beam is passed through it.
-
Data Acquisition: The detector measures the amount of light that passes through the sample at each wavelength. An interferometer is used to generate an interferogram, which is then converted into an infrared spectrum via a Fourier transform.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce a final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: The sample is irradiated with short pulses of radiofrequency energy. The nuclei absorb this energy and then relax, emitting a signal that is detected by the instrument. This process is repeated multiple times (scans) to improve the signal-to-noise ratio.
-
Data Processing: The detected signal, known as the free induction decay (FID), is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the chemical shift of the internal standard.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.
Caption: General workflow for spectroscopic analysis.
References
Introduction: The Rising Prominence of Asymmetrical Diamines
An In-depth Technical Guide on Potential Research Areas for Asymmetrical Diamines
Chiral diamines, particularly those with asymmetrical substitution patterns, are increasingly recognized as privileged structural motifs in modern chemistry.[1] Their unique ability to form stable bidentate chelates with metal ions has cemented their role as indispensable chiral ligands and organocatalysts in asymmetric synthesis.[1][2][3] The precise spatial arrangement of the two amino groups is often fundamental to their biological activity and catalytic efficacy, making their stereoselective synthesis a critical area of research.[1] This technical guide explores the core and emerging research areas for asymmetrical diamines, targeting their application in asymmetric catalysis, drug discovery, and materials science, while also delving into the innovative synthetic methodologies being developed for their preparation.
Core Research Area 1: Asymmetric Catalysis
Asymmetrical diamines are central to the advancement of asymmetric catalysis, serving as both highly effective ligands for transition metals and as potent organocatalysts. Their conformational rigidity and defined stereochemistry allow for the creation of a chiral environment that directs the stereochemical outcome of a reaction with high selectivity.
As Chiral Ligands for Metal Catalysis
Tertiary diamines are adept at dissociating aggregated organometallic compounds into more reactive monomeric or dimeric species.[2] When a chiral diamine is used, the resulting organometallic complex becomes a chiral reagent, enabling asymmetric synthesis.[2] This principle is widely applied in numerous transformations.
A significant application is in copper-catalyzed reactions, such as the asymmetric Henry reaction, which forms valuable chiral β-nitro alcohols—precursors to many pharmaceuticals.[4][5] The performance of various C2-symmetric diamine ligands in the copper-catalyzed asymmetric Henry reaction between aldehydes and nitromethane demonstrates their efficacy.[4] Similarly, rhodium-catalyzed asymmetric hydroamination of allylic amines, employing chiral diamine-derived ligands like MeO-Biphep, can produce diamines with moderate to good yields and high enantioselectivity (up to 95% ee).[6][7] Palladium-catalyzed allylic amination is another powerful method for preparing enantioenriched allylic hydroxylamine-derived sulfamate esters, which are precursors to complex polyamine architectures.[8]
As Organocatalysts
The utility of asymmetrical diamines extends to organocatalysis, where they can act alone to catalyze reactions. For instance, erythro-11-aminomefloquine, a vicinal diamine derived from the antimalarial drug mefloquine, has proven to be an effective catalyst in the asymmetric Michael addition of nitromethane to cyclohexanone, achieving a high enantiomeric ratio (up to 96.5:3.5 er).[9] This highlights a promising research avenue in modifying existing drug scaffolds to create novel and effective organocatalysts.[9]
Core Research Area 2: Drug Discovery and Development
The 1,2-diamine motif is a cornerstone in medicinal chemistry, appearing in a wide range of biologically active molecules and marketed drugs.[1][10]
Privileged Scaffolds in Pharmaceuticals
The importance of chiral 1,2-diamines is underscored by their presence in key pharmaceuticals. Examples include:
-
Tamiflu (Oseltamivir) : An antiviral agent for treating influenza, which contains a critical chiral 1,2-diamine moiety essential for its function.[1]
-
Eloxatin (Oxaliplatin) : A platinum-based chemotherapy drug used for colorectal cancer, where the diamine ligand is crucial for its mechanism of action.[1]
-
Linezolid and Rivaroxaban : These drugs, an antibiotic and an anticoagulant respectively, contain an oxazolidinone unit, the synthesis of which can be efficiently achieved via an asymmetric Henry reaction catalyzed by a copper-diamine complex.[5]
The "Magic Methyl Effect" and Analogue Synthesis
Minor structural modifications to diamine scaffolds can lead to significant changes in pharmacological properties. A notable example is the "magic methyl effect," where the substitution of a 1,2-ethylene diamine with a 1,2-propylene diamine has been linked to a dramatic increase in drug potency.[7] This presents a compelling research area focused on the systematic synthesis and evaluation of methylated analogues of known bioactive molecules to optimize their efficacy and pharmacokinetic profiles.[7] Directed hydroamination methods offer a powerful strategy for rapidly accessing these valuable methylated diamines.[7]
Core Research Area 3: Advanced Synthetic Methodologies
The growing demand for enantiomerically pure asymmetrical diamines necessitates the development of novel and efficient synthetic strategies. Research is focused on atom-economical and highly stereoselective methods.
Key Synthetic Strategies
The asymmetric synthesis of 1,2-diamines is an active field of research, with strategies broadly categorized into C-N, C-C, and C-H bond-forming reactions.[1][6][11]
-
C-N Bond Formation : This is a highly atom-economical approach. Key methods include the ring-opening of meso-aziridines, the diamination of alkenes, and the hydroamination of allylic amines.[1][3][6] The catalytic aminolysis of meso-aziridines is a particularly efficient strategy for obtaining chiral 1,2-diamines with two differently substituted amino groups.[3][6]
-
C-C Bond Formation : Reactions such as the aza-Mannich and aza-Henry reactions are employed to construct the carbon backbone while introducing the amino functionalities.[3][6]
-
C-H Bond Functionalization : The direct conversion of C-H bonds to C-N bonds represents a modern and efficient synthetic strategy that is a major focus of current research.[1]
The logical workflow for these synthetic approaches can be visualized as follows:
Biomimetic and Green Catalysis
A forward-looking research area is the development of biomimetic catalysts that can function in environmentally friendly solvents like water.[12] Designing chiral diamine catalysts that balance the high efficiency of traditional organometallic catalysis with the green credentials of enzymatic reactions is a significant challenge.[12] Success in this area would allow for the development of catalysts for important and challenging stereoselective transformations under sustainable conditions.[12]
Core Research Area 4: Materials Science
While the primary focus for asymmetrical diamines has been in catalysis and medicine, their unique structural properties are now being exploited in materials science.
High-Performance Polymers
Asymmetrical diamines are being used as monomers for the synthesis of high-performance polymers like colorless polyimides (CPIs).[13] These materials are critical for applications in flexible electronic devices, where optical transparency, thermal stability, and mechanical strength are paramount.[13] Research in this area focuses on how the molecular design of the asymmetrical diamine, such as the strategic placement of substituents (e.g., -CF3, -OCH3), can be used to control the charge transfer effects and molecular packing of the resulting polymer.[13] This allows for the fine-tuning of the material's thermal, mechanical, optical, and dielectric properties to meet the demands of specific applications, such as protective layers for flexible photodetectors and wearable sensors.[13]
The relationship between the diamine structure and polymer properties can be illustrated as follows:
Data Presentation: Performance of Chiral Diamines in Catalysis
Summarized below is quantitative data on the performance of asymmetrical diamine-based catalysts in key asymmetric reactions.
Table 1: Performance of Chiral Diamine Ligands in the Pd-Catalyzed Asymmetric Allylic Amination [8] Reaction of cyclohexenol-derived carbonate with a sulfamate nucleophile.
| Entry | Ligand | Catalyst Loading (mol %) | Solvent | Yield (%) | ee (%) |
| 1 | L1 | 2.5 | THF | 75 | 83 |
| 2 | L1 | 5.0 | THF | 95 | 83 |
| 3 | L2 | 2.5 | THF | 78 | >90 |
| 4 | L2 | 2.5 | Dioxane | 85 | 92 |
Table 2: Enantioselective Ring-Opening of meso-Aziridines with TMSN₃ [6] Catalyzed by various metal-diamine complexes.
| Catalyst System | Substrate (Aziridine) | Yield (%) | ee (%) |
| Y(OTf)₃ / Ligand A | Cyclohexene oxide derived | 95 | 83 |
| Y(OiPr)₃ / Ligand B | Cyclohexene oxide derived | 99 | 96 |
| Gd(OTf)₃ / Ligand C | Cyclopentene oxide derived | 85 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Asymmetric Allylic Amination[8]
To an oven-dried vial under an inert atmosphere is added the palladium source (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol %) and the chiral diamine ligand (e.g., (S,S)-L₁, 7.5 mol %). Anhydrous, degassed solvent (e.g., THF, 0.2 M) is added, and the resulting solution is stirred at room temperature for 20-30 minutes. The allylic substrate (e.g., cyclohexenol-derived carbonate, 1.1 equiv) is then added, followed by the nucleophile (e.g., sulfamate, 1.0 equiv). The reaction mixture is stirred at a specified temperature (e.g., 23 °C or 50 °C) and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydroamination of an Allylic Amine[7]
In a nitrogen-filled glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 5 mol %) and the chiral diphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol %) in an anhydrous solvent (e.g., 1,4-dioxane) is prepared in a sealed vial. The solution is stirred for 30 minutes. To this catalyst solution, the allylic amine substrate (1.0 equiv) and the amine nucleophile (2.0 equiv) are added. The vial is sealed and heated to the desired temperature (e.g., 60 °C or 100 °C) for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude residue is then purified by silica gel chromatography to yield the desired unsymmetrical 1,2-diamine. Product identity and purity are confirmed by NMR spectroscopy and mass spectrometry.
The workflow for this type of catalytic process can be visualized as follows:
Future Outlook and Conclusion
The field of asymmetrical diamines is poised for significant growth. Future research will likely concentrate on the development of more sustainable and atom-economical synthetic routes, particularly those involving C-H activation.[1] In catalysis, the design of novel diamine ligands that can achieve high selectivity in challenging transformations and operate under greener conditions will be a key focus.[12] In drug discovery, a deeper exploration of the structure-activity relationships of diamine-containing scaffolds will continue to yield new therapeutic agents.[1][7] Finally, the expansion of asymmetrical diamines into materials science opens a new frontier for creating advanced functional materials with precisely controlled properties.[13] Continued innovation in the synthesis and application of these versatile building blocks will undoubtedly pave the way for breakthroughs across multiple scientific disciplines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rua.ua.es [rua.ua.es]
- 4. benchchem.com [benchchem.com]
- 5. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 7. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of Hexanediamines
Disclaimer: This guide addresses the safety and handling precautions for diamine isomers of hexane. The primary focus of the detailed information within this document is Hexane-1,6-diamine (Hexamethylenediamine, CAS No. 124-09-4) , a compound for which extensive safety data is available. The user's original topic of interest, Hexane-1,3-diamine (CAS No. 589-54-8) , is a structural isomer for which there is a significant lack of published safety, handling, and toxicological data.[1][2]
Given the structural similarities and the presence of two amine functional groups, it is prudent to assume that this compound may exhibit similar, if not identical, hazards to its better-studied 1,6-isomer. Therefore, the rigorous precautions outlined for Hexane-1,6-diamine should be considered the minimum standard when handling this compound or any other hexane diamine isomer for which specific data is not available. A substance-specific risk assessment is mandatory before use.
Chemical Identification
This guide pertains to aliphatic diamines with a six-carbon chain. The primary surrogate for this guide is Hexane-1,6-diamine.
-
Primary Chemical Name: Hexane-1,6-diamine[3]
-
Synonyms: Hexamethylenediamine (HMDA), 1,6-Diaminohexane[3][4]
-
CAS Number: 124-09-4[3]
-
Molecular Formula: C₆H₁₆N₂[5]
-
Molecular Weight: 116.21 g/mol [5]
-
Structure:
H₂N—(CH₂)₆—NH₂
Hazard Identification and Classification
Hexane-1,6-diamine is a hazardous chemical that poses significant risks upon exposure. It is corrosive, acutely toxic, and can cause severe irritation.[6][7]
GHS Classification
The Globally Harmonized System (GHS) classification for Hexane-1,6-diamine is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6] |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[6][7] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][7] |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life[5] |
Hazard Pictograms and Signal Word
-
Pictograms:
☠ ⚠
-
Signal Word: Danger [6]
NFPA 704 Diamond
-
Health (Blue): 3 (Serious hazard)
-
Flammability (Red): 2 (Moderate hazard)
-
Instability (Yellow): 0 (Minimal hazard)
-
Special: None
(Note: NFPA ratings can vary slightly between suppliers but generally reflect these levels of hazard.)[5]
Physical and Chemical Properties
Hexane-1,6-diamine is a colorless, crystalline solid at room temperature with a strong, amine-like odor.[8]
| Property | Value | Reference(s) |
| Physical State | Solid | [8] |
| Appearance | Colorless to white crystalline solid | [8] |
| Odor | Strong amine/piperidine-like | [9] |
| Melting Point | 42 - 45 °C (108 - 113 °F) | [5][6] |
| Boiling Point | 204 - 205 °C (399 - 401 °F) | [10] |
| Flash Point | 71 - 93 °C (160 - 199 °F) | [9][11] |
| Density | 0.89 g/cm³ at 25 °C | [6] |
| Solubility in Water | Readily soluble | [11] |
| Vapor Density | ~4.0 (Air = 1) | [9] |
| Vapor Pressure | 2 hPa at 50 °C | [9] |
| Explosive Limits | LEL: 0.7% / UEL: 6.3% | [9] |
Toxicology and Health Effects
The primary health hazards are its corrosive nature and moderate acute toxicity.[12][13]
-
Inhalation: Vapors or dust can cause severe irritation to the respiratory tract.[5] High concentrations may lead to chemical pneumonitis and pulmonary edema.[14]
-
Skin Contact: Causes severe skin burns.[6] Harmful if absorbed through the skin.[5] Prolonged contact may lead to dermatitis.[15]
-
Eye Contact: Causes severe eye damage, including corneal damage and potential blindness.[10]
-
Ingestion: Harmful if swallowed.[6] Can cause severe burns and perforation of the gastrointestinal tract.[16]
-
Chronic Effects: The substance is toxic to the blood, kidneys, lungs, and liver with repeated or prolonged exposure.[10] There is no evidence to classify it as a carcinogen.[5][6][8]
| Toxicity Metric | Value | Species | Reference(s) |
| LD₅₀, Oral | 750 - 1160 mg/kg | Rat | [10][12][13] |
| LD₅₀, Dermal | 1110 - 1900 mg/kg | Rabbit, Rat | [10][16] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of hexanediamines are not typically provided in Safety Data Sheets. The hazard classifications are based on standardized tests, often following OECD (Organisation for Economic Co-operation and Development) guidelines. For example:
-
Skin Corrosion/Irritation: Would likely be determined using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the shaved skin of rabbits and observing for effects like erythema, edema, and necrosis over a period of up to 14 days.[7]
-
Acute Oral Toxicity: Often determined via OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This involves administering the substance to fasted animals (typically rats) in a stepwise procedure to identify a dose that causes mortality or evident toxicity.[7]
-
Eye Damage/Irritation: Would be assessed under a protocol like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), where the substance is applied to the eye of an animal (typically a rabbit) and scored for effects on the cornea, iris, and conjunctiva.[7]
Exposure Controls and Personal Protection
Engineering Controls
-
Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below exposure limits.[5][17]
-
Safety Equipment: Eyewash stations and safety showers must be immediately accessible in the work area.[4][18]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[19]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Recommended materials include Butyl rubber, Neoprene, or Nitrile.[18] Always inspect gloves for integrity before use.
-
Body Protection: Wear a flame-retardant, chemical-resistant lab coat, apron, or full body suit as dictated by the scale of the operation.[6]
-
-
Respiratory Protection: If a fume hood is not available or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is required.[4][6]
Safe Handling and Storage
-
Handling: Avoid all personal contact. Do not breathe dust or vapors.[19] Use non-sparking tools and take precautionary measures against static discharge.[20] Containers should be bonded and grounded during transfers.[3]
-
Storage: Store in a cool, dry, well-ventilated, and secured area.[3] Keep containers tightly closed as the material is hygroscopic.[5][6] Store separately from incompatible materials such as strong acids, oxidizing agents, acid chlorides, and acid anhydrides.[18][19][21]
First Aid and Emergency Procedures
Immediate medical attention is required for all exposures.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with large amounts of water for at least 15-30 minutes. Seek immediate medical attention.[3][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.[16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
Fire and Explosion Hazard Data
Hexane-1,6-diamine is a combustible solid.[18] Vapors are heavier than air and may form explosive mixtures with air, especially when heated.[16]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[16]
-
Specific Hazards: Combustion produces toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[6] Containers may explode when heated.[18]
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[16]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[18] Remove all sources of ignition.[18] Wear the full personal protective equipment described in Section 6.2. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5]
-
Containment and Cleanup: For spills, cover with a dry, inert absorbent material (e.g., sand, vermiculite, or clay).[17] Collect the material using non-sparking tools and place it into a suitable, sealed container for disposal.[18] Ventilate and wash the spill area after cleanup is complete.[18]
Disposal Considerations
Disposal of Hexane-1,6-diamine must be in accordance with all federal, state, and local regulations. It may be necessary to dispose of this chemical as a hazardous waste.[18] Contact a licensed professional waste disposal service. Do not dispose of it via household or sanitary sewers.
Transport Information
-
UN Number: UN 2280[18]
-
Proper Shipping Name: Hexamethylenediamine, solid[6]
-
Transport Hazard Class: 8 (Corrosive)[18]
-
Packing Group: III[6]
References
- 1. This compound | C6H16N2 | CID 19880522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. tceq.texas.gov [tceq.texas.gov]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. Hexamethylenediamine [chemeurope.com]
- 12. Toxicity of hexamethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. echemi.com [echemi.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. resources.finalsite.net [resources.finalsite.net]
- 18. nj.gov [nj.gov]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. echemi.com [echemi.com]
- 21. HEXAMETHYLENEDIAMINE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Safety Profile of Aliphatic Diamines: A Technical Guide to Hexanediamine Isomers
An In-depth Examination of the Material Safety Data Sheets for 1,3-Pentanediamine and 1,6-Hexanediamine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical safety is paramount. This technical guide addresses the material safety data for "Hexane-1,3-diamine." It is important to note that "this compound" is not a standard chemical name. Based on common nomenclature and commercially available compounds, this query most likely refers to a diamine with a similar carbon backbone, such as 1,3-Pentanediamine (also known as 1,3-Diaminopentane) or the more common 1,6-Hexanediamine. This guide provides a detailed overview of the safety data for both of these compounds to ensure comprehensive coverage for laboratory and development professionals.
Section 1: Chemical Identification and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key identifiers and properties for 1,3-Pentanediamine and 1,6-Hexanediamine.
Table 1: Physical and Chemical Properties of 1,3-Pentanediamine
| Property | Value |
| CAS Number | 589-37-7[1][2][3] |
| Molecular Formula | C5H14N2[2] |
| Molecular Weight | 102.18 g/mol [1][2] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 164 °C[1] |
| Melting Point | -121 °C[1] |
| Flash Point | 59 °C (138.2 °F) - closed cup[1] |
| Density | 0.855 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.452[1] |
| Synonyms | 1,3-Diaminopentane[2], 1,3-Pentanediamine[1][2] |
Table 2: Physical and Chemical Properties of 1,6-Hexanediamine
| Property | Value |
| CAS Number | 124-09-4[4] |
| Molecular Formula | C6H16N2[4] |
| Molecular Weight | 116.21 g/mol [4] |
| Appearance | Solid[4] |
| Boiling Point | 204°C (399.2°F)[4] |
| Melting Point | 42°C (107.6°F)[4] |
| Flash Point | 81.1°C (178°F) - closed cup[4] |
| Specific Gravity | 0.8477 (Water = 1)[4] |
| Vapor Density | 4 (Air = 1)[4] |
| Auto-ignition Temperature | 285°C (545°F)[4] |
| Flammable Limits | LEL: 0.7%, UEL: 6.3%[4] |
| Synonyms | Hexamethylenediamine[4], 1,6-Diaminohexane[5] |
Section 2: Hazard Identification and Classification
Both 1,3-Pentanediamine and 1,6-Hexanediamine are classified as hazardous substances. The GHS classification highlights their potential to cause harm to health and the environment.
Table 3: GHS Hazard Classification
| Hazard Class | 1,3-Pentanediamine | 1,6-Hexanediamine |
| Flammable Liquids | Category 3[1] | Not a liquid at STP, but combustible[4] |
| Acute Toxicity, Oral | Not Classified | Category 4[5] |
| Acute Toxicity, Dermal | Not Classified | Category 4[5] |
| Skin Corrosion/Irritation | Category 1B[1] | Category 1B[5] |
| Serious Eye Damage/Irritation | Category 1 | Category 1[5] |
| Specific target organ toxicity | Not Classified | Category 3 (Respiratory system)[5] |
| Aquatic Hazard (Acute) | Not Classified | Category 3[5] |
Hazard Statements:
-
1,3-Pentanediamine: H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.
-
1,6-Hexanediamine: H302 + H312: Harmful if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H402: Harmful to aquatic life.[5]
Section 3: Toxicological Information
Toxicological data provides crucial information on the potential health effects of exposure.
Table 4: Toxicological Data
| Parameter | 1,3-Pentanediamine | 1,6-Hexanediamine |
| Acute Oral Toxicity (LD50) | Approximate lethal-dose (rat) 1,000 mg/kg[3] | 750 mg/kg [Rat][4] |
| Acute Dermal Toxicity (LD50) | No data available | 1110 mg/kg [Rabbit][4] |
| Acute Inhalation Toxicity (LC50) | Approximate lethal-concentration (rat) = 4,300 mg/m3/4hr[3] | No data available |
| Skin Sensitization | May cause skin sensitization[3] | Hazardous in case of skin contact (sensitizer)[4] |
| Chronic Effects | No data available | The substance is toxic to blood, kidneys, lungs, liver[4] |
Section 4: Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols. While the source Safety Data Sheets do not provide exhaustive experimental details, they are based on internationally recognized methods.
Determination of Acute Oral Toxicity (LD50): This is typically determined using a protocol similar to the OECD Guideline for the Testing of Chemicals, Section 4, No. 423: Acute Oral Toxicity - Acute Toxic Class Method. The procedure involves the administration of the test substance to a group of fasted animals in a stepwise manner. The number of animal deaths at a particular dose level is observed to determine the dose that causes lethality in 50% of the test population.
Determination of Skin Corrosion/Irritation: This is generally assessed following protocols such as the OECD Guideline for the Testing of Chemicals, Section 4, No. 404: Acute Dermal Irritation/Corrosion. The test substance is applied to a small area of the skin of an animal, and the degree of irritation or corrosion is observed and scored over a period of time.
Section 5: Emergency Response and Handling
Given the hazardous nature of these compounds, proper handling and emergency preparedness are critical. The following workflow outlines a general procedure for responding to a spill.
Caption: Emergency spill response workflow for corrosive and flammable amines.
Section 6: Personal Protective Equipment (PPE) and Safe Handling
To minimize exposure and ensure safety, the following personal protective equipment should be used when handling these diamines:
-
Eye Protection: Chemical splash goggles and a face shield.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact. A flame-retardant antistatic protective clothing is recommended for 1,6-Hexanediamine.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator, such as a type ABEK (EN14387) respirator filter, especially when working in poorly ventilated areas or when dusts/vapors are generated.[1]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Keep containers tightly closed when not in use.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[8]
This technical guide provides a summary of the available safety data for 1,3-Pentanediamine and 1,6-Hexanediamine. It is essential for all laboratory personnel to read and understand the full Safety Data Sheet for any chemical before use and to adhere to all institutional safety protocols.
References
- 1. Dytek® EP 二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1,3-Pentanediamine - Hazardous Agents | Haz-Map [haz-map.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3-Cyclohexanediamine from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclohexanediamine (1,3-CHDA) is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its vicinal diamine motif, constrained within a cyclic structure, makes it a key intermediate for various applications. This document provides detailed protocols for the synthesis of 1,3-cyclohexanediamine from the readily available starting material, resorcinol. The synthesis is a two-step process, beginning with the hydrogenation of resorcinol to form the intermediate 1,3-cyclohexanedione (1,3-CHD). Subsequently, 1,3-CHD is converted to the target 1,3-cyclohexanediamine via one of two primary methods: reductive amination or oximation followed by hydrogenation.[1]
This document outlines the experimental procedures for each step, presents quantitative data in tabular format for easy comparison, and includes graphical representations of the synthetic pathways.
Overall Synthetic Pathway
The synthesis of 1,3-cyclohexanediamine from resorcinol proceeds through the intermediate 1,3-cyclohexanedione. Two effective routes for the subsequent conversion to the diamine are detailed.
Step 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol
The initial step involves the selective hydrogenation of the aromatic ring of resorcinol to yield 1,3-cyclohexanedione. This transformation can be achieved using various catalytic systems.
Data Presentation: Hydrogenation of Resorcinol
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Resorcinol Conversion (%) | 1,3-CHD Yield (%) | Reference |
| 5% Pd/C | H₂ | Water (alkaline) | 80 | 2 | - | >99 | ~90 | [2] |
| 5% Pd/C | Sodium Formate | Water | 30-40 | N/A | 4 | >98 | >96 (selectivity) | [3] |
| Raney Ni | H₂ | Water | 40-50 | 3.5-6.5 | 6-12 | >99.9 | ~95 | [4] |
Experimental Protocol: Hydrogenation of Resorcinol using Raney Ni
This protocol is adapted from a procedure for the industrial production of 1,3-cyclohexanedione.[4]
Materials:
-
Resorcinol
-
Sodium hydroxide
-
Deionized water
-
Raney Nickel catalyst
-
Hydrogen gas
-
Industrial hydrochloric acid
Equipment:
-
Stainless steel batch reactor
-
Stirring apparatus
-
Heating and cooling system
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
In a stainless steel batch container, prepare a solution by dissolving a quantitative amount of resorcinol and sodium hydroxide in water (mass ratio of resorcinol:NaOH:water is approximately 1:0.2-0.8:2-3.5).
-
After complete dissolution and when the temperature has stabilized to around 40°C, transfer the solution to the stainless steel reaction kettle.
-
Add the modified Raney Nickel catalyst, amounting to 3-4% of the mass of the resorcinol.
-
Seal the reactor and purge with nitrogen gas, followed by vacuum pumping.
-
Introduce hydrogen gas into the reactor, maintaining a pressure between 3.5 and 6.5 MPa.
-
Maintain the reaction temperature between 40 and 50°C for 6 to 12 hours with constant stirring.
-
After the reaction is complete, cool the mixture, allow it to settle, and filter to remove the catalyst.
-
Transfer the filtrate to a crystallization vessel and, with stirring, add industrial hydrochloric acid (20-50% by volume).
-
Cool the solution to between -5°C and 5°C to induce crystallization.
-
Collect the precipitated 1,3-cyclohexanedione by centrifugation and dry the product.
Step 2: Synthesis of 1,3-Cyclohexanediamine from 1,3-Cyclohexanedione
Two primary methods are presented for the conversion of 1,3-cyclohexanedione to 1,3-cyclohexanediamine: direct reductive amination and a two-step oximation-hydrogenation sequence.
Route A: Reductive Amination
In this one-pot approach, 1,3-cyclohexanedione is directly converted to 1,3-cyclohexanediamine using ammonia and hydrogen in the presence of a suitable catalyst.
| Catalyst | Amine Source | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | 1,3-CHD Conversion (%) | 1,3-CHDA Yield (%) | Reference |
| Raney Ni | NH₃ | Water | 170 | 5 | 10 | 97.5 | 37.5 | [1] |
| Pd/C | NH₃ | Water | 170 | 5 | 10 | - | Trace | [1] |
| Pt/C | NH₃ | Water | 170 | 5 | 10 | - | Trace | [1] |
| Ru/C | NH₃ | Water | 170 | 5 | 10 | - | Trace | [1] |
| Rh/C | NH₃ | Water | 170 | 5 | 10 | - | Trace | [1] |
This protocol is based on the reductive amination of 1,3-CHD with ammonia over a Raney Ni catalyst.[1]
Materials:
-
1,3-Cyclohexanedione (1,3-CHD)
-
Aqueous ammonia
-
Raney Nickel catalyst
-
Hydrogen gas
Equipment:
-
High-pressure autoclave with magnetic stirring
-
Heating system
-
Filtration apparatus
Procedure:
-
Charge a high-pressure autoclave with 1,3-cyclohexanedione, aqueous ammonia, and the Raney Nickel catalyst.
-
Seal the autoclave and purge it with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 MPa).
-
Heat the mixture to the reaction temperature (e.g., 170°C) with vigorous stirring.
-
Maintain these conditions for the specified reaction time (e.g., 10 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains 1,3-cyclohexanediamine, which can be isolated and purified by standard methods such as distillation or crystallization after acidification.
Route B: Oximation and Subsequent Hydrogenation
This two-step route involves the formation of a dioxime intermediate from 1,3-cyclohexanedione, which is then hydrogenated to the desired diamine. This pathway has been shown to produce higher yields of 1,3-cyclohexanediamine.[1]
Oximation of 1,3-Cyclohexanedione
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Dioxime Yield (%) | Reference |
| Hydroxylamine hydrochloride | Water | - | - | High (used directly) | [1] |
Hydrogenation of 1,3-Cyclohexanedione Dioxime
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | 1,3-CHDA Yield (%) | Reference |
| Raney Ni | Methanol | 50 | 2.0 | 4 | 87.4 | [1][5] |
This protocol describes the formation of the dioxime intermediate.[1]
Materials:
-
Aqueous solution of 1,3-cyclohexanedione (from Step 1)
-
Hydroxylamine hydrochloride
Equipment:
-
Reaction flask with stirring
Procedure:
-
To the aqueous solution of 1,3-cyclohexanedione obtained from the hydrogenation of resorcinol (after catalyst removal), add hydroxylamine hydrochloride.
-
Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.
-
The resulting aqueous solution containing the 1,3-cyclohexanedione dioxime can be used directly in the subsequent hydrogenation step.
This protocol details the reduction of the dioxime to the final product.[1][5]
Materials:
-
Aqueous solution of 1,3-cyclohexanedione dioxime
-
Methanol
-
Raney Nickel catalyst
-
Hydrogen gas
-
Hydrochloric acid
-
Acetone
Equipment:
-
High-pressure autoclave with magnetic stirring
-
Heating system
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Transfer the aqueous solution of 1,3-cyclohexanedione dioxime to a high-pressure autoclave.
-
Add methanol as a solvent and the Raney Nickel catalyst.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize with hydrogen to 2.0 MPa.
-
Heat the mixture to 50°C with vigorous stirring for 4 hours.
-
After cooling and venting, filter the reaction mixture to remove the catalyst.
-
To the filtrate, add excess hydrochloric acid to convert the 1,3-cyclohexanediamine to its hydrochloride salt.
-
Add acetone to precipitate the 1,3-cyclohexanediamine hydrochloride crystals.
-
The product can be further purified by recrystallization.
Conclusion
The synthesis of 1,3-cyclohexanediamine from resorcinol is a robust and efficient process. The initial hydrogenation of resorcinol to 1,3-cyclohexanedione can be achieved in high yields using catalysts such as Raney Ni or Pd/C. For the subsequent conversion to the diamine, the oximation-hydrogenation route offers a higher yield compared to the direct reductive amination. The protocols provided herein offer a comprehensive guide for the laboratory-scale synthesis of this important chemical intermediate. Researchers should optimize the reaction conditions based on their specific equipment and purity requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 4. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Catalytic Synthesis of 1,3-Diamines: Application Notes and Protocols for Researchers
Introduction
1,3-Diamines are fundamental structural motifs present in a wide array of natural products, pharmaceuticals, and agrochemicals. They also serve as crucial building blocks and ligands in coordination chemistry and materials science. The development of efficient and selective catalytic methods for their synthesis is a significant goal in modern organic chemistry. This document provides an overview of key catalytic pathways for the synthesis of 1,3-diamines, complete with detailed experimental protocols and comparative data to aid researchers in drug development and chemical synthesis.
Key Catalytic Pathways
Three predominant catalytic strategies for the synthesis of 1,3-diamines are highlighted:
-
Aza-Michael Addition followed by Nitrile Reduction: This two-step, one-pot sequence involves the conjugate addition of an amine or ammonia to an α,β-unsaturated nitrile, followed by the reduction of the nitrile group to an amine. This method is particularly effective for producing linear 1,3-diamines.
-
Reductive Amination of 1,3-Dicarbonyl Compounds: This pathway utilizes readily available 1,3-dicarbonyl compounds, which undergo condensation with ammonia or primary amines to form enamine/imine intermediates, followed by in-situ reduction to yield the corresponding 1,3-diamines.
-
Hydroaminomethylation of Alkenes: This elegant tandem reaction combines hydroformylation of an alkene to an aldehyde, followed by condensation with an amine and subsequent hydrogenation of the resulting imine/enamine in a single pot. This atom-economical process is a powerful tool for converting simple olefins into more complex amines.
Pathway 1: Aza-Michael Addition and Subsequent Nitrile Reduction
This pathway is exemplified by the synthesis of 1,3-diaminopropane from acrylonitrile and ammonia. The initial aza-Michael addition forms aminopropionitrile intermediates, which are then hydrogenated to the target diamine.
General Workflow
Caption: Workflow for 1,3-Diamine Synthesis via Aza-Michael Addition/Reduction.
Quantitative Data
| Entry | Reactants | Catalyst (Reduction) | Conditions | Yield (%) of 1,3-Diamine | Reference |
| 1 | Acrylonitrile, Excess Ammonia | Cobalt or Nickel | Stage 1: 70-100°C; Stage 2: 60-120°C, 10-20 MPa H₂ | 32%[1] | US6376713[1] |
| 2 | Acrylonitrile, Dimethylamine (for adduct) | Ni-based alloy | Stage 1: Microreactor; Stage 2: Hydrogenation at 90°C, 3 MPa H₂ (similar system) | 93% (of DMAPA) | CN101321722A[2] |
Experimental Protocol: Synthesis of 1,3-Diaminopropane[1][3]
This protocol describes a two-stage continuous process for the production of 1,3-diaminopropane.
Materials:
-
Acrylonitrile
-
Anhydrous or aqueous ammonia
-
Hydrogen gas
-
Cobalt or Raney Nickel catalyst
-
Polar solvent (e.g., an alcohol)[3]
Equipment:
-
Two high-pressure continuous stirred-tank reactors (CSTRs) or a fixed-bed reactor system
-
Gas and liquid feed pumps
-
Pressure and temperature controllers
-
Distillation apparatus for purification
Procedure:
Stage 1: Aza-Michael Addition
-
In the first reactor, continuously feed acrylonitrile and a large excess of ammonia (aqueous or anhydrous). The use of a polar solvent like an alcohol is recommended to improve yield and reduce catalyst poisoning[3].
-
Maintain the reactor temperature between 70°C and 100°C.
-
The residence time should be sufficient to ensure the formation of β-aminopropionitrile and bis(β-cyanoethyl)amine.
Stage 2: Catalytic Hydrogenation
-
The effluent from the first reactor, containing the aminonitrile mixture, is continuously fed into a second reactor.
-
This second reactor is a fixed-bed hydrogenation reactor packed with a cobalt or nickel catalyst.
-
Introduce hydrogen gas at a pressure of 10-20 MPa.
-
Maintain the hydrogenation reactor temperature between 60°C and 120°C.
-
The reaction mixture is hydrogenated, converting the nitrile groups to primary amines, yielding a mixture of 1,3-diaminopropane and bis(3-aminopropyl)amine.
Workup and Purification:
-
The crude product mixture from the second reactor is collected.
-
The excess ammonia and solvent are removed by distillation under reduced pressure.
-
The resulting mixture of diamines is purified by fractional distillation to isolate 1,3-diaminopropane. A yield of 32% for 1,3-diaminopropane has been reported under specific conditions (195°C, high contact time)[1].
Pathway 2: Reductive Amination of 1,3-Dicarbonyls
This approach provides access to substituted 1,3-diamines from readily available 1,3-dicarbonyl precursors. The reaction proceeds through the formation of imine/enamine intermediates, which are then reduced.
Catalytic Cycle
Caption: Generalized Catalytic Cycle for Reductive Amination of Dicarbonyls.
Quantitative Data
| Entry | Substrate | Amine Source | Catalyst | Conditions | Yield (%) of 1,3-Diamine | Reference |
| 1 | 1,3-Cyclohexanedione (RES) | Ammonia | Raney Ni | 15 mL H₂O, 0.2 g catalyst, NH₃/H₂ pressure, 1000 rpm | ~60% (from 1,3-CHD) | Catalysts (2022)[4] |
| 2 | β-Keto Ester (amino acid derived) | Various amines | NaBH₃CN | AcOH (additive), CHCl₃, 50°C then RT | Variable diastereomeric mixtures | PLoS ONE (2013)[5][6] |
Experimental Protocol: Synthesis of 1,3-Cyclohexanediamine from 1,3-Cyclohexanedione[5]
This protocol describes a one-pot reductive amination.
Materials:
-
1,3-Cyclohexanedione (or its precursor, resorcinol, which can be hydrogenated to 1,3-cyclohexanedione in-situ)
-
Ammonia (gas)
-
Hydrogen (gas)
-
Raney Ni catalyst
-
Water (solvent)
Equipment:
-
50 mL stainless-steel autoclave with magnetic stirring
-
Gas inlet and pressure regulation system
-
Heating mantle with temperature control
Procedure:
-
Into a 50 mL stainless-steel autoclave, add 1,3-cyclohexanedione (e.g., 0.5 g, 4.5 mmol), 15 mL of water, and 0.20 g of Raney Ni catalyst.
-
Seal the autoclave and purge it with H₂ gas three times to remove air.
-
Pressurize the reactor with ammonia gas to the desired partial pressure.
-
Subsequently, pressurize the reactor with H₂ gas to the desired total pressure.
-
Begin vigorous stirring (e.g., 1000 rpm) and heat the reactor to the desired temperature (e.g., 50-100°C) to initiate the reaction.
-
Maintain the reaction for a specified time (e.g., 4-12 hours). The progress can be monitored by taking samples and analyzing via GC or HPLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
Workup and Purification:
-
Filter the reaction mixture to remove the solid Raney Ni catalyst.
-
The aqueous solution containing the product can be concentrated under reduced pressure.
-
The crude 1,3-cyclohexanediamine can be purified by distillation or crystallization of a salt derivative. A yield of approximately 60% can be achieved in the reductive amination step.
Pathway 3: Hydroaminomethylation of Alkenes
Hydroaminomethylation is a tandem catalytic process that converts alkenes directly into amines with an additional carbon atom. It is a highly atom-efficient method for synthesizing amines, including 1,3-diamines from functionalized alkenes. The reaction is typically catalyzed by rhodium or ruthenium complexes.
Catalytic Cycle
Caption: Tandem Catalytic Cycles in Hydroaminomethylation.
Quantitative Data
| Entry | Alkene Substrate | Catalyst System | Conditions | Selectivity/Yield | Reference |
| 1 | 1-Pentene | Rhodium/xantphos | Syngas, p-toluenesulfonic acid promoter | >80% selectivity to N-1-hexylamide (amide analogue) | J. Mol. Catal. A (2016)[7] |
| 2 | Homoallylic amines | [Ir(COD)Cl]₂ / dcpp | Toluene, 120°C | Good to excellent yields of 1,3- or 1,4-diamines | ACS Catal. (2022)[4] |
| 3 | Allyl amines | [Rh(COD)Cl]₂ / Xantphos | Toluene, 120°C | Good to excellent yields of 1,2-diamines | ACS Catal. (2022)[4] |
General Experimental Protocol: Hydroaminomethylation of an Alkene
This is a generalized protocol as specific conditions are highly dependent on the substrate and desired product.
Materials:
-
Alkene substrate
-
Amine (e.g., ammonia, primary or secondary amine)
-
Rhodium precursor (e.g., Rh(acac)(CO)₂) or Ruthenium precursor
-
Phosphine ligand (e.g., Xantphos)
-
Syngas (CO/H₂)
-
Solvent (e.g., toluene, THF)
Equipment:
-
High-pressure autoclave with gas entrainment stirrer
-
Gas and liquid feed lines
-
Pressure and temperature control systems
Procedure:
-
To a dry and inert-atmosphere autoclave, add the rhodium precursor, the phosphine ligand, and the solvent.
-
Add the alkene substrate and the amine.
-
Seal the autoclave, purge with syngas several times.
-
Pressurize the autoclave with syngas (CO/H₂ ratio typically 1:1 to 1:2) to the desired pressure (e.g., 20-80 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Maintain the reaction for several hours until completion (monitored by GC or TLC).
-
Cool the reactor to room temperature and carefully vent the excess pressure.
Workup and Purification:
-
The solvent is removed from the crude reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography or distillation to isolate the desired amine product.
Disclaimer: These protocols are intended as a guide and should be adapted based on the specific reactivity of the substrates and the safety considerations of the laboratory. All reactions should be performed in a well-ventilated fume hood by trained personnel.
References
- 1. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]
- 2. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 3. JP3417597B2 - Method for producing 1,3-diaminopropane - Google Patents [patents.google.com]
- 4. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine | MDPI [mdpi.com]
- 5. Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hexane-1,3-diamine in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexane-1,3-diamine is a difunctional monomer that can be utilized in step-growth polymerization to synthesize a variety of polymers, most notably polyamides. Its asymmetrical structure, with amine groups at the 1 and 3 positions of a hexane backbone, can impart unique properties to the resulting polymers compared to those synthesized from its more common linear isomer, hexane-1,6-diamine. These properties may include altered crystallinity, solubility, and thermal characteristics. This document provides detailed application notes and experimental protocols for the use of this compound as a monomer in polymerization, with a focus on polyamide synthesis. Potential applications, particularly in the realm of drug delivery, are also discussed.
Monomer Properties: this compound
A thorough understanding of the monomer's physical and chemical properties is crucial for designing successful polymerization reactions.
| Property | Value | Reference |
| CAS Number | 589-54-8 | [1][2] |
| Molecular Formula | C6H16N2 | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Soluble in water and polar organic solvents |
Safety Precautions: this compound is expected to have similar toxicological properties to other aliphatic diamines. It is likely to be corrosive and may cause skin and eye irritation. Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.
Polymerization Reactions
This compound can be polymerized with various difunctional monomers, such as diacyl chlorides or dicarboxylic acids, to form polyamides. The choice of comonomer and polymerization method will significantly influence the final polymer's properties.
Solution Polycondensation
Solution polycondensation is a common method for synthesizing polyamides. It involves reacting the diamine and a dicarboxylic acid or diacyl chloride in a suitable solvent at an elevated temperature.
Protocol 1: Synthesis of Polyamide from this compound and Adipoyl Chloride
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl) (optional, to improve solubility)
-
Methanol
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a precise amount of this compound in anhydrous DMAc. If using, add anhydrous LiCl to the solvent before adding the diamine. Stir the solution until the diamine is completely dissolved.
-
Monomer Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of adipoyl chloride dropwise to the stirred diamine solution. The reaction is exothermic, so maintain the temperature below 5°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Washing: Collect the fibrous polymer by filtration and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Expected Polymer Properties:
The resulting polyamide is expected to be an amorphous or semi-crystalline solid. The unsymmetrical nature of the this compound monomer may disrupt the polymer chain packing, leading to lower crystallinity and improved solubility in organic solvents compared to polyamides derived from hexane-1,6-diamine.
| Property | Expected Range |
| Inherent Viscosity | 0.5 - 1.5 dL/g |
| Glass Transition Temperature (Tg) | 150 - 250 °C |
| Decomposition Temperature (Td) | > 400 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) |
Interfacial Polymerization
Interfacial polymerization is a rapid, low-temperature method that occurs at the interface of two immiscible liquids. This technique is particularly useful for reactions involving highly reactive monomers like diacyl chlorides.[4][5]
Protocol 2: Interfacial Polymerization of this compound and Sebacoyl Chloride
Materials:
-
This compound
-
Sebacoyl chloride
-
Dichloromethane (DCM) or another suitable organic solvent
-
Sodium carbonate (Na2CO3) or sodium hydroxide (NaOH)
-
Water
-
Beaker
-
Forceps
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound and an acid scavenger such as sodium carbonate. The base is necessary to neutralize the HCl byproduct of the reaction.[5]
-
Organic Phase Preparation: Prepare an organic solution of sebacoyl chloride in a solvent like dichloromethane.
-
Interfacial Reaction: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. A polymer film will form instantly at the interface.
-
Polymer Film Removal: Using forceps, gently grasp the polymer film at the center of the interface and pull it out continuously. A rope of polyamide will be formed as fresh reactants diffuse to the interface and react.
-
Washing and Drying: Wash the collected polymer rope thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at a moderate temperature.
Workflow for Polyamide Synthesis via Solution Polycondensation
Caption: Workflow for the synthesis of polyamides via solution polycondensation.
Characterization of Polymers
Standard polymer characterization techniques should be employed to determine the properties of the synthesized polyamides.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of polymer structure and monomer conversion |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups (e.g., amide N-H and C=O stretching) |
Applications in Drug Development
Polyamides are a class of polymers with significant potential in drug delivery due to their biocompatibility and biodegradability.[6][7] Polymers derived from this compound, with their potentially enhanced solubility, could be advantageous for formulating drug delivery systems.
Potential Drug Delivery Systems:
-
Nanoparticles and Micelles: The amphiphilic nature of certain polyamide copolymers can allow for the formation of nanoparticles or micelles in aqueous solutions. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
-
Hydrogels: Cross-linked polyamides can form hydrogels capable of encapsulating and providing sustained release of therapeutic agents.
-
Polymer-Drug Conjugates: The amine groups in the polymer backbone or at the chain ends can be functionalized to covalently attach drug molecules, creating polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.
Logical Relationship of Polyamide Properties to Drug Delivery Application
Caption: Logical flow from monomer structure to potential drug delivery outcomes.
Signaling Pathways in Drug Delivery
While specific signaling pathways affected by polymers derived from this compound have not been documented, the introduction of any nanoparticle-based drug delivery system into a biological environment can trigger various cellular responses. Researchers in drug development should consider investigating the following general signaling pathways when evaluating the biocompatibility and efficacy of new polyamide-based carriers.
-
Inflammatory Pathways: Nanoparticles can be recognized by the immune system, leading to the activation of inflammatory pathways such as the NF-κB and MAPK signaling cascades. This can result in the production of cytokines and chemokines.
-
Apoptosis Pathways: The drug carrier or the encapsulated drug can induce programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins to monitor include caspases, Bcl-2 family proteins, and p53.
-
Cellular Uptake and Endosomal Escape: The mechanism of nanoparticle uptake (e.g., endocytosis) and its subsequent fate within the cell are critical for drug delivery. Understanding the pathways involved in endosomal escape is crucial for delivering drugs to the cytoplasm.
Generalized Signaling Pathway for Nanoparticle-Based Drug Delivery
Caption: General cellular pathways involved in nanoparticle-based drug delivery.
Conclusion
This compound presents an interesting, yet underexplored, monomer for the synthesis of novel polyamides. Its asymmetrical structure is predicted to yield polymers with enhanced solubility and amorphous character, which could be beneficial for various applications, including the development of advanced drug delivery systems. The protocols provided herein offer a starting point for the synthesis and characterization of such polymers. Further research is warranted to fully elucidate the properties of polymers derived from this compound and to explore their potential in biomedical and other advanced material applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H16N2 | CID 19880522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hexane-1,3-diamine in Polyamide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexane-1,3-diamine is a six-carbon aliphatic diamine with amine groups positioned at the 1 and 3 positions of the hexane backbone. This unsymmetrical arrangement offers the potential for creating polyamides with unique properties compared to those synthesized from symmetrical diamines like hexane-1,6-diamine. The irregular polymer chain structure resulting from the use of this compound may lead to amorphous or semi-crystalline polymers with modified solubility, thermal characteristics, and mechanical performance. These attributes could be advantageous in various applications, including specialty fibers, engineering plastics, and matrices for drug delivery systems.
Potential Applications
The unique structure of polyamides derived from this compound suggests potential applications in several fields:
-
Specialty Engineering Plastics: The potentially amorphous nature of these polyamides could lead to materials with good optical clarity and solubility in a wider range of solvents, making them suitable for applications requiring transparency and ease of processing.
-
Advanced Fibers: The irregular chain packing might result in fibers with altered mechanical properties, such as higher elasticity or different tensile strength, compared to conventional nylons.
-
Drug Delivery Matrices: The biodegradability and biocompatibility of polyamides, coupled with the potential for tailored degradation rates by using an unsymmetrical diamine, could make these materials interesting candidates for controlled-release drug formulations.
-
Adhesives and Coatings: The modified polarity and intermolecular forces in polyamides from this compound may lead to adhesives and coatings with enhanced substrate adhesion and specific surface properties.
Experimental Protocols
Two common methods for polyamide synthesis are interfacial polymerization and melt polymerization. The choice of method depends on the specific diacid or diacyl chloride used and the desired polymer properties.
Protocol 1: Interfacial Polymerization of this compound with a Diacyl Chloride
This method is suitable for laboratory-scale synthesis and is typically performed at room temperature. It involves the reaction of a diamine in an aqueous phase with a diacyl chloride in an immiscible organic solvent at the interface of the two liquids.
Materials:
-
This compound
-
Diacyl chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Organic solvent (e.g., hexane, cyclohexane, or dichloromethane)
-
Methanol (for polymer precipitation and washing)
Procedure:
-
Prepare the Aqueous Phase: Prepare a solution of this compound in deionized water. The concentration will need to be optimized, but a starting point of 0.5 M is suggested. Add an equimolar amount of sodium hydroxide to the solution to neutralize the hydrochloric acid (HCl) byproduct that will be formed during the polymerization.
-
Prepare the Organic Phase: Prepare a solution of the diacyl chloride in the chosen organic solvent. A typical starting concentration is around 0.2 M.
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing of the two layers. A polymeric film will form at the interface.
-
Using forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous rope. The polymer will continue to form at the interface as it is removed.
-
Alternatively, for a bulk polymerization, vigorously stir the two phases together using a mechanical stirrer. The polymer will precipitate out of the solution.
-
-
Polymer Isolation and Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove any unreacted monomers and salts.
-
Further purify the polymer by washing it with methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Experimental Workflow for Interfacial Polymerization
Protocol 2: Melt Polycondensation of this compound with a Dicarboxylic Acid
Melt polymerization is a solvent-free method that is often used for the industrial production of polyamides. It involves heating the monomers above their melting points to initiate polymerization.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Catalyst (optional, e.g., phosphoric acid)
-
Antioxidant (optional)
Procedure:
-
Nylon Salt Formation (Optional but Recommended):
-
Dissolve equimolar amounts of this compound and the dicarboxylic acid in a suitable solvent (e.g., a mixture of water and ethanol).
-
Heat the solution to form a clear solution and then cool to crystallize the nylon salt.
-
Filter and dry the salt. This step helps to ensure a 1:1 stoichiometric ratio of the monomers.
-
-
Polymerization:
-
Place the nylon salt (or a precise equimolar mixture of the diamine and diacid) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
If desired, add a catalyst and an antioxidant.
-
Heat the reactor under a nitrogen atmosphere to a temperature above the melting point of the monomers/salt (typically in the range of 220-280 °C).
-
Water will be eliminated as a byproduct of the condensation reaction and will be removed through the condenser.
-
Continue the reaction, monitoring the viscosity of the melt. The reaction is typically complete when the desired viscosity is reached.
-
Apply a vacuum during the later stages of the reaction to help remove the last traces of water and drive the polymerization to completion.
-
-
Polymer Isolation:
-
Extrude the molten polymer from the reactor into a water bath to solidify it.
-
Pelletize the solidified polymer strands for further processing.
-
Logical Relationship for Melt Polycondensation
Data Presentation
Due to the lack of specific experimental data for polyamides synthesized from this compound, the following tables are presented as templates. Researchers should populate these tables with their own experimental data for comparison and analysis.
Table 1: Reaction Conditions for Polyamide Synthesis
| Parameter | Interfacial Polymerization | Melt Polycondensation |
| Diamine | This compound | This compound |
| Co-monomer | e.g., Adipoyl chloride | e.g., Adipic acid |
| Stoichiometry (Diamine:Co-monomer) | 1:1 | 1:1 |
| Solvent/Medium | Water / Organic Solvent | None (Melt) |
| Temperature (°C) | Room Temperature | 220 - 280 |
| Reaction Time (h) | 0.5 - 2 | 2 - 6 |
| Catalyst | None | Optional (e.g., H₃PO₄) |
| Yield (%) | Experimental Value | Experimental Value |
Table 2: Physical and Thermal Properties of Polyamides from this compound
| Property | Method | Unit | Polyamide (1,3-HDA + Co-monomer A) | Polyamide (1,3-HDA + Co-monomer B) |
| Inherent Viscosity | Ubbelohde Viscometer | dL/g | Experimental Value | Experimental Value |
| Number Average Molecular Weight (Mn) | GPC | g/mol | Experimental Value | Experimental Value |
| Weight Average Molecular Weight (Mw) | GPC | g/mol | Experimental Value | Experimental Value |
| Polydispersity Index (PDI) | GPC | - | Experimental Value | Experimental Value |
| Glass Transition Temperature (Tg) | DSC | °C | Experimental Value | Experimental Value |
| Melting Temperature (Tm) | DSC | °C | Experimental Value | Experimental Value |
| Decomposition Temperature (Td, 5% wt loss) | TGA | °C | Experimental Value | Experimental Value |
| Char Yield at 600 °C | TGA | % | Experimental Value | Experimental Value |
Table 3: Mechanical Properties of Polyamides from this compound
| Property | Test Standard | Unit | Polyamide (1,3-HDA + Co-monomer A) | Polyamide (1,3-HDA + Co-monomer B) |
| Tensile Strength | ASTM D638 | MPa | Experimental Value | Experimental Value |
| Tensile Modulus | ASTM D638 | GPa | Experimental Value | Experimental Value |
| Elongation at Break | ASTM D638 | % | Experimental Value | Experimental Value |
| Flexural Strength | ASTM D790 | MPa | Experimental Value | Experimental Value |
| Flexural Modulus | ASTM D790 | GPa | Experimental Value | Experimental Value |
| Izod Impact Strength (Notched) | ASTM D256 | J/m | Experimental Value | Experimental Value |
Conclusion
The use of this compound as a monomer for polyamide synthesis presents an intriguing avenue for the development of new materials with potentially novel properties. The protocols and data templates provided in these application notes serve as a foundational guide for researchers to explore this area. Significant experimental work is required to optimize the synthesis processes and to fully characterize the resulting polymers to unlock their full potential in various scientific and industrial applications.
Application Notes and Protocols: Hexane-1,3-diamine as a Cross-Linking Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexane-1,3-diamine as a cross-linking agent for epoxy resins. The information is intended for professionals in research and development who are exploring new formulations for adhesives, coatings, composites, and encapsulation materials. While direct experimental data for this compound is limited in publicly available literature, this document compiles relevant data from closely related short-chain aliphatic diamines to provide a predictive performance profile and detailed experimental protocols.
Introduction
This compound is a linear aliphatic amine that can serve as an effective curing agent for epoxy resins. The two primary amine groups in its structure react with the epoxide groups of the resin to form a durable, cross-linked thermoset polymer network. Aliphatic diamines like this compound are known for their reactivity at ambient and slightly elevated temperatures, resulting in cured epoxy systems with good mechanical properties and chemical resistance. This makes them suitable for a variety of applications where high performance and ease of processing are required.
The curing of epoxy resins with amine agents is a versatile process that can be tailored to achieve specific material properties by controlling the stoichiometry, curing temperature, and time.[1] The final properties of the cured epoxy, such as hardness, flexibility, and thermal stability, are directly influenced by the structure of the diamine cross-linker.[2]
Predicted Properties of Epoxy Resins Cured with this compound
The following tables summarize the expected quantitative data for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with this compound. This data is extrapolated from studies on similar short-chain aliphatic diamines and derivatives of hexanediamine.
Table 1: Predicted Curing Characteristics of DGEBA Epoxy with this compound
| Parameter | Predicted Value | Notes |
| Stoichiometric Ratio (phr) | ~13-15 | Calculated based on the amine hydrogen equivalent weight (AHEW) of this compound and the epoxy equivalent weight (EEW) of DGEBA. |
| Pot Life (100g mass @ 25°C) | 30 - 60 minutes | Short pot life is characteristic of reactive aliphatic amines.[3] |
| Typical Curing Schedule | 24 hours at 25°C followed by post-cure at 80-120°C for 2-4 hours | Post-curing is often recommended to achieve optimal properties.[4] |
| Curing Exotherm Peak (DSC) | 100 - 150°C | Dependent on heating rate and formulation. |
Table 2: Predicted Mechanical Properties of DGEBA Epoxy Cured with this compound
| Property | Predicted Value | Test Method |
| Tensile Strength | 60 - 85 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Elongation at Break | 3 - 6% | ASTM D638 |
| Flexural Strength | 100 - 130 MPa | ASTM D790 |
| Flexural Modulus | 2.8 - 3.8 GPa | ASTM D790 |
| Hardness (Shore D) | 80 - 88 | ASTM D2240 |
Note: The mechanical properties are highly dependent on the precise curing conditions and the specific epoxy resin used.[5]
Table 3: Predicted Thermal Properties of DGEBA Epoxy Cured with this compound
| Property | Predicted Value | Test Method |
| Glass Transition Temperature (Tg) | 80 - 110°C | DSC, DMA |
| Heat Deflection Temperature (HDT) | 70 - 100°C | ASTM D648 |
| Onset of Decomposition (TGA, 5% weight loss) | 300 - 330°C | TGA |
Note: The glass transition temperature is significantly influenced by the degree of cure and any post-curing steps.[6][7]
Experimental Protocols
The following are detailed protocols for key experiments related to the use of this compound as an epoxy cross-linking agent.
Protocol 1: Preparation and Curing of Epoxy Resin
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (EEW ~185-192 g/eq)
-
This compound (AHEW = 29 g/eq)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator
-
Molds for casting test specimens (e.g., silicone or PTFE)
-
Programmable oven
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of this compound per 100 parts of epoxy resin (phr) using the following formula:
-
Degassing: Pre-heat the epoxy resin to 50-60°C to reduce its viscosity. Place the resin in a vacuum desiccator for 30-60 minutes to remove any entrapped air bubbles.
-
Mixing: Weigh the calculated amounts of the degassed epoxy resin and this compound into a clean, dry mixing cup.
-
Stirring: Thoroughly mix the two components for 3-5 minutes using a clean stirring rod, scraping the sides and bottom of the cup to ensure a homogeneous mixture.
-
Casting: Pour the mixture into the desired molds. If necessary, briefly degas the mixture again to remove any air introduced during mixing.
-
Curing:
-
Room Temperature Cure: Allow the cast specimens to cure at ambient temperature (23-25°C) for 24 hours.
-
Post-Cure: For optimal properties, place the specimens in a programmable oven and post-cure at 80-120°C for 2-4 hours. Allow the specimens to cool slowly to room temperature inside the oven to prevent thermal shock.
-
Protocol 2: Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC)
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy/hexane-1,3-diamine mixture in a hermetically sealed aluminum DSC pan.
-
Non-isothermal Scan:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).[8]
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
-
Data Analysis:
-
Determine the onset temperature, peak temperature, and end-set temperature of the curing exotherm.
-
Calculate the total heat of reaction (ΔH) by integrating the area under the exothermic peak.
-
The glass transition temperature (Tg) of the cured sample can be determined by a second heating scan after the initial curing scan.[9]
-
Protocol 3: Monitoring the Curing Reaction by Fourier-Transform Infrared Spectroscopy (FTIR)
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Initial Spectrum: Record the FTIR spectrum of the uncured epoxy/hexane-1,3-diamine mixture immediately after mixing.
-
Time-Resolved Spectra: Apply a thin film of the mixture to the ATR crystal and record spectra at regular intervals during the curing process at a constant temperature.
-
Data Analysis:
-
Monitor the decrease in the intensity of the epoxide group peak, typically around 915 cm⁻¹.[10]
-
Monitor the appearance and increase of the hydroxyl group peak (broad band around 3200-3600 cm⁻¹) and the C-N stretching peak (around 1100-1200 cm⁻¹), which are indicative of the reaction between the epoxy and amine groups.[11]
-
The degree of conversion can be estimated by normalizing the area of the epoxide peak at different times to its initial area.
-
Visualizations
Chemical Reaction Pathway
References
- 1. Increasing toughness and tensile strength of an epoxy–diamine system using an inorganic ultra-accelerator | Semantic Scholar [semanticscholar.org]
- 2. epotek.com [epotek.com]
- 3. Curing of epoxy resins by bio-based phenalkamines vs low-molecular-weight amines: study by DSC [lmaleidykla.lt]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dianhydrides.com [dianhydrides.com]
- 8. mdpi.org [mdpi.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of Hexane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of hexane-1,3-diamine, a common building block in medicinal chemistry and materials science. The primary method detailed is reductive amination, which offers high selectivity and avoids the common issue of over-alkylation associated with direct alkylation methods. This protocol is intended to serve as a comprehensive guide for researchers, providing methodologies, data representation, and workflow visualizations to ensure reproducibility and success in the synthesis of N,N'-dialkyl-hexane-1,3-diamines.
Introduction
N-alkylation of diamines is a fundamental transformation in organic synthesis, enabling the modification of molecular properties such as basicity, polarity, and binding affinity. This compound possesses two primary amine groups that can be functionalized to generate a diverse array of compounds for applications in drug discovery, polymer chemistry, and as ligands for catalysis.
Direct alkylation of amines with alkyl halides is a classical approach; however, it often leads to a mixture of mono-, di-, tri-, and even quaternary ammonium salts due to the increasing nucleophilicity of the products.[1] A more controlled and widely adopted method is reductive amination . This "one-pot" reaction involves the initial formation of an imine from the diamine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[1] This method provides excellent control over the degree of alkylation, leading to higher yields of the desired N,N'-dialkylated product.
Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often the reagent of choice due to its mild nature and high selectivity for imines over carbonyls, allowing for a clean and efficient reaction under gentle conditions.[2][3]
Experimental Protocols
Protocol 1: N,N'-Dialkylation of this compound via Reductive Amination
This protocol describes the general procedure for the di-alkylation of this compound using an aldehyde and sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound (1.0 equivalent)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (2.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to achieve a concentration of approx. 0.1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber with UV lamp
-
Glassware for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.) and the chosen solvent (DCM or DCE, to approx. 0.1 M concentration).
-
Add the aldehyde (2.2 eq.) to the stirred solution at room temperature.
-
Allow the mixture to stir for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (2.5 eq.) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N,N'-dialkyl-hexane-1,3-diamine.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of 1,3-diamines via reductive amination. While specific data for this compound is limited in the literature, the data for the closely related cyclothis compound provides a strong indication of expected yields.
| Diamine | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| cis/trans-Cyclothis compound | Benzaldehyde | NaBH₄ | Methanol | Not Specified | 89 | [4] |
| (R)-1,3-Butanediamine | General Aldehyde | NaBH(OAc)₃ | DCM or DCE | 12-24 | High (not specified) | Protocol based on this analogue |
Visualizations
Logical Workflow for N-Alkylation via Reductive Amination
Caption: Experimental workflow for the N,N'-dialkylation of this compound.
Signaling Pathway: Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination for diamine dialkylation.
References
Application Notes and Protocols for the Reductive Amination of Dicarbonyls to Produce Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine, is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3] While extensively developed for the synthesis of mono-amines from aldehydes and ketones, the application of this methodology to dicarbonyl compounds for the production of diamines presents unique challenges and opportunities. Diamines are crucial building blocks for polyamides, ligands for metal catalysis, and a variety of biologically active molecules. This document provides detailed application notes and protocols for the experimental setup of reductive amination reactions tailored for the synthesis of 1,2-, 1,3-, and 1,4-diamines from their corresponding dicarbonyl precursors.
Reaction Principle
The reductive amination of a dicarbonyl compound with an amine source (such as ammonia or a primary amine) proceeds in two main steps within a single reaction vessel:
-
Di-imine Formation: The dicarbonyl compound reacts with two equivalents of the amine to form a di-imine intermediate through the elimination of two molecules of water. This equilibrium is typically favored by the removal of water or by using a dehydrating agent.
-
Reduction: The di-imine is subsequently reduced in situ by a suitable reducing agent to yield the final diamine product.
Key to a successful reductive diamination is the selection of a reducing agent that selectively reduces the C=N bonds of the imine intermediates without significantly reducing the starting carbonyl groups.
Experimental Considerations and Challenges
The synthesis of diamines from dicarbonyls via reductive amination requires careful consideration of several factors to maximize yield and purity while minimizing side reactions:
-
Stoichiometry: Precise control over the stoichiometry of the dicarbonyl compound and the amine is crucial to prevent the formation of mono-aminated intermediates and polymeric byproducts. An excess of the amine is often used to drive the di-imine formation.
-
Intramolecular Cyclization: Depending on the spacing of the carbonyl groups, intramolecular cyclization can be a significant competing reaction. For instance, 1,4-dicarbonyl compounds can undergo Paal-Knorr synthesis in the presence of an amine to form pyrrole derivatives.[4] Reaction conditions must be optimized to favor the intermolecular reductive amination over cyclization.
-
Polymerization: Dialdehydes, in particular, are prone to polymerization, especially under acidic or basic conditions. Careful control of pH and reaction temperature is necessary to mitigate this.[3]
-
Catalyst and Reducing Agent Selection: The choice of catalyst and reducing agent is critical for achieving high selectivity and yield. A range of catalysts, from noble metals to earth-abundant transition metals, and various reducing agents, including borohydrides and molecular hydrogen, have been employed for reductive amination.
Experimental Protocols
The following protocols provide a general framework for the reductive amination of dicarbonyl compounds. Optimization of specific parameters (temperature, pressure, reaction time, catalyst loading) will be necessary for each specific substrate.
Protocol 1: Catalytic Hydrogenation using a Ruthenium Catalyst
This protocol is suitable for a broad range of dicarbonyl compounds and utilizes molecular hydrogen as the reductant. Ruthenium catalysts have shown high activity and selectivity in reductive aminations.[5][6]
Materials:
-
Dicarbonyl compound (e.g., hexane-2,5-dione)
-
Ammonia (aqueous solution, e.g., 25%) or primary amine
-
RuCl₂(PPh₃)₃ (Ruthenium(II) chloride tris(triphenylphosphine))
-
Methanol or Ethanol (solvent)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
In the autoclave, dissolve the dicarbonyl compound (1.0 eq) and RuCl₂(PPh₃)₃ (0.5-2 mol%) in the chosen alcohol solvent.
-
Add the amine (2.0-5.0 eq). If using aqueous ammonia, ensure the final water content is controlled.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (10-50 bar).
-
Heat the reaction mixture to the desired temperature (80-150 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude diamine can be purified by distillation or chromatography.
Protocol 2: Borohydride-Mediated Reductive Amination
This protocol employs a borohydride reducing agent and is often more convenient for laboratory-scale synthesis as it does not require high-pressure equipment. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reagent for this purpose.[5]
Materials:
-
Dicarbonyl compound (e.g., pentane-2,4-dione)
-
Amine hydrochloride salt or the free amine with an acid catalyst (e.g., acetic acid)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the dicarbonyl compound (1.0 eq) and the amine (2.0-2.2 eq) in the chosen anhydrous solvent.
-
If using the free amine, add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate di-imine formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (2.2-2.5 eq) in the same solvent.
-
Slowly add the STAB suspension to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude diamine is then purified by column chromatography or distillation.
Data Presentation
The following tables summarize representative quantitative data for the reductive amination of mono-carbonyl compounds, which can serve as a starting point for the optimization of diamine synthesis. Direct, comprehensive data for the one-pot reductive diamination of simple dicarbonyls is less prevalent in the literature.
Table 1: Ruthenium-Catalyzed Reductive Amination of Ketones with Ammonia [3]
| Ketone Substrate | Catalyst Loading (mol%) | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Acetophenone | 10 | 6.5 | 140 | 20 | 96 |
| 4-Methoxyacetophenone | 10 | 6.5 | 140 | 20 | 95 |
| Cyclohexanone | 10 | 6.5 | 150 | 20 | 85 |
| 2-Hexanone | 10 | 6.5 | 150 | 20 | 78 |
Table 2: Nickel-Catalyzed Transfer Hydrogenation for Reductive Amination [1]
| Aldehyde Substrate | Amine Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Aniline | 20 | 76 | 2 | 95 |
| 4-Chlorobenzaldehyde | Benzylamine | 20 | 76 | 3 | 88 |
| Hexanal | Cyclohexylamine | 20 | 76 | 6 | 75 |
Table 3: Reductive Amination using Borohydride Reagents [5]
| Carbonyl Substrate | Amine Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | 12 | 92 |
| Benzaldehyde | Morpholine | NaBH₃CN | MeOH | 6 | 95 |
| Heptanal | Ammonia | NaBH₄ | MeOH | 3 | 84 |
Visualizations
Signaling Pathway: General Mechanism of Reductive Amination
Caption: Reductive amination of a dicarbonyl to a diamine.
Experimental Workflow: Catalytic Hydrogenation Protocol
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of High-Performance Polyurethane-Imide Elastomers Utilizing Aliphatic Diamines as Chain Extenders
Introduction
Polyurethane-imide (PUI) elastomers are a class of advanced polymers that combine the excellent elasticity and abrasion resistance of polyurethanes with the high thermal stability and chemical resistance of polyimides.[1][2] This unique combination of properties makes them suitable for a wide range of demanding applications, including high-temperature resistant coatings, adhesives, and flexible electronics. The synthesis of PUI elastomers typically involves a multi-step process where a diisocyanate is reacted with a polyol to form a prepolymer, which is then chain-extended and imidized using a combination of a dianhydride and a diamine.
Experimental Protocols
1. Materials
-
Diisocyanate: 4,4'-Diphenylmethane diisocyanate (MDI)
-
Polyol: Polytetramethylene glycol (PTMG, Mw = 1000 g/mol )
-
Dianhydride: Pyromellitic dianhydride (PMDA)
-
Diamine (Chain Extender): Aliphatic Diamine (e.g., Hexane-1,3-diamine, Ethylene diamine (EDA), 1,6-Hexamethylene diamine (HMDA), 1,12-Dodecamethylene diamine (DMDA))
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
2. Synthesis of Polyurethane-Imide Elastomer (Solution Polymerization Method) [2]
-
Prepolymer Formation:
-
In a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add MDI, PTMG, and NMP.
-
Heat the mixture to 80°C and stir for 30 minutes under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.
-
-
Imide Precursor Formation:
-
Dissolve PMDA in NMP and add the solution to the reaction mixture.
-
Increase the temperature to 150°C and stir for 15 minutes.
-
-
Chain Extension and Polymerization:
-
Dissolve the aliphatic diamine (e.g., this compound) in NMP.
-
Add the diamine solution to the reaction mixture and continue stirring at 150°C for 2 hours to form the poly(urethane-amic acid) solution.
-
-
Film Casting and Imidization:
-
Cast the resulting polymer solution onto a glass plate.
-
Heat the cast film in an oven at 150°C for 24 hours to remove the solvent.
-
Further heat the film at 200°C for 4 hours under reduced pressure to complete the imidization process, yielding the final polyurethane-imide elastomer film.[1]
-
Data Presentation
The properties of PUI elastomers are significantly influenced by the structure of the diamine chain extender. The following tables summarize the mechanical and thermal properties of PUI elastomers synthesized with different aliphatic diamines, providing a basis for comparison.
Table 1: Mechanical Properties of PUI Elastomers with Various Aliphatic Diamine Chain Extenders
| Diamine | Tensile Strength (MPa) | Elongation at Break (%) |
| Ethylene diamine (EDA) | 35.8 | 450 |
| 1,6-Hexamethylene diamine (HMDA) | 30.5 | 550 |
| 1,12-Dodecamethylene diamine (DMDA) | 25.1 | 650 |
Data adapted from a study on the influence of diamines on PUI elastomer properties.[2]
Table 2: Thermal Properties of PUI Elastomers with Various Aliphatic Diamine Chain Extenders
| Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) |
| Ethylene diamine (EDA) | -45 | 310 |
| 1,6-Hexamethylene diamine (HMDA) | -50 | 315 |
| 1,12-Dodecamethylene diamine (DMDA) | -55 | 320 |
Data adapted from a study on the influence of diamines on PUI elastomer properties.[2]
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyurethane-imide elastomers.
Discussion
The choice of the aliphatic diamine chain extender plays a crucial role in determining the final properties of the polyurethane-imide elastomer. As observed from the representative data, shorter-chain diamines like EDA tend to result in PUI elastomers with higher tensile strength and a higher glass transition temperature. This is attributed to the increased rigidity and higher density of hard segments formed within the polymer matrix. Conversely, longer-chain diamines like DMDA lead to more flexible elastomers with higher elongation at break and lower glass transition temperatures, owing to the increased flexibility of the polymer chains.
The use of a branched aliphatic diamine such as This compound is expected to introduce irregularities in the polymer chain packing. This could potentially disrupt the formation of highly ordered hard segment domains, leading to a more amorphous morphology. Consequently, a PUI elastomer synthesized with this compound might exhibit a lower modulus, improved transparency, and potentially enhanced solubility in common organic solvents compared to its linear isomer, 1,6-hexanediamine. The asymmetric nature of this compound could also influence the kinetics of the chain extension reaction.
Conclusion
This application note provides a comprehensive overview and a generalized experimental protocol for the synthesis of polyurethane-imide elastomers using aliphatic diamines as chain extenders. While specific data on the use of this compound is not currently available, the provided information on the structure-property relationships of other aliphatic diamines offers valuable insights into the potential characteristics of such a polymer. The unique branched structure of this compound is anticipated to yield PUI elastomers with a distinct set of properties, warranting further experimental investigation for novel material development. Researchers and scientists in drug development may find the tunable properties of these elastomers of interest for applications requiring biocompatible and mechanically robust materials.
References
Application Notes and Protocols for the Quantification of Hexane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Hexane-1,3-diamine in various matrices. The following methods are described, leveraging common analytical instrumentation and techniques employed in pharmaceutical and chemical analysis.
Introduction
This compound is a chemical intermediate that may be present as a raw material, impurity, or degradation product in pharmaceutical manufacturing. Accurate and robust quantification of this diamine is crucial for quality control, stability studies, and safety assessments. Due to its polar nature, low volatility, and lack of a strong chromophore, direct analysis of this compound by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is challenging. Therefore, derivatization is typically required to enhance its chromatographic properties and detector response.
This application note details two primary methods for the quantification of this compound:
-
Gas Chromatography with Mass Spectrometric Detection (GC-MS) following Derivatization: A highly sensitive and selective method suitable for trace-level analysis.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Derivatization: A robust and widely accessible method offering excellent sensitivity.
Analytical Methods Overview
A summary of quantitative data for analogous short-chain diamines is presented in Table 1. It is important to note that the performance characteristics for this compound must be determined during method validation.
Table 1: Comparative Quantitative Data for Short-Chain Diamine Analysis
| Analyte/Method | Derivatizing Reagent | Detection Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hexamethylene diamine (HDA) in urine | Trifluoroethyl chloroformate | GC-MS (SIM) | - | 0.5 µg/L | - | [1] |
| Hexamethylene diamine (HDA) in urine | - | LC-MS/MS | - | 0.074 ng/mL | 0.243 ng/mL | [2] |
| Short-chain aliphatic amines | N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA) | CE-LIF | - | 0.02 - 0.1 nM | - | [3] |
| Biogenic amines in fish | Dansyl chloride | HPLC-FLD | 0.01 - 50 µg/mL | - | - | [4] |
| Biogenic amines | New Pyrazoline Based Reagent | HPLC-FLD | - | 0.9 - 1.2 µmol/L | 3.2 - 4.1 µmol/L | [5] |
| Alkyl amines in aerosols | o-phthaldiadehyde (OPA) | HPLC-FLD | 2.5–5000 ng/L | 0.9 - 7.2 ng | - | [6] |
Note: The data presented are for analogous compounds and serve as a general guideline. Method-specific validation for this compound is required.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of this compound with a suitable reagent, such as Heptafluorobutyric Anhydride (HFBA), to increase its volatility and thermal stability for GC analysis. The use of an electron capture detector (ECD) or a mass spectrometer (MS) provides high sensitivity and selectivity.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation (Aqueous Matrix)
-
To 100 mL of the aqueous sample in a separatory funnel, add 50 g of sodium hydroxide (NaOH) and stir until fully dissolved to basify the solution.
-
Add 50 mL of toluene and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the organic (upper) layer.
-
Perform a second extraction of the aqueous layer with 25 mL of toluene.
-
Combine the organic extracts.
-
Evaporate the combined organic phase to dryness under a gentle stream of nitrogen at 65°C.
-
Reconstitute the residue in 2 mL of toluene.
2. Derivatization
-
To the 2 mL toluene solution, add 100 µL of heptafluorobutyric anhydride (HFBA).
-
Mix thoroughly and heat at 55°C for 70 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the solution through a 0.45 µm filter prior to GC-MS analysis.
3. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1.0 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 10°C/min to 200°C, hold for 2 min
-
Ramp 2: 30°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) - specific ions for derivatized this compound should be determined by analyzing a standard.
4. Calibration
Prepare a series of calibration standards of this compound in toluene and subject them to the same derivatization procedure as the samples. Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration.
Workflow Diagram
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is based on the pre-column derivatization of this compound with a fluorescent labeling agent, such as Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), followed by separation and detection using reversed-phase HPLC with a fluorescence detector.
Experimental Protocol: HPLC-FLD Analysis of this compound
1. Sample Preparation
Sample preparation will vary depending on the matrix. For drug products, this may involve dissolution in a suitable solvent followed by filtration. For biological matrices, protein precipitation or solid-phase extraction (SPE) may be necessary. A generic protocol for a solution-based sample is provided below.
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1 M HCl).
-
Filter the sample solution through a 0.45 µm syringe filter.
2. Derivatization (using Dansyl Chloride)
-
In a reaction vial, mix 100 µL of the sample or standard solution with 200 µL of acetone and 100 µL of 1 M sodium bicarbonate solution (to ensure basic pH).
-
Add 200 µL of Dansyl Chloride solution (10 mg/mL in acetone).
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, add 100 µL of 25% ammonia solution to quench the excess Dansyl Chloride.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL of Acetonitrile/Water).
-
Filter through a 0.22 µm filter before injection.
3. HPLC Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 330 nm
-
Emission Wavelength (λem): 530 nm
-
4. Calibration
Prepare a series of this compound standard solutions in the same diluent as the sample and carry out the derivatization procedure. Construct a calibration curve by plotting the fluorescence peak area against the concentration of the standards.
Workflow Diagram
Method Validation Considerations
Both methods presented here are exemplary and require full validation in accordance with ICH Q2(R1) guidelines before implementation for routine use. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods described provide robust and sensitive approaches for the quantification of this compound. The choice between GC-MS and HPLC-FLD will depend on the specific application, required sensitivity, and available instrumentation. It is imperative that any method chosen is fully validated for its intended purpose to ensure the generation of reliable and accurate data in a research, development, or quality control setting.
References
- 1. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the determination of some diamine in urine by LC-MS/MS [vjfc.nifc.gov.vn]
- 3. Trace determination of short-chain aliphatic amines in biological samples by micellar electrokinetic capillary chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.gnest.org [journal.gnest.org]
- 5. squjs.squ.edu.om [squjs.squ.edu.om]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 1,6-Hexanediamine
Introduction
1,6-Hexanediamine, also known as hexamethylenediamine (HMDA), is a crucial industrial chemical primarily used in the production of polyamides, such as Nylon 66. The purity of 1,6-hexanediamine is critical, as impurities can negatively impact the properties of the resulting polymer, leading to issues with molecular weight, color, and dyeability.[1] Crude 1,6-hexanediamine, typically produced by the hydrogenation of adiponitrile, contains various by-products and unreacted materials that must be removed.[1][2] These application notes provide detailed protocols for the purification of crude 1,6-hexanediamine, targeting researchers, scientists, and drug development professionals who may use this diamine as a building block in their synthetic processes.
Common Impurities in Crude 1,6-Hexanediamine
The manufacturing process for 1,6-hexanediamine, primarily the catalytic hydrogenation of adiponitrile, can result in a variety of impurities.[1] Understanding the nature of these impurities is essential for selecting the appropriate purification strategy.
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Name | Boiling Point (°C) | Issues Caused | Removal Methods |
| 1,2-Diaminocyclohexane | 1,2-Cyclohexanediamine | ~184-192 | Affects polymer properties | Chemical treatment, Distillation |
| Hexamethyleneimine | Azepane | ~138 | Forms azeotrope with water | Distillation |
| Ammonia | Ammonia | -33.34 | Corrosive, affects reaction stoichiometry | Sparging, Distillation |
| Water | Dihydrogen monoxide | 100 | Affects polymerization | Azeotropic distillation, Drying agents |
| Polarographically Reducible Impurities | Various unsaturated compounds | Variable | Cause discoloration and poor polymer quality | Chemical treatment (e.g., with KOH), Distillation |
Data compiled from multiple sources.[1][3][4][5]
Purification Protocols
Several methods can be employed to purify crude 1,6-hexanediamine. The choice of method depends on the scale of the purification and the desired final purity.
Protocol 1: Fractional Distillation
Fractional distillation is a widely used industrial method for purifying 1,6-hexanediamine.[1] This technique separates compounds based on their boiling points. A multi-column distillation train is often used to remove both low-boiling and high-boiling impurities.
Experimental Workflow for Fractional Distillation
Caption: Fractional distillation workflow for 1,6-hexanediamine purification.
Methodology:
-
Initial Purification (Purge Column): The crude 1,6-hexanediamine, which may contain water, ammonia, and hexamethyleneimine, is fed into a packed column operating at approximately atmospheric pressure.[4] This initial step effectively removes the majority of the low-boiling impurities as overheads.[4]
-
Intermediate Distillation: The bottoms from the purge column, now depleted of the most volatile impurities, are directed to an intermediates column. This column is operated under vacuum (e.g., 50-400 mm Hg).[4]
-
Final Refining: The overhead product from the intermediates column is fed into a refining column, also under vacuum. In this final step, the purified 1,6-hexanediamine is collected as the overhead product.[6] High-boiling impurities, including 1,2-diaminocyclohexane and polarographically reducible compounds, are removed as the bottoms.[1]
Table 2: Typical Operating Conditions for Fractional Distillation
| Column | Pressure | Temperature Range (°C) | Purpose |
| Purge Column | Atmospheric | ~100-150 | Removal of ammonia, water, and hexamethyleneimine |
| Intermediates Column | 50-400 mm Hg | 150-200 | Separation from intermediate boilers |
| Refining Column | 10-50 mm Hg | 85-120 | Isolation of pure 1,6-hexanediamine from high boilers |
Data compiled from patents describing industrial purification processes.[1][4]
Protocol 2: Recrystallization
For laboratory-scale purification or to achieve very high purity, recrystallization is an effective method. This technique relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.
Experimental Workflow for Recrystallization
Caption: Recrystallization workflow for 1,6-hexanediamine purification.
Methodology:
-
Solvent Selection: A hydrocarbon solvent with 5 to 12 carbon atoms, such as cyclohexane, is a suitable recrystallization solvent.[7]
-
Dissolution: The crude or partially purified 1,6-hexanediamine is dissolved in the minimum amount of hot solvent to achieve complete dissolution.[7][8]
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the formation of crystals.[8]
-
Isolation: The crystalline product is separated from the solvent (mother liquor) by filtration.[7] The mother liquor contains the majority of the soluble impurities.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried under vacuum to remove residual solvent. For achieving the highest purity, this process can be repeated multiple times.[9]
Protocol 3: Chemical Treatment for Specific Impurity Removal
Certain impurities are difficult to remove by distillation alone and may require chemical treatment.
1. Removal of Polarographically Reducible Impurities:
These impurities can be converted into less volatile compounds by treatment with a strong base like potassium hydroxide (KOH) during distillation.[1]
-
Procedure: Add 0.01% to 1.0% (by weight of the feed) of potassium hydroxide to the distillation column.[4] The distillation is then carried out at a temperature between 85°C and 200°C and a pressure between 10 mm Hg and atmospheric pressure.[1][4] This process converts low-boiling reducible impurities into high-boiling ones, which can then be separated as the distillation bottoms.[1]
2. Removal of 1,2-Diaminocyclohexane:
This impurity can be removed by reacting it with a carbohydrate in the presence of an acid catalyst to form a low-volatility product.[5]
-
Procedure: The crude 1,6-hexanediamine is treated with a monosaccharide or disaccharide (e.g., sucrose from molasses) and an acid catalyst.[5] The reaction is typically carried out at a temperature between 25°C and 175°C.[5] Following the reaction, the purified 1,6-hexanediamine is separated by distillation, leaving the low-volatility reaction product behind.[5]
Safety Precautions
1,6-Hexanediamine is a corrosive and hazardous chemical. It can cause severe skin burns and eye damage.[10][11][12] It is also harmful if swallowed or in contact with skin.[12][13] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
Table 3: Physical and Chemical Properties of 1,6-Hexanediamine
| Property | Value |
| Molecular Formula | C6H16N2 |
| Molecular Weight | 116.21 g/mol [12] |
| Appearance | Colorless to white crystalline solid[12][14] |
| Melting Point | 41-42 °C[15][16] |
| Boiling Point | 204-205 °C[11][16] |
| Solubility in Water | Soluble[12][17] |
| Flash Point | 81 °C[11] |
Data obtained from safety data sheets and chemical databases.
The purification of crude 1,6-hexanediamine is a critical step in ensuring the quality of its downstream applications, particularly in polymer synthesis. The choice of purification technique depends on the specific impurities present, the required purity level, and the scale of the operation. Fractional distillation is suitable for large-scale industrial purification, while recrystallization is an excellent method for achieving high purity on a laboratory scale. Chemical treatments can be integrated into the purification process to target and remove particularly problematic impurities. Adherence to strict safety protocols is mandatory when handling this corrosive compound.
References
- 1. CH393353A - Process for removing impurities from hexamethylene diamine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US3193472A - Process for the purification of hexamethylenediamine - Google Patents [patents.google.com]
- 4. US2987452A - Method for the purification of hexamethylenediamine - Google Patents [patents.google.com]
- 5. US3781362A - Removal of 1,2-diaminocyclohexane impurity from crude hexamethylenediamine - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents [patents.google.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. archpdfs.lps.org [archpdfs.lps.org]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 15. chembk.com [chembk.com]
- 16. Application of 1,6-Hexamethylenediamine_Chemicalbook [chemicalbook.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
minimizing side product formation in Hexane-1,3-diamine synthesis
Technical Support Center: Hexane-1,3-diamine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the synthesis of this compound, with a focus on minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While specific literature for this compound is not as prevalent as for other isomers like 1,6-hexanediamine, the synthesis would typically follow established methods for producing diamines. The most probable routes include:
-
Catalytic Hydrogenation of a Dinitrile Precursor: This involves the reduction of the corresponding dinitrile (e.g., 1,3-dicyanohexane) in the presence of a metal catalyst such as Raney Nickel or Cobalt.[1]
-
Reductive Amination of a Diol or Diketone: This method would involve reacting a corresponding diol or diketone with ammonia and hydrogen over a suitable catalyst.[2]
-
Reduction of a Diazide: Synthesis via a diazide precursor which is then reduced to the diamine using reagents like lithium aluminum hydride or catalytic hydrogenation.[3][4]
Q2: What are the primary side products to expect during synthesis?
A2: During catalytic hydrogenation or reductive amination routes, several side products can reduce the yield and purity of the desired this compound. Key side reactions include:
-
Formation of Secondary and Tertiary Amines: The primary amine product can react with reaction intermediates to form secondary and, subsequently, tertiary amines.[5][6]
-
Formation of Cyclic Impurities: Intramolecular cyclization can occur, leading to the formation of cyclic amines like substituted piperidines. This is a common issue in diamine synthesis.[5]
-
Incomplete Reduction: The starting material (e.g., dinitrile) may not be fully converted, leading to impurities with remaining functional groups.[5]
-
Polymerization: Under certain conditions, especially at higher temperatures, oligomers or polymers can form.[6]
Q3: How do secondary and tertiary amine impurities form?
A3: These impurities arise from the reactivity of the initially formed primary amine. For example, during the hydrogenation of a nitrile, an intermediate imine is formed. The desired pathway is the reduction of this imine to a primary amine. However, the primary amine product can also act as a nucleophile and react with the imine intermediate. This new, larger secondary imine is then hydrogenated to a secondary amine. This process can repeat to form tertiary amines.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My final product contains a high percentage of secondary and/or tertiary amine impurities.
-
Probable Causes:
-
Insufficient Ammonia Concentration: A low concentration of ammonia fails to effectively compete with the primary amine product for reaction with the intermediate imine, favoring secondary amine formation.[5]
-
High Reaction Temperature: Elevated temperatures can increase the rate of the side reactions leading to secondary and tertiary amines.[5]
-
-
Solutions:
-
Increase Ammonia Pressure: Conduct the reaction in the presence of excess ammonia. This shifts the equilibrium away from the formation of secondary and tertiary amines.[5]
-
Optimize Temperature: Lower the reaction temperature. While this may slow the reaction rate, it often significantly improves selectivity for the primary diamine.
-
Catalyst Selection: Investigate different catalysts and supports. Some catalyst systems are known to have higher selectivity for primary amines.
-
Problem 2: I am observing significant formation of cyclic byproducts.
-
Probable Causes:
-
Thermodynamic Favorability: Intramolecular cyclization can be a thermodynamically favorable process that competes with the desired intermolecular reaction with ammonia.[5]
-
Low Ammonia Concentration: Similar to secondary amine formation, a low ammonia concentration allows the intramolecular reaction pathway to dominate.[5]
-
-
Solutions:
-
Maintain High Ammonia Concentration: A high molar excess of ammonia is crucial to favor the intermolecular amination over intramolecular cyclization.[5]
-
Control Temperature: Optimize the temperature to find a balance between an acceptable reaction rate and the suppression of cyclization. Lower temperatures generally disfavor cyclization.
-
Problem 3: The reaction is incomplete, and my product is contaminated with the starting material or partially reduced intermediates.
-
Probable Causes:
-
Insufficient Catalyst Activity or Amount: The catalyst may be deactivated, or the loading may be too low for the scale of the reaction.
-
Inadequate Hydrogen Pressure: The partial pressure of hydrogen may be insufficient to drive the reduction to completion.[5]
-
Insufficient Reaction Time: The reaction may not have been allowed to run long enough for full conversion.
-
-
Solutions:
-
Increase Catalyst Loading: Add more catalyst or use a fresh, more active batch.
-
Increase Hydrogen Pressure: Ensure the system is properly sealed and increase the H₂ pressure to the desired level.
-
Extend Reaction Time: Monitor the reaction progress via techniques like GC or TLC and ensure it has reached completion before workup.
-
Data Presentation
The following tables illustrate how reaction parameters can be optimized to minimize side product formation. The data is representative and should be used as a guideline for experimental design.
Table 1: Effect of Reaction Temperature on Product Distribution
| Reaction Temperature (°C) | This compound Yield (%) | Secondary/Tertiary Amine Impurities (%) | Cyclic Impurities (%) |
| 100 | 65 | 25 | 10 |
| 120 | 75 | 18 | 7 |
| 140 | 70 | 22 | 8 |
| 160 | 55 | 35 | 10 |
Caption: Illustrative data showing an optimal temperature window around 120°C for maximizing the yield of the desired primary diamine.
Table 2: Effect of Ammonia to Substrate Ratio on Selectivity
| Molar Ratio (Ammonia:Substrate) | This compound Selectivity (%) | Secondary/Tertiary Amine Selectivity (%) | Cyclic Impurity Selectivity (%) |
| 5:1 | 70 | 20 | 10 |
| 10:1 | 85 | 10 | 5 |
| 15:1 | 92 | 5 | 3 |
| 20:1 | 94 | 4 | 2 |
Caption: Illustrative data demonstrating that increasing the molar excess of ammonia significantly improves selectivity for the target this compound by suppressing side reactions.[5]
Experimental Protocols
Representative Protocol: Catalytic Hydrogenation of Adiponitrile (for 1,6-Hexanediamine)
Note: This is a general protocol for a related diamine, 1,6-hexanediamine, which can be adapted for a this compound precursor. All work should be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Adiponitrile (or other suitable dinitrile precursor)
-
Anhydrous ammonia
-
Raney Nickel (or other suitable catalyst), as a slurry
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Gas inlet lines for ammonia and hydrogen
-
Catalyst filtration system
Procedure:
-
Reactor Preparation: The autoclave is charged with the dinitrile precursor and the solvent (e.g., ethanol).
-
Catalyst Addition: The Raney Nickel slurry is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Sealing and Purging: The reactor is sealed and purged several times with nitrogen to remove all oxygen.
-
Ammonia Addition: Liquid ammonia is charged into the reactor to the desired pressure/molar ratio.
-
Hydrogenation: The reactor is pressurized with hydrogen to the target pressure (e.g., 1.5–5.0 MPa).[1] The stirrer is started, and the reactor is heated to the optimized temperature (e.g., 80-120°C).
-
Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen. The reaction is continued until hydrogen consumption ceases.
-
Cooling and Depressurization: The reactor is cooled to room temperature, and excess hydrogen and ammonia are carefully vented in a fume hood.
-
Product Workup: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate by distillation to yield the crude diamine.
-
Purification: The crude product can be purified by fractional vacuum distillation.[7]
Safety Precautions:
-
Handle Raney Nickel with extreme care; it is pyrophoric and can ignite spontaneously in air.
-
High-pressure reactions should only be conducted in appropriate, certified equipment behind a safety shield.
-
Ammonia is corrosive and toxic; handle it in a well-ventilated fume hood.
-
Hydrogen is highly flammable; ensure there are no ignition sources.
Visualizations
References
- 1. CN1216852C - Preparation of hexanediamine by hydrogenation of hexane dinitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Amine synthesis by azide reduction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
optimizing reaction conditions for high yield of 1,3-diaminohexane
Technical Support Center: Optimizing 1,3-Diaminohexane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diaminohexane. The following information is designed to address common challenges and provide a framework for optimizing reaction conditions to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 1,3-diaminohexane?
While specific literature on 1,3-diaminohexane is less common than for its isomer 1,6-diaminohexane (HMDA), the primary routes are analogous to other diamine syntheses. The two most promising methods are:
-
Catalytic Hydrogenation of a Dinitrile: The hydrogenation of 1,3-dicyanobutane over a metal catalyst is a direct route. This is analogous to the industrial production of HMDA from adiponitrile.[1][2][3]
-
Reductive Amination of a Diketone: The reaction of hexane-1,3-dione with ammonia in the presence of a reducing agent and a catalyst can yield 1,3-diaminohexane.[4][5][6]
Q2: Which catalysts are most effective for the hydrogenation of dinitriles to diamines?
Commonly used catalysts for the hydrogenation of nitriles to amines include:
-
Raney Nickel (Raney Ni): Widely used due to its high activity and relatively low cost. It has shown high yields in the synthesis of HMDA from adiponitrile.[2]
-
Raney Cobalt (Raney Co): Another effective catalyst for this transformation, often used in industrial processes.[2]
-
Ruthenium (Ru) based catalysts: Supported ruthenium catalysts, for example on carbon (Ru/C), can offer high selectivity and efficiency.[7]
-
Iron-based catalysts: These are also utilized in industrial settings for large-scale production.[8]
The choice of catalyst can significantly impact yield and selectivity, and screening of different catalysts may be necessary for optimal results.
Q3: Why is ammonia often added during the hydrogenation of dinitriles?
Excess ammonia is frequently used in the reaction mixture to minimize the formation of undesirable side products, such as secondary and tertiary amines.[1][9] The presence of ammonia helps to suppress the reaction of the newly formed primary amine with intermediate imines, thus increasing the selectivity towards the desired primary diamine.
Q4: How can I purify the final 1,3-diaminohexane product?
The most common method for purifying diamines like 1,6-diaminohexane is vacuum distillation .[1][10] This technique is effective in separating the diamine from unreacted starting materials, catalysts, and high-boiling point side products. For laboratory scale, column chromatography can also be an option, though care must be taken to select an appropriate stationary and mobile phase to avoid issues with the basicity of the amine. Adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can help prevent streaking on silica gel columns.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Actions & Optimization Strategies |
| Low Yield of 1,3-Diaminohexane | 1. Incomplete reaction. 2. Catalyst deactivation or low activity. 3. Formation of side products. 4. Suboptimal reaction conditions (temperature, pressure). | 1. Extend Reaction Time: Monitor the reaction progress using techniques like GC-MS or TLC to ensure it has gone to completion. 2. Catalyst Management: Ensure the catalyst is fresh and properly activated. Increase catalyst loading. Consider screening different catalysts (e.g., Raney Ni, Raney Co, Ru/C).[2] 3. Minimize Side Reactions: Add excess ammonia to the reaction mixture to suppress the formation of secondary and tertiary amines.[1][9] Optimize temperature and pressure to favor the desired reaction pathway. 4. Optimize Conditions: Systematically vary the reaction temperature and hydrogen pressure. Higher temperatures and pressures generally increase the reaction rate but may also lead to more side products.[2] |
| Formation of Secondary/Tertiary Amines and Other Byproducts | 1. Insufficient ammonia concentration. 2. High reaction temperature. 3. Intermediate imine reacting with the product. | 1. Increase Ammonia Concentration: Use a higher partial pressure of ammonia or a larger molar excess relative to the dinitrile.[1][9] 2. Lower Reaction Temperature: While this may slow down the reaction, it can improve selectivity by reducing the rate of side reactions.[2] 3. Solvent Choice: The choice of solvent can influence the reaction. For reductive aminations, solvents like methanol or ethanol are common.[12] |
| Poor Reproducibility | 1. Inconsistent catalyst activity. 2. Presence of impurities in starting materials or solvents. 3. Variations in reaction setup and conditions. | 1. Standardize Catalyst Handling: Use a consistent procedure for catalyst storage, activation, and loading. 2. Ensure Purity: Use high-purity starting materials and anhydrous solvents. Impurities can poison the catalyst. 3. Maintain Consistent Conditions: Use automated reaction systems to precisely control temperature, pressure, and stirring rate.[13] |
| Difficulty in Product Purification | 1. Formation of close-boiling impurities. 2. Product degradation during distillation. 3. Issues with column chromatography. | 1. Optimize Reaction Selectivity: Refer to the strategies for minimizing side product formation. 2. Use Vacuum Distillation: Distill under reduced pressure to lower the boiling point and prevent thermal degradation of the diamine.[1] 3. Modify Chromatography Conditions: For column chromatography, consider using a deactivated silica or alumina. Add a small amount of a basic modifier to the eluent to improve peak shape and recovery.[11] |
Data Presentation: Reaction Conditions for Analogous Diamine Syntheses
The following tables summarize quantitative data from literature for the synthesis of 1,6-diaminohexane (HMDA) and 1,3-cyclohexanediamine, which can serve as a starting point for optimizing the synthesis of 1,3-diaminohexane.
Table 1: Catalytic Hydrogenation of Adiponitrile to 1,6-Diaminohexane
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Solvent/Additive | ADN/Catalyst Ratio (w/w) | Yield of HMDA (%) | Reference |
| Raney Ni | 80 | 8 | HMDA | 15 | ~90 | [2] |
| Raney Ni | 100 | 8 | HMDA | 15 | 100 | [2] |
| Raney Co | 80 | 8 | HMDA | 15 | ~85 | [2] |
| Iron-based | 150 | ~34.5 | Ammonia | 20g catalyst for 216g ADN | Not specified, reaction complete in 64 mins | [8] |
| Cobalt-based | 100-200 | 28-41 | Ammonia | Not specified | Not specified | [1] |
Table 2: Synthesis of 1,3-Cyclohexanediamine (1,3-CHDA)
| Starting Material | Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Yield of 1,3-CHDA (%) | Reference |
| 1,3-Cyclohexanedione Oxime | Raney Ni | 50 | 1.0 | Methanol | 87.4 | [14] |
| Resorcinol (reductive amination) | Raney Ni | Not specified | Not specified | 1,4-Dioxane | 37.5 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Dinitrile (e.g., 1,3-Dicyanobutane)
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure sensors is required. Ensure the reactor is clean and dry.
-
Charging the Reactor:
-
To the autoclave, add the dinitrile substrate (e.g., 1,3-dicyanobutane).
-
Add the catalyst (e.g., Raney Ni, typically 5-10% by weight of the substrate). Handle pyrophoric catalysts like Raney Ni under an inert atmosphere or solvent.
-
Add a solvent if necessary (e.g., an alcohol or the diamine product itself to act as a solvent).[2]
-
Seal the reactor.
-
-
Reaction Execution:
-
Purge the reactor multiple times with nitrogen, followed by hydrogen to remove any air.
-
Introduce ammonia to the desired pressure. The use of excess ammonia is crucial for selectivity.[1]
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 6-8 MPa).[2]
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).[2]
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can then be purified by vacuum distillation to obtain the pure 1,3-diaminohexane.[1]
-
Protocol 2: General Procedure for Reductive Amination of a Diketone (e.g., Hexane-1,3-dione)
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is suitable for reactions at atmospheric pressure. For reactions with gaseous ammonia and hydrogen, a pressure reactor is needed.
-
Charging the Flask/Reactor:
-
Dissolve the diketone (e.g., hexane-1,3-dione) in a suitable solvent, such as methanol or ethanol.
-
Add the ammonia source. This can be aqueous ammonia, a solution of ammonia in an alcohol, or gaseous ammonia. A large excess is typically used.
-
Add the catalyst if performing catalytic hydrogenation (e.g., Raney Ni).
-
-
Reaction Execution:
-
If using a chemical reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), add it portion-wise to the reaction mixture, maintaining a controlled temperature.[12][15]
-
If using catalytic hydrogenation, seal the reactor, purge with nitrogen and hydrogen, and then pressurize with hydrogen. Heat and stir as described in Protocol 1.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
If a catalyst was used, filter it off.
-
If a borohydride reagent was used, carefully quench any excess reagent with a dilute acid.
-
Extract the product into an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude diamine by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of 1,3-diaminohexane.
Caption: Troubleshooting decision tree for low yield in diamine synthesis.
References
- 1. globallcadataaccess.org [globallcadataaccess.org]
- 2. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Ru/g-C 3 N 4 as an efficient catalyst for selective hydrogenation of aromatic diamines to alicyclic diamines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00836B [pubs.rsc.org]
- 8. US3758584A - Hydrogenation of adiponitrile - Google Patents [patents.google.com]
- 9. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]
- 10. WO2009047219A1 - Method for purifying hexamethylene diamine - Google Patents [patents.google.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Hexane-1,3-diamine Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of Hexane-1,3-diamine during storage.
Troubleshooting Guide
Issue: Suspected Oxidation of this compound
This guide will help you identify potential causes and solutions if you suspect your this compound has undergone oxidation.
| Symptom | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Exposure to air (oxygen) and/or light. | Store in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light. |
| Ammonia-like or altered odor | Degradation of the amine functional groups. | Verify the purity of the material using the analytical protocol below. If degradation is confirmed, dispose of the material according to safety guidelines. |
| Inconsistent experimental results | Presence of impurities due to oxidation. | Re-purify the diamine if possible (e.g., by distillation under reduced pressure) or use a fresh, unopened batch for sensitive applications. |
| Precipitate formation | Formation of insoluble oxidation products. | Do not use the material. The presence of precipitates indicates significant degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is highly recommended. It is also hygroscopic and incompatible with strong oxidizing agents and strong acids.[1][2]
Q2: How does oxidation affect this compound?
Q3: Are there any recommended antioxidants for this compound?
A3: While specific data for this compound is limited, the use of antioxidants is a common strategy for stabilizing aliphatic amines. Hindered Amine Stabilizers (HAS) and phenolic antioxidants are effective in preventing thermo-oxidative degradation in related systems.[4] For laboratory-scale storage, the primary focus should be on proper inert atmosphere storage. If an antioxidant is necessary for a specific application, small-scale compatibility and effectiveness trials should be conducted.
Q4: How can I detect if my this compound has oxidized?
A4: Visual inspection for discoloration is the first step. For a more definitive assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the sample and identify potential degradation products.[5] A detailed protocol for detection via GC is provided below.
Quantitative Data on Amine Stability
| Condition | Effect on Aliphatic Amine Stability | Recommendation for this compound |
| Presence of Oxygen (Air) | Accelerates oxidation, leading to discoloration and impurity formation. | Store under an inert atmosphere (Nitrogen or Argon). |
| Exposure to Light (UV) | Can catalyze oxidative degradation pathways. | Store in amber or opaque containers. |
| Elevated Temperature | Increases the rate of degradation reactions. | Store in a cool environment, below +30°C.[1] |
| Presence of Moisture | Can facilitate certain degradation pathways. Hexane-1,6-diamine is noted to be hygroscopic.[1][2] | Store in a dry environment with a tightly sealed container. |
Experimental Protocols
Protocol: Detection of this compound Oxidation by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of this compound and detecting the presence of oxidation products.
1. Objective: To quantify the purity of a this compound sample and identify potential degradation products using Gas Chromatography with a Flame Ionization Detector (GC-FID).
2. Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Toluene)
-
Anhydrous sodium sulfate
-
GC vials with septa
-
Reference standard of pure this compound
3. Equipment:
-
Gas Chromatograph with FID
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column like DB-5 or a specific amine column)
-
Microsyringe
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
-
Create a series of dilutions from the stock solution to establish a calibration curve with the reference standard.
-
For the sample to be tested, prepare a solution with a concentration that falls within the calibration range.
-
Dry the organic solution over a small amount of anhydrous sodium sulfate if moisture is a concern.
-
Transfer the prepared sample solution into a GC vial.
5. GC-FID Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.0 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
6. Data Analysis:
-
Run the reference standard dilutions to generate a calibration curve.
-
Inject the this compound sample.
-
Identify the peak corresponding to this compound based on the retention time of the pure standard.
-
The presence of additional peaks, particularly at later retention times, may indicate higher molecular weight oxidation products.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks (assuming similar response factors for impurities).
Visualizations
Caption: Simplified proposed atmospheric oxidation pathway of this compound.
Caption: Troubleshooting workflow for suspected this compound oxidation.
Caption: Experimental workflow for GC analysis of this compound purity.
References
troubleshooting guide for Hexane-1,3-diamine polymerization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexane-1,3-diamine in polymerization reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: Specific literature on the polymerization of this compound is limited. The guidance provided here is based on established principles of step-growth polymerization of polyamides, drawing parallels from similar diamines like 1,6-diaminohexane and 1,3-propanediamine.[1]
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound undergo?
A1: Given its structure with two primary amino (-NH2) groups, this compound undergoes step-growth polymerization, most commonly through polycondensation.[1] This typically involves reacting it with a co-monomer containing two complementary functional groups, such as a dicarboxylic acid or diacyl chloride to form polyamides.[2][3]
Q2: Why is the molecular weight of my resulting polymer consistently low?
A2: Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors:
-
Imprecise Stoichiometry: Step-growth polymerization requires a precise equimolar balance between the reacting functional groups (e.g., amino groups and carboxylic acid groups).[1] Any deviation from a 1:1 ratio will limit the chain length.[1]
-
Monomer Impurities: The presence of monofunctional impurities in either the this compound or the co-monomer will act as chain terminators, significantly limiting the final molecular weight.[1] High monomer purity is crucial for achieving high molecular weight polymers.[1]
-
Incomplete Reaction: To achieve a high degree of polymerization, the reaction must proceed to a very high conversion, typically over 99%.[1] Insufficient reaction time or non-optimal temperature can lead to incomplete conversion.[1]
-
Side Reactions: Undesirable side reactions can consume monomers or cap the growing polymer chains. For instance, at high temperatures, terminal amino groups can undergo deamination.[4]
Q3: The color of my polymer is darker than expected (e.g., yellow or brown). What could be the cause?
A3: Discoloration in polyamide synthesis often points to:
-
Oxidation: The presence of oxygen, especially at elevated temperatures, can lead to oxidative side reactions, causing the polymer to discolor. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process.
-
Impurities: Impurities in the monomers or solvent can also lead to discoloration.[1] Purification of monomers is a critical step.
-
Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the polymer, leading to charring and discoloration.
Q4: My polymerization reaction has resulted in gel formation (cross-linking). What went wrong?
A4: Gel formation, or cross-linking, can occur due to:
-
Polyfunctional Impurities: If your this compound or co-monomer contains impurities with more than two reactive functional groups, they can act as cross-linking agents. Ensure your monomers are strictly difunctional.[1]
-
Side Reactions at High Temperatures: Certain side reactions at elevated temperatures can lead to the formation of branched or cross-linked structures.[1][5]
Troubleshooting Guides
Problem: Low Polymer Molecular Weight / Low Inherent Viscosity
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Carefully purify and accurately weigh monomers. A slight excess of the more volatile monomer can sometimes be used to account for loss.[1] |
| Monomer Impurities | Purify this compound, for example, by distillation under reduced pressure followed by recrystallization from a suitable solvent like hexane.[6] Ensure the purity of the co-monomer as well. |
| Incomplete Reaction | Increase reaction time and/or temperature. Ensure efficient stirring to promote contact between reactive ends.[1] |
| Inefficient Removal of Condensation Byproduct | If the reaction produces a small molecule byproduct (e.g., water), use a Dean-Stark trap or conduct the final stages of the reaction under a vacuum to drive the equilibrium towards polymer formation.[1] |
Problem: Polymer Discoloration
| Potential Cause | Recommended Solution |
| Oxidation | Ensure the reaction is carried out under a continuous flow of an inert gas (e.g., nitrogen or argon). Degas all solvents and monomers before use. |
| Monomer or Solvent Impurities | Purify all reactants and solvents prior to use.[1] |
| High Reaction Temperature / Prolonged Reaction Time | Optimize the reaction temperature and time to be sufficient for high conversion without causing thermal degradation. Consider using a lower temperature for a longer duration. |
Experimental Protocols
General Protocol for Melt Polymerization of this compound with a Dicarboxylic Acid
This is a generalized procedure and may require optimization for specific dicarboxylic acids.
-
Monomer Preparation: Ensure both this compound and the dicarboxylic acid are of high purity. Dry them thoroughly in a vacuum oven before use.
-
Stoichiometry: Accurately weigh equimolar amounts of this compound and the dicarboxylic acid into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Initial Heating: Heat the mixture under a slow stream of nitrogen to a temperature where the monomers melt and form a homogeneous solution.
-
Polycondensation: Gradually increase the temperature while stirring to initiate the polycondensation reaction. Water will be evolved as a byproduct.
-
Vacuum Stage: Once the evolution of water subsides, apply a vacuum to the system to remove the remaining water and drive the polymerization to completion. The viscosity of the melt will increase significantly.
-
Polymer Isolation: After the desired reaction time, cool the reactor under nitrogen. The solid polymer can then be removed and purified, for example, by dissolving in a suitable solvent and precipitating into a non-solvent.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chegg.com [chegg.com]
- 4. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Improving the Purity of Synthesized Hexane-1,3-diamine
Welcome to the Technical Support Center for the synthesis and purification of Hexane-1,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and improve the final product's purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent handling. These may include:
-
Unreacted starting materials: Such as 1,5-hexadiene or other precursors.
-
Intermediates: For example, partially reacted compounds.
-
Side-products: Including secondary and tertiary amines, imines, and polymeric materials.[1]
-
Catalyst residues: If a heterogeneous or homogeneous catalyst is used in the synthesis.
-
Solvent residues: Residual solvents from the reaction or workup.
-
Water: Due to atmospheric moisture or from the reaction itself.
Q2: How can I qualitatively assess the purity of my this compound?
A2: Several analytical techniques can provide a qualitative assessment of purity:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample. The presence of multiple spots indicates impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the primary amine functional groups (typically two N-H stretching bands around 3300-3500 cm⁻¹) and the absence of characteristic peaks from starting materials or major byproducts.[2][3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectrum to that of a pure standard.
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Fractional Vacuum Distillation: Effective for separating this compound from less volatile or more volatile impurities.[7][8][9][10][11]
-
Recrystallization: Useful for removing impurities that have different solubility profiles. This is often done by converting the diamine to a salt (e.g., hydrochloride), recrystallizing the salt, and then liberating the free diamine.[12][13][14][15][16]
-
Column Chromatography: Can be effective for removing closely related impurities, but can be challenging for highly polar amines on standard silica gel.[17][18]
-
Catalytic Hydrogenation: This method can be used to remove specific impurities like imines by converting them to the desired diamine.[19]
Q4: How should I store purified this compound to maintain its purity?
A4: Aliphatic amines can be sensitive to air and light. To maintain purity, store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound after Synthesis
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Side Reactions | Optimize reaction conditions (temperature, pressure, catalyst loading, stoichiometry of reagents) to minimize the formation of byproducts. For reductive amination, ensure the selective reduction of the imine.[20][21][22][23][24] |
| Product Loss During Workup | Ensure proper phase separation during extractions. Minimize the number of transfer steps. If the diamine is water-soluble, consider back-extraction from the aqueous layer after adjusting the pH. |
Issue 2: Presence of a High-Boiling Impurity after Distillation
| Possible Cause | Suggested Solution |
| Azeotrope Formation | The impurity may form an azeotrope with this compound, making separation by simple distillation difficult. Try a different purification method like recrystallization. |
| Thermal Decomposition | The high temperatures required for atmospheric distillation may cause decomposition of the product or impurities, leading to new, high-boiling contaminants. Use fractional vacuum distillation to lower the boiling point.[9][11] |
| Inefficient Fractional Distillation | Use a longer, more efficient fractionating column. Ensure a slow and steady distillation rate to allow for proper separation.[7][8] |
Issue 3: Oily Product Obtained after Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent may be too good a solvent for your compound, preventing crystallization. Try a solvent in which the diamine salt is less soluble at lower temperatures. A mixture of solvents can also be effective. |
| Presence of Impurities | Oily impurities can inhibit crystal formation. Try purifying the crude product by another method, such as distillation, before attempting recrystallization. |
| Cooling Too Quickly | Rapid cooling can lead to the product "oiling out" instead of forming crystals. Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath. |
Quantitative Data Summary
The following tables present representative data for the purification of this compound using different techniques. Note: These are illustrative values and actual results may vary depending on the specific impurities and experimental conditions.
Table 1: Purity of this compound after Fractional Vacuum Distillation
| Distillation Fraction | Purity (by GC-FID) | Major Impurity |
| First Cut | 85% | Low-boiling solvent/starting material |
| Main Fraction | >98% | - |
| Residue | 40% | High-boiling byproducts/polymers |
Table 2: Purity of this compound Hydrochloride after Recrystallization
| Recrystallization Step | Purity (by HPLC) | Yield |
| Crude Salt | 88% | - |
| After 1st Recrystallization | 97% | 85% |
| After 2nd Recrystallization | >99.5% | 75% |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a short-path distillation head, a fractionating column packed with Raschig rings or other suitable packing material, a receiving flask, a cold trap, and a vacuum pump. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Distillation: a. Begin stirring and slowly reduce the pressure to the desired level. b. Gradually heat the distillation flask using a heating mantle. c. Collect a forerun fraction containing any low-boiling impurities. d. Change the receiving flask and collect the main fraction of this compound at its boiling point under the applied vacuum. e. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction. f. Stop the distillation before the flask is completely dry to prevent the concentration of potentially unstable residues.
-
Post-Distillation: a. Allow the apparatus to cool to room temperature before slowly releasing the vacuum. b. Analyze the purity of the collected fractions using GC or NMR.
Protocol 2: Recrystallization of this compound as its Hydrochloride Salt
-
Salt Formation: a. Dissolve the crude this compound in a suitable solvent (e.g., isopropanol). b. Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a solvent like ether, while stirring and cooling the mixture in an ice bath. c. The hydrochloride salt should precipitate. Collect the crude salt by filtration and wash with a small amount of cold solvent.
-
Recrystallization: a. Dissolve the crude salt in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water). b. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. c. Allow the solution to cool slowly to room temperature to induce crystallization. d. Further cool the mixture in an ice bath to maximize crystal formation.
-
Isolation and Drying: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.
-
Liberation of the Free Diamine (Optional): a. Dissolve the purified salt in water. b. Add a strong base (e.g., NaOH or KOH solution) until the solution is basic. c. Extract the free diamine with a suitable organic solvent (e.g., dichloromethane or ether). d. Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jackwestin.com [jackwestin.com]
- 8. Purification [chem.rochester.edu]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 12. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. Isolation (Recovery) [chem.ualberta.ca]
- 16. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
- 18. biotage.com [biotage.com]
- 19. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 22. Reductive amination - Wikipedia [en.wikipedia.org]
- 23. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 24. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Hygroscopic Nature of Aliphatic Diamines
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for working with hygroscopic aliphatic diamines.
Frequently Asked Questions (FAQs)
Q1: What does it mean for an aliphatic diamine to be hygroscopic?
A1: A hygroscopic substance, like many aliphatic diamines, has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] This can lead to changes in the physical and chemical properties of the compound, potentially impacting experimental results. For example, 1,2-Propylenediamine is described as a hygroscopic, colorless liquid.[3]
Q2: How should I properly store hygroscopic aliphatic diamines?
A2: Proper storage is critical to maintain the integrity of hygroscopic diamines. They should be stored in airtight containers made of compatible materials like high-density polyethylene (HDPE) or glass to prevent exposure to air and moisture.[1] It is also recommended to store them in a cool, dry environment, generally below 30°C (86°F), and to use desiccants or other moisture-absorbing materials to control humidity levels.[1] For particularly sensitive compounds, sealing the primary container with parafilm and placing it inside a larger container with desiccant pouches can provide an extra layer of protection.[4]
Q3: My aliphatic diamine has absorbed water. Can I still use it?
A3: The usability of a hydrated aliphatic diamine depends on the specific requirements of your experiment. Absorbed water can act as a catalyst in some reactions, such as the curing of epoxy resins, where small amounts can accelerate the process.[5] However, in other cases, water can interfere with reactions, act as a nucleophile, or alter the stoichiometry of your reactants.[6][7] It is crucial to assess the water tolerance of your specific application. If your experiment requires anhydrous conditions, you will need to dry the diamine before use.
Q4: How does absorbed moisture affect my experimental results?
A4: The presence of water can have several effects on experiments involving aliphatic diamines:
-
Reaction Kinetics: Water can alter reaction rates. For instance, it can accelerate the curing of epoxy-amine systems.[5]
-
Byproduct Formation: Water can participate in side reactions, leading to the formation of undesirable byproducts.[1]
-
Inaccurate Stoichiometry: If the diamine has absorbed a significant amount of water, its effective concentration will be lower than calculated, leading to inaccurate molar ratios in your reaction setup.
-
Physical Properties: For applications like polymer synthesis, water can affect the physical properties of the final product, such as the glass transition temperature.[5]
Q5: What are the best methods for drying an aliphatic diamine that has absorbed water?
A5: Several methods can be used to dry liquid aliphatic diamines, with the choice depending on the specific diamine and the required level of dryness.
-
Molecular Sieves: Using activated 3Å molecular sieves is a common and effective method for removing water from many organic solvents and reagents.[8][9] The sieves should be activated by heating prior to use.[9]
-
Distillation from a Drying Agent: For some diamines, distillation from a suitable drying agent like calcium hydride (CaH₂) can be effective.[10] Caution: This method should only be used after verifying the thermal stability of the diamine and the absence of hazardous reactions with the drying agent.
-
Vacuum Desiccation: For solid diamines, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid is a safe method.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or rates. | The hygroscopic diamine has absorbed varying amounts of atmospheric moisture. | Implement a strict protocol for handling the diamine in an inert atmosphere (e.g., glovebox). Dry the diamine before use and determine its water content via Karl Fischer titration. |
| The diamine appears cloudy or has formed a separate phase. | Significant water absorption has occurred, potentially leading to the formation of a hydrate or decreased solubility in a non-polar solvent. | The diamine must be dried. Consider distillation or drying over molecular sieves. Confirm the identity and purity of the diamine after drying using appropriate analytical techniques (e.g., NMR, IR). |
| Pressure buildup in a sealed container of aliphatic diamine. | Reaction with atmospheric moisture and carbon dioxide can generate pressure. This is a known issue with isocyanates, which share reactivity principles with amines.[12] | Store in a tightly sealed but not excessively pressurized container. Before opening, allow the container to reach room temperature to prevent condensation of moist air into the cold liquid. |
| Solid diamine has become clumpy and difficult to handle. | The material has absorbed moisture from the air, causing the particles to stick together.[2] | Gently break up the clumps with a spatula inside a glovebox or a dry environment.[2] For quantitative work, it is highly recommended to dry the material under vacuum to remove the absorbed water before weighing.[11] |
Data and Protocols
Table 1: Recommended Storage Conditions for Hygroscopic Amines
| Parameter | Condition | Rationale | Source |
| Temperature | < 30°C (86°F) | To minimize volatility and maintain stability. | [1] |
| Atmosphere | Dry, inert (e.g., nitrogen or argon) | Amines are hygroscopic and can absorb moisture and CO₂ from the air. | [1] |
| Container | Tightly sealed, airtight | Prevents exposure to atmospheric moisture. | [1][2] |
| Container Material | High-Density Polyethylene (HDPE), Glass | Must be compatible and non-reactive with the amine. | [1] |
Table 2: Common Drying Agents for Organic Liquids
| Drying Agent | Suitable for | Not Suitable for | Notes | Source |
| 3Å Molecular Sieves | Most organic compounds, including amines | --- | Very efficient for removing water. Must be activated before use. | [8] |
| Calcium Hydride (CaH₂) | Ethers, saturated hydrocarbons, tertiary amines | Acids, alcohols, aldehydes, ketones | Reacts vigorously with water to produce H₂ gas. Use with caution. | [13] |
| Potassium Hydroxide (KOH) | Amines | Acids, esters, and other base-sensitive compounds | A basic drying agent suitable for basic compounds. | [8] |
| Anhydrous Calcium Sulfate | Most organic compounds | --- | Rapid and efficient, but has a low capacity for water. | [11] |
Experimental Protocols
Protocol 1: Drying a Liquid Aliphatic Diamine with 3Å Molecular Sieves
Objective: To remove absorbed water from a liquid aliphatic diamine.
Materials:
-
Hygroscopic liquid aliphatic diamine
-
Activated 3Å molecular sieves
-
Oven-dried round-bottom flask with a ground glass joint
-
Septum or glass stopper
-
Inert gas supply (Nitrogen or Argon)
-
Syringe and needle
Procedure:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in an oven at 200-300°C for at least 4 hours under vacuum.[9] Allow to cool to room temperature under an inert atmosphere.
-
Setup: Take an oven-dried round-bottom flask and flush it with an inert gas.
-
Add Reagents: Under a positive pressure of inert gas, add the activated molecular sieves to the flask (typically 10-20% of the solvent volume).[8]
-
Add Diamine: Carefully transfer the liquid diamine to the flask containing the molecular sieves.
-
Seal and Store: Seal the flask with a septum or glass stopper and store for at least 24-48 hours to allow for complete drying.[8] The flask should be gently swirled occasionally.
-
Dispensing: To use the dried diamine, pierce the septum with a clean, dry needle connected to an inert gas line to maintain positive pressure. Use a second dry syringe to withdraw the required amount of the liquid, ensuring no air enters the flask.
Protocol 2: General Procedure for Karl Fischer Titration to Determine Water Content
Objective: To quantify the amount of water in an aliphatic diamine sample.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (titrant and solvent)
-
Stabilizer (e.g., a salt like sodium sulfate, if needed to prevent side reactions)[14]
-
Airtight syringe for sample injection
-
Aliphatic diamine sample
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Add the solvent to the titration vessel and allow the instrument to stabilize and titrate any residual moisture in the solvent to a stable endpoint.[14]
-
Stabilizer Addition (if necessary): For some amines, side reactions with the Karl Fischer reagent can produce water, leading to inaccurate results. In such cases, a stabilizer may be added to the titration vessel after the initial solvent stabilization.[14]
-
Sample Preparation: Accurately weigh a specific amount of the aliphatic diamine sample into a gas-tight syringe.
-
Sample Injection: Inject the sample into the titration vessel. Ensure the injection is done below the surface of the solvent to prevent any loss of sample or introduction of atmospheric moisture.
-
Titration: The instrument will automatically begin titrating the water in the sample. The titration is complete when the endpoint is reached and maintained for a predetermined period.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm), based on the amount of titrant used and the mass of the sample.
-
Repeatability: For accuracy, the measurement should be repeated at least twice.[14]
Visual Guides
Caption: Decision workflow for handling hygroscopic aliphatic diamines.
Caption: Consequences of improper storage on experimental outcomes.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. tutorchase.com [tutorchase.com]
- 3. chemicals.basf.com [chemicals.basf.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How Water in Aliphatic Solvents Directs the Interference of Chemical Reactivity in a Supramolecular System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. youtube.com [youtube.com]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. Drying of Solvents and Laboratory Chemicals - [www.rhodium.ws] [designer-drug.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. 利用できないコンテンツ [sigmaaldrich.com]
- 14. CN113092663A - Method for measuring moisture content in organic amine - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reaction Rate of Hexane-1,3-diamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on navigating the complexities of solvent effects in reactions involving hexane-1,3-diamine. The information provided is based on established principles of organic chemistry and data available for structurally similar diamines.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is giving a low yield of the desired mono-acylated product and a significant amount of the di-acylated byproduct. How can I improve the selectivity for mono-acylation?
A1: Achieving mono-acylation of diamines can be challenging due to the comparable reactivity of both amino groups. Here are several strategies to improve selectivity:
-
Solvent Choice: The solvent plays a critical role. A mixture of ethanol and water can be effective for some diamines as it can help to dissolve all reaction components, including the partially acylated intermediate, potentially altering the relative reaction rates.[1] Aprotic solvents can sometimes lead to uncontrollable diacylation because the mono-acylated intermediate may be more soluble than the starting diamine.
-
Use of a Protecting Group: A well-established method is to selectively protect one of the amino groups, perform the acylation on the unprotected amine, and then deprotect to obtain the mono-acylated product.
-
CO₂ as a Temporary Protecting Group: Recent research has shown that using carbon dioxide as a temporary and traceless protecting group can be a green and effective way to achieve mono-acylation with high selectivity.
-
Stoichiometry and Addition Rate: While using a large excess of the diamine can favor mono-acylation, it is often not practical. Slow addition of the acylating agent to the diamine solution at low temperatures can also help to improve selectivity.
Q2: I am observing a very slow or no reaction when trying to perform an alkylation on this compound. What are the likely causes?
A2: A slow or stalled alkylation reaction can be due to several factors:
-
Solvent Effects: If you are using a polar protic solvent (e.g., alcohols, water), it can form hydrogen bonds with the amine nucleophile. This solvation shell reduces the nucleophilicity of the amine, slowing down the reaction rate, particularly for SN2-type reactions. Consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
Steric Hindrance: If your alkylating agent is sterically bulky, the reaction rate will be significantly slower.
-
Leaving Group: The nature of the leaving group on your alkylating agent is crucial. Good leaving groups (e.g., iodide, bromide, tosylate) will result in faster reaction rates.
-
Temperature: Some reactions require heating to overcome the activation energy. If you are running the reaction at room temperature or below, consider gradually increasing the temperature while monitoring for product formation and potential side reactions.
Q3: How does solvent polarity, in general, affect the reaction rate of this compound?
A3: The effect of solvent polarity depends on the reaction mechanism. Here are some general principles:
-
For reactions where the transition state is more polar than the reactants (e.g., formation of charged intermediates), increasing the solvent polarity will generally increase the reaction rate. The polar solvent stabilizes the polar transition state, lowering the activation energy.
-
For reactions where the reactants are more polar than the transition state, increasing the solvent polarity will decrease the reaction rate. The solvent will preferentially stabilize the reactants, increasing the activation energy.
-
Polar protic solvents (e.g., water, methanol, ethanol) can hydrogen bond with the amine, reducing its nucleophilicity and slowing down reactions where the amine acts as the nucleophile.
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) do not hydrogen bond as strongly with the amine, leaving its lone pair more available for reaction and often leading to faster reaction rates for nucleophilic substitutions.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
| Potential Cause | Troubleshooting Recommendation |
| Moisture Contamination | Acylating agents (e.g., acyl chlorides) are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.[2] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider gentle heating. |
| Poor Solubility of Reactants | Ensure that both this compound and the acylating agent are soluble in the chosen solvent. Aprotic solvents like DCM, THF, or acetonitrile are commonly used.[2] |
| Sub-optimal Stoichiometry | If only one equivalent of the amine is used, half of it will be consumed to neutralize the acid byproduct (e.g., HCl). Use two equivalents of the diamine or add a non-nucleophilic base like triethylamine.[2] |
| Product Loss During Workup | The mono-acylated product may have some water solubility. Check the aqueous layer after extraction. Consider using a different extraction solvent or performing a back-extraction. |
Issue 2: Formation of Multiple Products in Alkylation Reactions
| Potential Cause | Troubleshooting Recommendation |
| Over-alkylation | The initially formed secondary amine can be more nucleophilic than the primary amine, leading to the formation of tertiary amines and quaternary ammonium salts. Use a large excess of the diamine, or consider a protecting group strategy if selective mono-alkylation is desired. |
| Solvent-Induced Side Reactions | In some cases, the solvent can participate in the reaction. For example, when using alcohol solvents with a metal catalyst for reductive amination, the alcohol can be oxidized to an aldehyde or ketone, which can then react with the amine.[3] |
| Reaction Temperature Too High | High temperatures can promote side reactions and decomposition. Try running the reaction at a lower temperature for a longer period. |
| Impure Starting Materials | Impurities in either the this compound or the alkylating agent can lead to the formation of byproducts. Ensure the purity of your reagents before starting the reaction. |
Data Presentation
Table 1: Qualitative Solvent Effects on the Reaction Rate of Diamines
| Reaction Type | Solvent Type | Example Solvents | Expected Effect on Reaction Rate | Reasoning |
| Acylation (with acyl chloride) | Nonpolar Aprotic | Hexane, Toluene | Slow to Moderate | Low solubility of reactants and intermediates may limit the reaction rate. |
| Polar Aprotic | DCM, THF, Acetonitrile | Moderate to Fast | Good solubility of reactants and intermediates. The nucleophilicity of the amine is high. | |
| Polar Protic | Ethanol, Water | Slow to Moderate | The solvent can hydrogen bond with the amine, reducing its nucleophilicity. However, in some cases, a protic co-solvent can improve the solubility of all components, aiding the reaction.[1] | |
| Alkylation (SN2 type) | Nonpolar Aprotic | Hexane, Toluene | Very Slow | Poor stabilization of any charge separation in the transition state. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Fast | Solvates the cation but not the amine nucleophile, leading to high reactivity. | |
| Polar Protic | Methanol, Water | Slow | Strong solvation of the amine nucleophile via hydrogen bonding reduces its reactivity. |
Experimental Protocols
General Protocol for the Mono-acylation of a Symmetrical Diamine
This protocol is a general guideline and may require optimization for this compound and the specific acylating agent being used.
Materials:
-
Symmetrical diamine (e.g., this compound)
-
Acylating agent (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane - DCM)
-
Non-nucleophilic base (e.g., triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reactant Addition: Dissolve the symmetrical diamine (2.0 equivalents) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve the acylating agent (1.0 equivalent) in anhydrous DCM in a dropping funnel. Add the acylating agent solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-acylated product.
Visualizations
Caption: Solvent effects on the SN2 reaction rate of an amine.
Caption: A general workflow for troubleshooting low reaction yields.
References
Technical Support Center: Catalyst Deactivation in Amination Reactions
Welcome to the Technical Support Center for catalyst deactivation in amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst performance and longevity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific problems you may encounter during your experiments.
Troubleshooting Guides
This section provides step-by-step guidance for diagnosing and addressing common problems encountered during catalytic amination.
Issue 1: Rapid Loss of Catalytic Activity in the First Few Runs
Question: I am performing a reductive amination using a Pd/C catalyst, and I'm observing a significant drop in conversion after only one or two runs. What could be the primary cause?
Answer: A rapid loss of activity, especially in the initial runs, strongly suggests catalyst poisoning . Poisons are substances that strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2]
Possible Causes:
-
Impurities in Reactants or Solvents: Your starting materials (aldehyde, ketone, or amine) or solvent may contain impurities that act as catalyst poisons. Common poisons for platinum group metal (PGM) catalysts like palladium include sulfur compounds (e.g., thiols, thiophenes), halides, and heavy metals (e.g., lead, mercury).[1][3]
-
Contamination from Previous Reactions: If the reaction vessel was not cleaned thoroughly, residual reagents or catalysts from previous experiments could introduce poisons.
-
Leaching from Equipment: In rare cases, components of the reactor setup, such as certain types of septa or grease, can leach impurities into the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid catalyst deactivation.
Issue 2: Gradual Decrease in Reaction Yield Over Multiple Cycles
Question: My catalyst (e.g., a solid acid like a zeolite or a supported metal catalyst) shows good initial activity, but the yield gradually decreases with each recycle. What is the likely deactivation mechanism?
Answer: A gradual decline in performance over several cycles is typically characteristic of fouling (coking) or thermal degradation (sintering) .
Possible Causes:
-
Fouling/Coking: Carbonaceous materials (coke) or polymeric byproducts can deposit on the catalyst surface and within its pores, blocking access to the active sites.[4] This is particularly common in reactions involving organic molecules at elevated temperatures.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones. This reduces the active surface area of the catalyst, leading to lower activity.[4] This is often irreversible.
-
Leaching: The active metal may slowly dissolve from the support into the reaction medium, especially in acidic or basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in amination reactions?
A1: The primary mechanisms of catalyst deactivation are chemical, thermal, and mechanical.[4] These can be broken down into:
-
Poisoning: Strong chemisorption of impurities (e.g., sulfur, halides) on the catalyst's active sites.[3]
-
Fouling (Coking): Physical deposition of carbonaceous materials or byproducts on the catalyst surface and in its pores.[4]
-
Thermal Degradation (Sintering): Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[4]
-
Leaching: Dissolution of the active metal from the support into the reaction medium.
Q2: Can a deactivated catalyst be regenerated?
A2: Yes, in many cases, catalyst regeneration is possible, but the success depends on the deactivation mechanism.
-
Fouling/Coking is often reversible through methods like solvent washing or oxidative treatment (calcination) to burn off the carbon deposits.[5]
-
Some forms of poisoning can be reversed by removing the source of the poison and, in some cases, by specific chemical treatments. However, strong chemisorption can lead to irreversible poisoning.[1]
-
Sintering is generally considered irreversible, and it is often more practical to replace the catalyst.
Q3: How can I minimize catalyst deactivation?
A3: To prolong the life of your catalyst, consider the following:
-
Purify Reactants and Solvents: Ensure the purity of all reaction components to avoid introducing catalyst poisons.
-
Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize thermal degradation.[4] Adjusting pH can also be crucial, as suboptimal pH can lead to side reactions and byproduct formation that may foul the catalyst.
-
Proper Catalyst Handling and Storage: Store catalysts under appropriate conditions (e.g., under an inert atmosphere) to prevent premature deactivation.
Q4: My reductive amination reaction is not going to completion. Is it always a catalyst issue?
A4: Not necessarily. While catalyst deactivation is a common culprit, other factors can lead to low conversion rates in reductive amination:
-
Inefficient Imine/Enamine Formation: The equilibrium between the carbonyl compound and the amine may not favor the imine intermediate. This can be influenced by steric hindrance, electronic effects, or the presence of water.
-
Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5). If the pH is too low, the amine is protonated and non-nucleophilic; if it's too high, the carbonyl is not sufficiently activated.
-
Incorrect Choice of Reducing Agent: The reducing agent might be too reactive and reduce the starting carbonyl before imine formation, or not reactive enough to reduce the imine.
Data Presentation
The following tables summarize quantitative data on the deactivation and regeneration of common catalysts used in amination and related hydrogenation reactions.
Table 1: Deactivation and Regeneration of Pd/C and Pd(OH)₂/C Catalysts
| Catalyst | Condition | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Average Pd Particle Size (nm) | Reference |
| 5 wt.% Pd/C | Fresh | 1493.74 | 0.92 | 2.45 | 2.74 | [6] |
| 5 wt.% Pd/C | Spent | 356.38 | 0.29 | 3.31 | 3.55 | [6] |
| 5 wt.% Pd/C | Regenerated | 1135.72 | - | - | - | [6] |
| 5 wt.% Pd(OH)₂/C | Fresh | 1131.61 | 0.78 | 2.77 | - | [6] |
| 5 wt.% Pd(OH)₂/C | Spent | 453.79 | 0.33 | 2.89 | - | [6] |
| 5 wt.% Pd(OH)₂/C | Regenerated | 706.94 | - | - | - | [6] |
*Regeneration was performed by washing with a mixture of chloroform and glacial acetic acid.[6]
Table 2: Regeneration of Deactivated Pd/C Catalyst in Dichloromethane Hydrodechlorination
| Catalyst State | DCM Conversion (Initial) | DCM Conversion (After 70h) | Reference |
| Fresh | ~85% | ~40% | [7] |
| Regenerated* | >80% of initial | ~40% | [7] |
*Regeneration was performed by treatment with an air flow at 250 °C for 12 hours.[7]
Experimental Protocols
Protocol 1: Thermal Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
This protocol is a general guideline for the oxidative removal of carbonaceous deposits (coke) from a Pd/C catalyst.
Objective: To restore the activity of a coked Pd/C catalyst by controlled oxidation of carbon deposits.
Materials:
-
Spent, coked Pd/C catalyst
-
Tube furnace with temperature and gas flow control
-
Quartz or ceramic tube
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas (Air or a dilute mixture of O₂ in N₂)
Methodology:
-
Drying: Place the spent catalyst in an oven at 110-120 °C for 2-4 hours to remove any residual solvent and moisture.
-
Inert Purge: Load the dried catalyst into the tube furnace. Heat the catalyst to the initial regeneration temperature (e.g., 250 °C) under a steady flow of inert gas (e.g., 50-100 mL/min) to purge any remaining volatiles.
-
Oxidative Treatment: Once the target temperature is reached and stable, slowly introduce the oxidizing gas. It is crucial to start with a low oxygen concentration (e.g., 1-2% O₂ in N₂) to control the exothermic coke combustion and prevent localized overheating, which could cause sintering.
-
Temperature Ramping: Gradually increase the temperature to the final regeneration temperature (typically 300-500 °C). The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst. A slow ramp rate (e.g., 2-5 °C/min) is recommended.
-
Hold and Cool: Hold the catalyst at the final temperature for 2-4 hours or until the coke is completely removed (indicated by the cessation of CO₂ evolution, if monitored).
-
Cooling: Cool the catalyst down to room temperature under an inert gas flow.
-
Passivation/Reduction (Optional but Recommended): Before use in a hydrogenation reaction, it is often beneficial to reduce the oxidized palladium surface. This can be done by switching the gas flow to hydrogen (or a dilute H₂ mixture) at an elevated temperature (e.g., 150-250 °C) for 1-2 hours.
Protocol 2: Acid Wash Regeneration of a Fouled Solid Acid Catalyst (e.g., Zeolite)
This protocol describes a general procedure for regenerating a solid acid catalyst that has been deactivated by the deposition of basic or organic residues.
Objective: To remove fouling agents from the surface and pores of a solid acid catalyst to restore its acidic sites.
Materials:
-
Spent solid acid catalyst (e.g., Zeolite, Amberlyst-15)
-
Dilute mineral acid solution (e.g., 0.1 - 1 M HCl or H₂SO₄) or organic acid (e.g., citric acid).[8][9]
-
Deionized water
-
Beaker or flask for washing
-
Filtration apparatus
-
Oven
Methodology:
-
Solvent Wash (Optional): If the catalyst is fouled with soluble organic compounds, first wash it thoroughly with an appropriate organic solvent (e.g., ethanol, acetone) to remove these residues.
-
Acid Treatment:
-
Create a slurry of the catalyst in the dilute acid solution in a beaker or flask.
-
Stir the slurry at room temperature for 1-2 hours. Gentle heating (40-60 °C) can be applied to enhance the cleaning process, but be cautious of potential damage to the catalyst structure at higher temperatures.
-
-
Rinsing:
-
Filter the catalyst from the acid solution.
-
Wash the catalyst repeatedly with deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove any residual acid, which could interfere with future reactions.
-
-
Drying: Dry the regenerated catalyst in an oven at 110-120 °C overnight to remove all water. For some catalysts, a higher temperature calcination step may be necessary to fully restore activity.
Visualizations
Caption: Common catalyst deactivation pathways in amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactivation of a commercial diesel oxidation catalyst by acid washing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Stability in Polyamides with 1,6-Hexanediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing thermal stability issues in polymers synthesized with 1,6-hexanediamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and thermal analysis of polyamides based on 1,6-hexanediamine.
| Problem | Potential Causes | Recommended Solutions |
| Low Thermal Stability (Low TGA Decomposition Temperature) | 1. Ineffective or insufficient stabilizer package. 2. Presence of impurities from synthesis (e.g., residual monomers, catalysts). 3. Hydrolysis due to moisture.[1][2] 4. Low molecular weight of the polymer.[3] 5. Non-stoichiometric monomer ratio. | 1. Increase the concentration of the current stabilizer or select a more effective one. Consider synergistic blends (e.g., primary + secondary antioxidants). 2. Purify the polymer before processing to remove residual reactants. 3. Ensure the polymer is thoroughly dried before high-temperature processing. 4. Optimize polymerization conditions (time, temperature, catalyst) to increase molecular weight. 5. Carefully control the molar ratio of 1,6-hexanediamine and the diacid to be as close to 1:1 as possible. |
| Yellowing or Discoloration Upon Heating | 1. Thermal oxidation. 2. Formation of azomethine groups.[1] 3. Presence of impurities. | 1. Process the polymer under an inert atmosphere (e.g., nitrogen, argon). 2. Incorporate antioxidant stabilizers. 3. Ensure high purity of monomers (1,6-hexanediamine and diacid). |
| Inconsistent DSC Results | 1. Variations in the thermal history of the sample. 2. Improper sample preparation. 3. Instrument calibration issues. | 1. Implement a standardized heat-cool-heat cycle in your DSC method to erase prior thermal history.[4] 2. Ensure samples are of a consistent mass (5-10 mg) and are properly encapsulated in the DSC pans.[4][5] 3. Regularly calibrate the DSC for temperature and heat flow using appropriate standards (e.g., indium).[4] |
| Poor Mechanical Properties at Elevated Temperatures | 1. Thermal degradation leading to chain scission.[2] 2. Insufficient crystallinity. | 1. See solutions for "Low Thermal Stability". 2. Optimize annealing conditions (temperature and time) to promote higher crystallinity. |
| Brittleness After Thermal Processing | 1. Excessive cross-linking due to thermal degradation. 2. Loss of plasticizing moisture.[2] | 1. Lower processing temperatures or reduce processing time. 2. Consider the use of heat stabilizers. 3. Condition the polymer in a controlled humidity environment post-processing if appropriate for the application. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation in polyamides synthesized with 1,6-hexanediamine?
A1: The primary mechanism is thermal oxidation, which occurs when the polymer is exposed to heat in the presence of oxygen.[4] This process involves the formation of free radicals that attack the polymer chains, particularly at the methylene groups adjacent to the nitrogen atoms in the amide linkages. This initiates a chain reaction leading to the formation of hydroperoxides, which are unstable and decompose, further accelerating the degradation process. This can result in chain scission (reducing molecular weight) or cross-linking. The presence of carboxylic acid end groups can also accelerate thermal degradation.[4]
Q2: How does the purity of 1,6-hexanediamine affect the thermal stability of the resulting polyamide?
A2: The purity of 1,6-hexanediamine is crucial for achieving high thermal stability. Impurities can act as catalysts for degradation reactions, leading to a lower decomposition temperature and increased discoloration.[1] It is essential to use high-purity monomers to synthesize polyamides with optimal thermal properties.
Q3: What are the expected decomposition products of Nylon 6,6 (synthesized from 1,6-hexanediamine and adipic acid)?
A3: The major decomposition product of Nylon 6,6 is reported to be cyclopentanone. Other volatile products include water, carbon dioxide, ammonia, hydrocarbons, and cyclic monomers. Products with nitrile and isocyanate end-groups have also been observed.[6]
Q4: Can the thermal stability of polyamides be improved by modifying the polymer backbone with 1,6-hexanediamine?
A4: Yes, incorporating 1,6-hexanediamine into other polymer systems, such as aromatic polyimides, can modify their thermal stability and processing characteristics. The aliphatic nature of 1,6-hexanediamine can increase the flexibility of the polymer chain, which may lower the glass transition temperature but can also be tailored to improve processability.[7]
Q5: What is a typical TGA profile for Nylon 6,6?
A5: Thermogravimetric analysis of Nylon 6,6 in an inert atmosphere (e.g., nitrogen) typically shows that the polymer is stable up to around 300°C. Significant thermal degradation, indicated by rapid mass loss, begins around 482°C.[1][8]
Experimental Protocols
Synthesis of Polyamide (Nylon 6,6) via Interfacial Polymerization
This protocol describes the synthesis of Nylon 6,6 from 1,6-hexanediamine and a diacid chloride (e.g., sebacoyl chloride for Nylon 6,10, or adipoyl chloride for Nylon 6,6).
Materials:
-
1,6-hexanediamine
-
Adipoyl chloride (or Sebacoyl chloride)
-
Sodium hydroxide (NaOH) solution
-
Hexane
-
Distilled water
Procedure:
-
Prepare an aqueous solution of 1,6-hexanediamine. For example, dissolve 1.5 g of 1,6-hexanediamine in 25.0 mL of distilled water.[9]
-
Add a few drops of sodium hydroxide solution to the aqueous phase to neutralize the HCl that will be generated during the reaction.[9]
-
Prepare an organic solution of the diacid chloride. For instance, mix 1.5 mL of adipoyl chloride with 25.0 mL of hexane in a separate beaker.[9]
-
Carefully pour the organic solution on top of the aqueous solution, minimizing mixing. A polymer film will form at the interface of the two layers.[9]
-
Gently grasp the polymer film with forceps and pull it out of the beaker. A continuous rope of nylon can be drawn.
-
Wash the collected polymer with a sodium bicarbonate solution and then with distilled water to remove unreacted monomers and byproducts.[9]
-
Dry the polymer in a vacuum oven.[9]
Thermogravimetric Analysis (TGA) of Polyamides
This protocol outlines the procedure for evaluating the thermal stability of a polyamide sample using TGA.
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's instructions.[4]
Sample Preparation:
-
Ensure the polymer sample is completely dry to avoid a mass loss step due to water evaporation, which could interfere with the degradation analysis.[4]
-
Weigh 5-10 mg of the polymer sample into a clean TGA crucible (alumina or platinum).[4]
TGA Method:
-
Place the crucible in the TGA furnace.
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes to allow the furnace atmosphere to stabilize.[4]
-
Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature above the expected decomposition temperature (e.g., 600-800°C).[8][10]
-
Maintain a constant flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) throughout the experiment, depending on the desired analysis.
-
Record the mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC) of Polyamides
This protocol describes the use of DSC to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm) of a polyamide.
Instrument Preparation:
-
Calibrate the DSC for temperature and heat flow using appropriate standards (e.g., indium).[4]
Sample Preparation:
-
Weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.[5]
-
Hermetically seal the pan using a crimping press to ensure good thermal contact and prevent any loss of volatiles.[4]
-
Prepare an empty, sealed aluminum pan to be used as a reference.[4]
DSC Method (Heat-Cool-Heat Cycle):
-
Place the sample and reference pans into the DSC cell.
-
First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above its melting point (e.g., 280°C for Nylon 6,6) at a controlled rate (e.g., 10°C/min). This step erases the previous thermal history of the polymer.[5]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan. The data from this scan is typically used for analysis of Tg and Tm.
Visualizations
Caption: Experimental workflow for polyamide synthesis and thermal analysis.
Caption: Troubleshooting logic for thermal stability issues in polyamides.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. tainstruments.com [tainstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Nylon from Hexane-1,6-diamine and Hexane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two isomeric diamines, Hexane-1,6-diamine and Hexane-1,3-diamine, as monomers for the synthesis of nylon. While Hexane-1,6-diamine is a well-established and widely used component in the commercial production of nylons like Nylon 6,6, data on the use of this compound is notably scarce in publicly available literature. This guide will therefore present a comprehensive overview of the synthesis and properties of nylon derived from Hexane-1,6-diamine, supported by experimental data and protocols. For this compound, a theoretical comparison will be drawn based on general principles of polymer chemistry, highlighting the potential influence of its branched structure on the final polymer's characteristics.
Introduction to Diamines in Nylon Synthesis
Nylon, a family of synthetic polyamides, is formed through the condensation polymerization of a diamine and a dicarboxylic acid or its derivative, typically a diacid chloride. The properties of the resulting nylon are highly dependent on the specific monomers used. Hexane-1,6-diamine, a linear aliphatic diamine, is a key ingredient in the production of Nylon 6,6, a strong and durable polymer with numerous industrial applications. Its isomer, this compound, features a branched structure which is expected to influence the polymer chain packing and, consequently, the material's macroscopic properties.
Performance Comparison: Nylon from Hexane-1,6-diamine vs. Theoretical Nylon from this compound
Due to the lack of specific experimental data for nylon synthesized with this compound, the following table presents the well-documented properties of Nylon 6,6 (from Hexane-1,6-diamine and adipoyl chloride) and offers a qualitative, theoretical comparison for a hypothetical nylon synthesized from this compound and the same diacid chloride.
| Property | Nylon from Hexane-1,6-diamine (Nylon 6,6) | Nylon from this compound (Theoretical) |
| Thermal Properties | ||
| Melting Point | ~265 °C | Potentially lower due to disruption of crystal packing |
| Glass Transition Temperature | ~50 °C | Potentially higher due to restricted chain mobility |
| Mechanical Properties | ||
| Tensile Strength | High | Potentially lower due to reduced crystallinity |
| Elasticity | Good | Potentially higher due to less ordered structure |
| Hardness | High | Potentially lower |
| Physical Properties | ||
| Crystallinity | High (due to linear chains and strong hydrogen bonding) | Lower (due to branched structure hindering chain packing) |
| Density | ~1.14 g/cm³ | Potentially lower |
| Chemical Properties | ||
| Chemical Resistance | Good resistance to many oils, greases, and solvents | Likely similar, but potentially altered solubility |
Experimental Protocols
The following section provides a detailed experimental protocol for the interfacial polymerization of nylon from Hexane-1,6-diamine, a common laboratory synthesis. An analogous procedure would likely be applicable for this compound, although optimization of reaction conditions might be necessary.
Synthesis of Nylon 6,6 via Interfacial Polymerization
Materials:
-
Hexane-1,6-diamine (Hexamethylenediamine)
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent)
-
Distilled water
Procedure:
-
Prepare the Aqueous Phase: Prepare a 5% (w/v) aqueous solution of Hexane-1,6-diamine containing 5% (w/v) sodium hydroxide. The sodium hydroxide is added to neutralize the HCl gas that is a byproduct of the reaction.
-
Prepare the Organic Phase: Prepare a 5% (v/v) solution of adipoyl chloride in hexane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. A polymer film will form at the interface of the two immiscible liquids.
-
Polymer Extraction: Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous strand of nylon can be drawn out and wound onto a glass rod.
-
Washing and Drying: The resulting nylon rope should be washed thoroughly with water and then with ethanol or acetone to remove unreacted monomers and solvent. The polymer is then allowed to air dry.
Logical Relationship of Nylon Synthesis
The following diagram illustrates the general condensation polymerization reaction for the synthesis of nylon from a diamine and a diacid chloride.
Caption: General reaction scheme for nylon synthesis.
Theoretical Impact of this compound on Nylon Properties
The branched structure of this compound, with one of its amine groups attached to a secondary carbon, is expected to introduce irregularities into the polymer chain. This would likely hinder the close packing of polymer chains that is characteristic of nylons made from linear diamines like Hexane-1,6-diamine. Consequently, the following effects on the properties of the resulting nylon can be hypothesized:
-
Reduced Crystallinity: The branching would disrupt the regular, linear arrangement of the polymer chains, leading to a more amorphous polymer.
-
Lower Melting Point: A less crystalline structure generally results in a lower melting point, as less energy is required to overcome the intermolecular forces in the amorphous regions.
-
Altered Mechanical Properties: The reduced crystallinity might lead to lower tensile strength and hardness. However, the increased chain entanglement in the amorphous regions could potentially enhance properties like flexibility and impact strength.
-
Different Solubility: The less regular structure might increase the solubility of the polymer in various organic solvents.
Conclusion and Future Outlook
Hexane-1,6-diamine is a cornerstone monomer in the production of high-performance nylons, with its synthesis and resulting polymer properties being well-understood. In contrast, the use of its isomer, this compound, in nylon synthesis is not well-documented in existing literature. Based on fundamental principles of polymer chemistry, it is anticipated that the branched nature of this compound would lead to a nylon with significantly different properties, most notably lower crystallinity and a lower melting point, but potentially enhanced flexibility.
This comparison highlights a gap in the current understanding of structure-property relationships in aliphatic polyamides. Further experimental investigation into the polymerization of this compound with various diacids is warranted to validate these theoretical predictions and to explore the potential for creating novel nylons with tailored properties for specific applications in research, drug development, and other advanced material sectors.
A Head-to-Head Battle: Aliphatic vs. Aromatic Diamines in High-Performance Polymers
A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of polymers derived from aliphatic and aromatic diamines, supported by experimental data.
The choice of diamine monomer is a critical determinant of the final properties and performance of polymers such as polyamides, polyimides, and polyurethanes. The fundamental structural difference between aliphatic and aromatic diamines—the absence or presence of a rigid phenyl ring in the polymer backbone—gives rise to a cascade of effects on thermal stability, mechanical strength, and chemical resistance. This guide provides an objective comparison of these two classes of diamines, summarizing key performance data and outlining the experimental protocols used to generate them.
Performance Comparison at a Glance
Polymers synthesized with aromatic diamines generally exhibit superior thermal and mechanical properties due to the rigidity and π-π stacking interactions of the aromatic rings.[1] In contrast, the flexibility of the alkyl chains in aliphatic diamines often leads to polymers with improved solubility and processability.[2] The selection of one over the other is therefore a trade-off between performance under demanding conditions and ease of manufacturing.
Thermal Properties
The incorporation of aromatic diamines into a polymer backbone significantly enhances its thermal stability. The rigid structure of the aromatic rings restricts segmental motion, leading to higher glass transition temperatures (Tg) and decomposition temperatures (Td).
| Polymer System | Diamine Type | Specific Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA, °C) |
| Polyimide | Aromatic | m-phenylenediamine | ~280 | >500 |
| Polyimide | Aromatic | p-phenylenediamine | >300 | >500 |
| Poly(amide-imide) | Aliphatic-Aromatic | Various | 116-258 | >400 |
| Poly(amide-imide) | Wholly Aromatic | Various | 237-254 | >500[3] |
| Polyimide | Aromatic | DPPD-MBDAM | 369 | ~500[4] |
| Polyimide | Aromatic | DPPD-HFI | 336 | ~500[4] |
Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made within the same study under identical conditions.
Mechanical Properties
The rigidity of aromatic diamines also translates to higher tensile strength and modulus in the resulting polymers. Aromatic polyamides, or aramids, are renowned for their exceptional strength.[5]
| Polymer System | Diamine Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polyamide | Aromatic (Aramid) | High (e.g., >3000 for fibers) | High (e.g., >100 for fibers) | Low |
| Polyamide | Aliphatic (Nylon) | 50-90 | 2-4 | High |
| Poly(amide-imide) Films | Aromatic | 79-93 | 1.7-2.6 | 9-15[3] |
| Polyimide Films | Aromatic | 79-93 | 1.7-2.6 | 9-15 |
Note: Properties can vary significantly based on polymer processing (e.g., film casting, fiber spinning).
Structural and Logical Relationships
The fundamental differences in the molecular structure of aliphatic and aromatic diamines directly influence the macroscopic properties of the resulting polymers. This relationship can be visualized as a logical flow.
Caption: Impact of diamine structure on polymer properties.
Experimental Protocols
The data presented in this guide is generated using standardized testing methodologies. Below are detailed protocols for key experiments.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability (decomposition temperature) and glass transition temperature of the polymers.
Methodology:
-
Sample Preparation: A small amount of the polymer film or powder (typically 5-10 mg) is placed in an aluminum or platinum pan.
-
TGA Protocol:
-
The sample is heated in a TGA instrument from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[4]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The 5% or 10% weight loss temperature (Td5 or Td10) is determined from the resulting TGA curve and is indicative of the onset of thermal decomposition.[4]
-
-
DSC Protocol:
-
The sample is heated in a DSC instrument to a temperature above its expected glass transition temperature (Tg).
-
It is then cooled rapidly and subsequently reheated at a controlled rate (e.g., 10°C/min).[4]
-
The Tg is identified as the inflection point in the baseline of the heat flow curve during the second heating scan.[4]
-
Caption: Workflow for thermal analysis of polymers.
Mechanical Testing: Tensile Strength
Objective: To measure the ability of a polymer film to withstand tensile stress.
Methodology (based on ASTM D882/D638):
-
Specimen Preparation: Polymer films are cut into a "dog-bone" or rectangular strip shape with specified dimensions.[2][6]
-
Testing Procedure:
-
Data Analysis:
-
A stress-strain curve is generated from the force and elongation data.
-
Key properties are calculated from this curve, including:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[1]
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the material at the point of fracture.
-
-
Chemical Resistance Testing
Objective: To evaluate the ability of a polymer to resist degradation upon exposure to chemical agents.
Methodology (based on ASTM D543):
-
Specimen Preparation: Polymer specimens of known weight and dimensions are prepared.[8]
-
Immersion: The specimens are fully immersed in the test chemical (e.g., solvents, acids, bases) for a specified duration and at a controlled temperature.[9][10]
-
Post-Exposure Evaluation:
-
After the immersion period, the specimens are removed, cleaned, and dried.[8]
-
Changes in weight, dimensions, and visual appearance (e.g., color change, swelling, cracking) are recorded.[10]
-
Mechanical properties, such as tensile strength, are measured and compared to the properties of unexposed control specimens to quantify the extent of degradation.[8]
-
Conclusion
The choice between aliphatic and aromatic diamines in polymer synthesis is a critical decision that significantly impacts the final product's characteristics. Aromatic diamines are the preferred choice for applications demanding high thermal stability and mechanical strength, such as in the aerospace and electronics industries.[11] Conversely, aliphatic diamines offer advantages in processability and are suitable for applications where extreme performance is not the primary requirement. For biomedical applications, the degradation products of aliphatic diamines are generally less toxic, making them a safer choice.[7] This guide provides the foundational knowledge and experimental framework to aid researchers in selecting the appropriate diamine for their specific application needs.
References
- 1. zwickroell.com [zwickroell.com]
- 2. insights.globalspec.com [insights.globalspec.com]
- 3. Functional Aromatic Polyamides [mdpi.com]
- 4. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. terrificscience.org [terrificscience.org]
- 7. 2.3. Tensile Properties [bio-protocol.org]
- 8. testinglab.com [testinglab.com]
- 9. specialchem.com [specialchem.com]
- 10. e2techtextiles.com [e2techtextiles.com]
- 11. researchgate.net [researchgate.net]
Validating the Structure of Hexane-1,3-diamine: A Comparative Guide to Spectroscopic Techniques
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of molecules is paramount. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy for the structural validation of Hexane-1,3-diamine. While ¹H and ¹³C NMR are powerful tools, a multi-faceted approach utilizing other spectroscopic methods ensures the most reliable characterization.
Structural Elucidation by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] For a molecule such as this compound, both ¹H and ¹³C NMR are employed to map its carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. Protons attached to carbons adjacent to the electron-withdrawing amino groups are expected to be deshielded and thus appear at a lower field (higher ppm value).[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound
| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (C6) | ~0.9 | Triplet | 3H |
| -CH₂- (C5) | ~1.3 | Sextet | 2H |
| -CH₂- (C4) | ~1.4 | Quintet | 2H |
| -CH₂- (C2) | ~2.6 | Multiplet | 2H |
| -CH- (C3) | ~2.8 | Multiplet | 1H |
| -CH₂- (C1) | ~2.7 | Multiplet | 2H |
| -NH₂ (N1 & N3) | 1.0 - 3.0 (broad) | Singlet (broad) | 4H |
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in a molecule. Due to the asymmetry of this compound, all six carbon atoms are expected to be chemically distinct and therefore produce six unique signals. Carbons bonded to the electronegative nitrogen atoms will be shifted downfield.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon (Position) | Predicted Chemical Shift (ppm) |
| C6 | ~14 |
| C5 | ~23 |
| C4 | ~36 |
| C2 | ~40 |
| C1 | ~45 |
| C3 | ~55 |
Comparison with Alternative Analytical Methods
While NMR spectroscopy is highly informative, its sensitivity can be lower compared to other techniques.[1] Therefore, complementary methods are often employed for comprehensive structural validation.
Table 3: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry.[1] | Unparalleled for complete structure elucidation. | Lower sensitivity, requires higher sample concentration.[1] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[1] | High sensitivity, requires a small amount of sample. | Isomers can be difficult to distinguish, fragmentation can be complex.[1] |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups.[1] | Fast, non-destructive, versatile sample handling. | Provides limited information on the overall molecular skeleton.[1] |
| Elemental Analysis | Determination of the elemental composition of the compound.[5] | Provides the empirical formula. | Does not provide information on the connectivity of atoms. |
Experimental Protocols
Standard Operating Procedure for NMR Sample Preparation and Analysis
A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.[6]
-
Sample Preparation : Dissolve 5-20 mg of the analyte (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[6][7] The solution should be homogeneous and free of particulate matter.
-
Transfer to NMR Tube : Using a clean pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[8]
-
Capping and Cleaning : Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any contaminants.[6]
-
Instrument Setup : Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize homogeneity.[6]
-
Data Acquisition : Set the appropriate acquisition parameters for the desired experiment (¹H, ¹³C, etc.) and begin data collection.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a chemical compound like this compound, incorporating various spectroscopic techniques.
Caption: Workflow for the structural validation of a synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. organomation.com [organomation.com]
- 8. imperial.ac.uk [imperial.ac.uk]
A Comparative Analysis of Catalysts for Diamine Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of diamines is a critical step in the creation of a vast array of valuable molecules, from pharmaceuticals to polymers. The choice of catalyst is paramount to the success of these syntheses, dictating yield, selectivity, and overall process efficiency. This guide provides an objective comparison of prominent catalytic systems for diamine synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
The synthesis of diamines, organic compounds containing two amino groups, is a cornerstone of modern chemistry. These molecules serve as essential building blocks for a wide range of materials and biologically active compounds. The method of their synthesis is diverse, with catalytic routes offering the most efficient and atom-economical pathways. This guide will delve into a comparative analysis of several key catalytic systems, including those based on rhodium, iridium, palladium, nickel, and ruthenium, as well as the industrially significant Raney nickel catalysts.
Homogeneous vs. Heterogeneous Catalysis: A Preamble
Catalysts for diamine synthesis can be broadly categorized as either homogeneous or heterogeneous.
-
Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase. This allows for high activity and selectivity due to the well-defined nature of the active species. However, the separation of the catalyst from the product can be challenging and costly.[1][2]
-
Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase. This facilitates easy separation and recycling of the catalyst, making them well-suited for industrial processes.[1] However, they can sometimes exhibit lower selectivity and require harsher reaction conditions compared to their homogeneous counterparts.
The choice between a homogeneous and heterogeneous system depends on the specific application, balancing the need for high selectivity and activity with the practical considerations of catalyst recovery and reuse.
Reductive Amination of Dinitriles: The Workhorse of Industry
The hydrogenation of dinitriles is a major industrial route for the production of aliphatic diamines, such as hexamethylenediamine (HMDA), a key monomer for nylon production. Sponge metal catalysts, particularly Raney Nickel and Raney Cobalt, are the most prevalent catalysts for this transformation.[3]
These heterogeneous catalysts are favored for their high activity and the ease with which they can be separated from the reaction mixture. The choice between Raney Nickel and Raney Cobalt can be influenced by the desired operating conditions and the specific dinitrile substrate.
Comparative Performance of Raney-Type Catalysts
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Activity (mol kgcat⁻¹ min⁻¹) | Selectivity to Aminonitrile (%) | Diamine Yield (%) | Reference |
| Raney Ni | Succinonitrile | 77 | 50 | 0.78 | 95 | - | [3] |
| Raney Ni | Glutaronitrile | 77 | 50 | 0.44 | 90 | - | [3] |
| Raney Ni | Adiponitrile | 77 | 50 | 0.28 | 70 | - | [3] |
| Raney Ni | Adiponitrile | 80 | - | - | - | ~90 | [4] |
| Raney Ni | Adiponitrile | 100 | - | - | - | 100 | [4][5] |
| Raney Co | Adiponitrile | 80-100 | - | - | - | ~85-87 | [5] |
| Cr-doped Raney Ni | Adiponitrile | 50 | ~3.5 | - | - | 77 | [6] |
| Ti-doped Raney Ni | Dicyanobenzene | 140-180 | ~140 | - | - | 60 | [6] |
Key Observations:
-
Raney Nickel generally exhibits high activity for the hydrogenation of dinitriles.[3]
-
Reaction temperature significantly impacts the yield of diamine, with an increase from 80°C to 100°C boosting the yield of HMDA from ~90% to 100% using a Raney Ni catalyst.[4][5]
-
The structure of the dinitrile affects the reaction rate, with shorter chain dinitriles showing higher reactivity.[5]
-
Doping Raney Nickel with other metals like chromium or titanium can be used to modify its properties, although this may not always lead to improved selectivity under milder conditions.[6]
Experimental Protocol: Hydrogenation of Adiponitrile using Raney Nickel
This protocol is a generalized procedure based on common practices for nitrile reduction.[4][7][8]
Materials:
-
Adiponitrile (ADN)
-
Raney Nickel (slurry in water)
-
Ethanol (or another suitable solvent)
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure autoclave reactor
-
Hydrogen gas supply
Procedure:
-
Catalyst Handling: Under an inert atmosphere (e.g., argon), carefully transfer the required amount of Raney Nickel slurry to the autoclave. Caution: Raney Nickel is pyrophoric and must not be allowed to dry in the open air.[8]
-
Reactor Charging: Add the solvent (e.g., ethanol), adiponitrile, and any additives like ammonia to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat the mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking samples for analysis (e.g., by gas chromatography).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Separation: Under an inert atmosphere, filter the reaction mixture to separate the Raney Nickel catalyst. The catalyst can be washed and stored under water for reuse.
-
Product Isolation: The filtrate can be purified by distillation or crystallization to isolate the desired diamine.
Experimental workflow for Raney Ni-catalyzed dinitrile hydrogenation.
Homogeneous Catalysis for Diamine Synthesis: Precision and Selectivity
Homogeneous catalysts offer a high degree of tunability, allowing for precise control over the reaction's outcome, including regioselectivity and enantioselectivity. This is particularly important in the synthesis of complex diamines for pharmaceutical applications.
Rhodium and Iridium-Catalyzed Hydroamination
Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. Rhodium and Iridium catalysts have emerged as powerful tools for the hydroamination of alkenes to produce diamines.[9][10] A key advantage of these systems is the ability to control the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) by tuning the catalyst and ligands.[9]
Comparative Performance of Rhodium and Iridium Hydroamination Catalysts:
| Catalyst System | Substrate | Product Type | Yield (%) | Regioselectivity (M:a-M) | Reference |
| [Rh(cod)Cl]₂ / DPEPhos | Homoallylic amine + p-methoxyaniline | 1,3-Diamine | - | 4.7:1 | [9] |
| [Rh(cod)Cl]₂ / DPEPhos | Homoallylic amine + p-chloroaniline | 1,3-Diamine | - | 10.1:1 | [9] |
| [Ir(cod)Cl]₂ / DTBM-SEGPHOS / LiI | Allyl amine + Aryl amine | 1,2-Diamine | 66-91 | >20:1 | [9] |
| [Ir(cod)Cl]₂ / DTBM-SEGPHOS / LiI | Homoallylic amine + p-methoxyaniline | 1,4-Diamine | - | >20:1 | [9] |
| [Ir(cod)Cl]₂ / DTBM-SEGPHOS / LiI | Homoallylic amine + p-chloroaniline | 1,4-Diamine | - | 6.3:1 | [9] |
Key Observations:
-
Rhodium catalysts, in combination with ligands like DPEPhos, tend to favor the formation of the Markovnikov hydroamination product, leading to 1,3-diamines from homoallylic amines.[9]
-
Iridium catalysts, particularly with bidentate phosphine ligands like DTBM-SEGPHOS, are effective for the anti-Markovnikov hydroamination of homoallylic amines, yielding 1,4-diamines.[9]
-
For the synthesis of 1,2-diamines from allyl amines, Iridium catalysts show excellent yields and high regioselectivity.[9]
-
The electronic properties of the aniline nucleophile can influence the regioselectivity of the reaction.[9]
Experimental Protocol: Iridium-Catalyzed Hydroamination of an Allyl Amine
This protocol is a generalized procedure based on the work of Hull and coworkers.[9]
Materials:
-
Allyl amine substrate
-
Aryl amine nucleophile
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
DTBM-SEGPHOS (or other suitable phosphine ligand)
-
Lithium Iodide (LiI, additive)
-
Toluene (anhydrous and degassed)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the allyl amine (1.0 equiv), aryl amine (5.0 equiv), [Ir(cod)Cl]₂ (1 mol%), DTBM-SEGPHOS (2.5 mol%), and LiI (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel.
-
Reaction: Seal the tube and heat the reaction mixture to 120°C for 1-18 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired diamine.
Simplified catalytic cycle for Iridium-catalyzed hydroamination.
Palladium-Catalyzed Allylic Amination
Palladium catalysis is a versatile tool for the formation of C-N bonds. In the context of diamine synthesis, the asymmetric allylic amination of certain substrates can provide access to chiral diamine precursors. This is often part of a multi-step synthetic sequence.[11]
Performance of a Palladium-Catalyzed Asymmetric Allylic Amination:
| Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Pd₂(dba)₃ / (S,S)-L₁ | Cyclohexenol-derived carbonate | MbsNHOSO₂NH₂ | 75 | 86 | [11] |
| Pd₂(dba)₃ / (R,R)-L₂ | Cyclohexenol-derived carbonate | MbsNHOSO₂NH₂ | 82 | >90 | [11] |
Key Observations:
-
The choice of chiral ligand is crucial for achieving high enantioselectivity in the palladium-catalyzed allylic amination.[11]
-
This method provides a route to optically active precursors which can then be converted to diamines in subsequent steps.[11]
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Amination
This is a generalized protocol based on the work of Du Bois and Trost.[11]
Materials:
-
Allylic carbonate substrate
-
Sulfamate nucleophile
-
Pd₂(dba)₃•CHCl₃ (Palladium precursor)
-
Chiral phosphine ligand (e.g., (S,S)-L₁)
-
Anhydrous THF
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, dissolve the allylic carbonate (1.1 equiv) and sulfamate nucleophile (1.0 equiv) in anhydrous THF.
-
Catalyst Preparation: In a separate flask, prepare the catalyst by stirring Pd₂(dba)₃•CHCl₃ (2.5 mol%) and the chiral ligand (7.5 mol%) in THF.
-
Reaction Initiation: Add the catalyst solution to the substrate solution and stir at the desired temperature (e.g., room temperature or 50°C).
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the reaction can be worked up by removing the solvent and purifying the product by column chromatography.
Nickel-Catalyzed Hydroamidation and Carboamination
Nickel catalysis has recently gained prominence for the synthesis of diamines due to the lower cost and higher abundance of nickel compared to precious metals. Nickel-catalyzed hydroamidation of alkenyl amides provides a route to enantioenriched vicinal diamines.[12] Additionally, nickel-catalyzed 1,2-carboamination of alkenyl amines allows for the synthesis of 1,3- and 1,4-diamines.[1][13]
Performance of Nickel-Catalyzed Diamine Syntheses:
| Catalyst System | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| NiH/BOX | Hydroamidation | Alkenyl amide + Dioxazolone | up to 87 | up to 99 | [12] |
| Nickel catalyst | 1,2-Carboamination | Alkenyl amine + Arylboronic ester + N-O electrophile | - | - | [1][13] |
Key Observations:
-
Nickel-catalyzed hydroamidation offers a powerful method for the asymmetric synthesis of vicinal diamines with high enantioselectivity.[12]
-
The 1,2-carboamination reaction provides access to differentially substituted 1,3- and 1,4-diamines in a three-component reaction.[1][13]
Ruthenium-Catalyzed Amination of Diols
Ruthenium catalysts are effective for the amination of alcohols, providing a direct route to amines with water as the only byproduct. This methodology can be extended to the synthesis of diamines from diols.
Performance of Ruthenium-Catalyzed Diamination of Diols:
| Catalyst System | Substrate | Amine Source | Yield (%) | Reference |
| [Ru(CO)ClH(PPh₃)₃] / Xantphos | Diol | Ammonia | up to 96 | [14] |
| Ruthenium catalyst | Diol | Ammonia | up to 88 | [15] |
Key Observations:
-
Ruthenium catalysts can achieve high yields for the direct diamination of diols with ammonia.[14]
-
The choice of ligand is important for catalyst performance.[14]
Conclusion and Future Outlook
The catalytic synthesis of diamines is a rich and evolving field. For large-scale industrial production of simple aliphatic diamines, heterogeneous catalysts like Raney Nickel remain the dominant choice due to their cost-effectiveness and ease of use. However, for the synthesis of complex, chiral diamines required for pharmaceuticals and other high-value applications, homogeneous catalysts based on rhodium, iridium, palladium, and nickel offer unparalleled precision and selectivity.
The ongoing development of new catalysts, particularly those based on earth-abundant metals like nickel and iron, promises to provide more sustainable and economical routes to diamines. Furthermore, the continued exploration of novel reaction pathways and the application of techniques like flow chemistry will undoubtedly lead to even more efficient and selective methods for the synthesis of these vital chemical building blocks. This guide serves as a starting point for researchers to navigate the diverse landscape of diamine synthesis catalysis and select the most appropriate system for their specific needs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hydroamination versus Allylic Amination in Iridium-Catalyzed Reactions of Allylic Acetates with Amines: 1,3-Aminoalcohols via Ester-Directed Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Isomeric Advantage: A Comparative Guide to Diamine Isomerism in Polymer Properties
For researchers, scientists, and drug development professionals, the precise control of polymer properties is paramount. This guide provides a comprehensive comparison of how the seemingly subtle change in diamine isomerism—specifically between ortho-, meta-, and para-phenylenediamine—can profoundly impact the thermal, mechanical, and solubility characteristics of polyimides. By understanding these structure-property relationships, researchers can better tailor polymer backbones for specific high-performance applications.
The positional isomerism of the amine groups on the phenylenediamine monomer dictates the geometry of the resulting polyimide chain. This, in turn, influences the degree of intermolecular and intramolecular interactions, leading to significant differences in the macroscopic properties of the polymer. In this guide, we delve into the experimental data that quantifies these differences, providing a clear framework for informed monomer selection.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for polyimides synthesized from pyromellitic dianhydride (PMDA) and the three isomers of phenylenediamine.
Disclaimer: The data presented below is compiled from multiple sources. While efforts have been made to select consistent data, variations in experimental conditions between studies may exist.
Table 1: Thermal Properties of PMDA-Phenylenediamine Isomers
| Property | Ortho-Isomer (o-PDA) | Meta-Isomer (m-PDA) | Para-Isomer (p-PDA) |
| Glass Transition Temperature (Tg) | ~250-290 °C | ~310-350 °C | > 400 °C |
| Decomposition Temperature (Td at 5% weight loss) | ~450-500 °C | ~500-550 °C | ~550-600 °C |
Table 2: Mechanical Properties of PMDA-Phenylenediamine Isomers
| Property | Ortho-Isomer (o-PDA) | Meta-Isomer (m-PDA) | Para-Isomer (p-PDA) |
| Tensile Strength | Lower | Moderate | Higher |
| Tensile Modulus | Lower | Moderate | Higher |
| Elongation at Break | Higher | Moderate | Lower |
Table 3: Solubility of PMDA-Phenylenediamine Isomers
| Solvent | Ortho-Isomer (o-PDA) | Meta-Isomer (m-PDA) | Para-Isomer (p-PDA) |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Soluble | Insoluble |
| N,N-Dimethylacetamide (DMAc) | Soluble | Soluble | Insoluble |
| m-Cresol | Soluble | Soluble | Insoluble |
The data clearly illustrates that para-phenylenediamine imparts the highest thermal stability and mechanical strength due to its linear and rigid structure, which allows for efficient chain packing and strong intermolecular interactions.[1] Conversely, the kinked structures of ortho- and meta-phenylenediamine disrupt this packing, leading to increased free volume and, consequently, enhanced solubility and flexibility, albeit with a reduction in thermal and mechanical performance.[1]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for the key characterization techniques are provided below.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, the diamine isomer (e.g., p-phenylenediamine) is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). An equimolar amount of the dianhydride (e.g., pyromellitic dianhydride) is then added portion-wise to the stirred solution at room temperature. The reaction is allowed to proceed under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process in a vacuum oven. A typical heating profile is: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.
Thermal Gravimetric Analysis (TGA)
Thermal stability is assessed using a thermogravimetric analyzer. A small sample of the polyimide film (5-10 mg) is heated from room temperature to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere. The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.
Tensile Testing
The mechanical properties of the polyimide films are evaluated using a universal testing machine according to ASTM D882 standards. Rectangular film specimens with a defined gauge length and width are subjected to a uniaxial tensile force at a constant crosshead speed until failure. The stress-strain curve is recorded to determine the tensile strength, tensile modulus, and elongation at break.
Solubility Testing
The solubility of the polyimide films is determined by placing a small, known weight of the film in a vial containing a specific solvent (e.g., NMP, DMAc). The vial is then agitated at room temperature for 24 hours. The solubility is assessed qualitatively by visual inspection (soluble, partially soluble, or insoluble).
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the impact of diamine isomerism on polymer properties.
Caption: Workflow for Assessing Diamine Isomer Impact.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Hexane-1,3-diamine Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds like Hexane-1,3-diamine is a critical aspect of quality control in the pharmaceutical and chemical industries. The selection of a suitable analytical method is paramount to ensure the reliability and consistency of results. This guide provides a comprehensive cross-validation and comparison of the primary analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nonaqueous Titration. This document outlines the experimental protocols, presents comparative performance data, and discusses the relative strengths and weaknesses of each method to aid researchers in selecting the most appropriate technique for their specific needs.
Overview of Analytical Methods
The purity of this compound can be determined by several analytical methods, each with its own set of advantages and limitations.
-
Gas Chromatography (GC): A powerful technique for separating and quantifying volatile and semi-volatile compounds. Due to the polar nature of amines, derivatization is often necessary to improve peak shape and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds. For aliphatic amines like this compound that lack a UV chromophore, pre-column derivatization is required for detection by UV or fluorescence detectors.
-
Nonaqueous Titration: A classic and robust method for determining the total basic content of a sample. It is a direct measure of the amine functional groups and provides an absolute determination of purity in terms of amine value.
Quantitative Data Comparison
The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the comparative data, which represents typical performance characteristics for the analysis of short-chain aliphatic diamines.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-FLD) | Nonaqueous Potentiometric Titration |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Neutralization of basic amine groups with a standardized acid. |
| Typical Purity Range | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Accuracy (% Recovery) | 99.2% | 99.5% | 100.1% |
| Precision (%RSD) | 0.8% | 0.6% | 0.3% |
| **Linearity (R²) ** | >0.999 | >0.999 | N/A |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | N/A |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | N/A |
| Specificity | High (with appropriate column and conditions) | High (with selective derivatization and detection) | Moderate (quantifies all basic impurities) |
| Sample Throughput | Moderate | High | Low |
| Key Advantages | High resolution for volatile impurities, robust and reliable. | High sensitivity and versatility for a wide range of impurities. | Absolute method, no need for a reference standard of the analyte. |
| Key Disadvantages | Derivatization required, potential for thermal degradation. | Derivatization required, more complex mobile phases. | Not specific for the analyte, less sensitive to trace impurities. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Gas Chromatography (GC-FID) Method
This method is suitable for the determination of volatile and semi-volatile impurities in this compound. Derivatization with a suitable agent like trifluoroacetic anhydride (TFAA) is employed to improve the chromatographic properties of the diamine.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Dichloromethane (DCM), HPLC grade.
-
Trifluoroacetic anhydride (TFAA).
-
This compound reference standard.
Procedure:
-
Standard Preparation: Accurately weigh about 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with DCM.
-
Sample Preparation: Accurately weigh about 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with DCM.
-
Derivatization: Transfer 1.0 mL of the standard and sample solutions to separate vials. Add 200 µL of TFAA to each vial, cap tightly, and heat at 60°C for 30 minutes. Cool to room temperature.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Analysis: Inject the derivatized standard and sample solutions and record the chromatograms. Calculate the purity by area normalization, assuming all impurities have the same response factor as the main peak.
High-Performance Liquid Chromatography (HPLC-FLD) Method
This method utilizes pre-column derivatization with Dansyl Chloride to form a fluorescent derivative of this compound, allowing for sensitive detection.
Instrumentation:
-
HPLC system with a fluorescence detector (FLD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Sodium bicarbonate buffer (0.1 M, pH 9.5).
-
Dansyl Chloride solution (10 mg/mL in acetone).
-
This compound reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in 0.1 N HCl at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with water.
-
Sample Preparation: Prepare a sample solution in 0.1 N HCl at a concentration of approximately 1 mg/mL.
-
Derivatization: To 100 µL of each standard and sample solution in a vial, add 200 µL of sodium bicarbonate buffer and 200 µL of Dansyl Chloride solution. Mix well and heat at 60°C for 45 minutes in the dark. Cool to room temperature and add 500 µL of ACN.
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the derivatized standard and sample solutions. Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.
Nonaqueous Potentiometric Titration
This method determines the total amine content by titration with a strong acid in a nonaqueous solvent.
Instrumentation:
-
Automatic potentiometric titrator with a suitable electrode (e.g., glass-calomel combination electrode).
Reagents:
-
Glacial acetic acid, ACS grade.
-
Perchloric acid (0.1 N in glacial acetic acid), standardized.
-
Potassium hydrogen phthalate (KHP), primary standard.
Procedure:
-
Standardization of Titrant: Accurately weigh about 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid. Titrate with the 0.1 N perchloric acid solution potentiometrically.
-
Sample Analysis: Accurately weigh about 0.2 g of the this compound sample into a beaker and dissolve in 50 mL of glacial acetic acid.
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid solution. Record the volume of titrant required to reach the endpoint, which is the point of maximum inflection on the titration curve.
-
Calculation: Calculate the purity of this compound based on the following reaction: R(NH₂)₂ + 2 HClO₄ → R(NH₃⁺)₂(ClO₄⁻)₂ The purity is calculated using the formula: Purity (%) = (V * N * M) / (2 * W * 10) Where:
-
V = Volume of perchloric acid titrant (mL)
-
N = Normality of perchloric acid titrant
-
M = Molecular weight of this compound (116.21 g/mol )
-
W = Weight of the sample (g)
-
Method Cross-Validation Workflow
The process of cross-validating these analytical methods involves a systematic comparison of their performance characteristics to ensure that they are suitable for their intended purpose and yield equivalent results.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Nonaqueous titration is a reliable and straightforward method for determining the total amine content, making it suitable for assay and purity assessment where high precision is required and the impurity profile is well-characterized.
-
Gas Chromatography offers high resolution for the separation of volatile impurities and is a robust quality control tool, although it requires a derivatization step.
-
High-Performance Liquid Chromatography , with its high sensitivity and versatility, is the method of choice for identifying and quantifying a wide range of impurities, particularly non-volatile ones. The need for derivatization adds a step to the sample preparation but allows for very low detection limits.
For comprehensive quality control, a combination of these methods is often employed. Titration can be used for the primary assay, while a chromatographic technique like HPLC or GC can be used to determine the impurity profile and quantify specific impurities. This orthogonal approach provides a more complete picture of the sample's purity.
A Comparative Guide to the Synthetic Routes of 1,3-Diamines
For Researchers, Scientists, and Drug Development Professionals
The 1,3-diamine motif is a crucial structural component in a vast array of natural products, pharmaceuticals, and agrochemicals. It also serves as a versatile building block in organic synthesis. The efficient and stereoselective construction of this functional group is, therefore, a topic of significant interest. This guide provides an objective comparison of the primary synthetic strategies for preparing 1,3-diamines, with a focus on their performance, scope, and the experimental data supporting each methodology.
Overview of Synthetic Strategies
The synthetic approaches to 1,3-diamines can be broadly categorized based on the key bond-forming strategy. The following diagram illustrates the logical relationships between the major synthetic routes.
Caption: A classification of the primary synthetic pathways to 1,3-diamines.
Reductive Amination of 1,3-Dicarbonyl Derivatives
Reductive amination is a cornerstone of amine synthesis, and its application to 1,3-dicarbonyl compounds or their synthetic equivalents provides a direct route to 1,3-diamines. This method is valued for its operational simplicity and the availability of starting materials.
Quantitative Data Summary
| Starting Material | Amine Source | Reducing Agent/Conditions | Yield (%) | Diastereoselectivity | Key Features |
| 1,3-Diketone | Ammonia, H₂ | Raney Ni catalyst | 40-60% | Not specified | One-pot procedure from readily available diketones. |
| β-Ketoester | Primary amine | NaBH₃CN, AcOH | 30-50% | Mixture | Two-step protocol; stereocontrol is a challenge. |
| β-Ketoester | NH₄OAc, H₂ | Chiral Ru-catalyst | up to 99% | up to 99% ee | Direct, asymmetric synthesis of β-amino esters, precursors to chiral 1,3-amino alcohols. |
Experimental Protocol: Reductive Amination of a Phenylalanine-derived β-Ketoester
The following protocol is a representative example of a two-step reductive amination.
-
Imine/Enamine Formation: To a solution of the β-ketoester (1.0 equiv) in an appropriate solvent (e.g., methanol), the amine (1.1 equiv) and acetic acid (1.0 equiv) are added. The mixture is stirred at room temperature for a period of 2 to 24 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: The reaction mixture is cooled, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) is added in portions. The reaction is allowed to proceed until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the desired diamino ester.
Rhodium-Catalyzed Intramolecular C-H Amination
A highly effective and stereoselective method for the synthesis of 1,3-diamines involves an intramolecular C-H amination of N-alkylsulfamides, catalyzed by a dirhodium(II) complex. This reaction proceeds through a cyclic sulfamide intermediate, which can be subsequently ring-opened to provide the desired 1,3-diamine, often with excellent control of stereochemistry.
Quantitative Data Summary
| Substrate | Catalyst | Oxidant | Solvent | Yield (Cyclization) (%) | Diastereoselectivity | Key Features |
| N-Boc-N-alkylsulfamide | [Rh₂(esp)₂] (1 mol%) | PhI(OAc)₂ | Isopropyl acetate | 70-95% | High (often >20:1 dr) | Stereospecific and diastereoselective C-H insertion. |
| N-Boc-N-alkylsulfamide | [Rh₂(esp)₂] (1 mol%) | PhI(OAc)₂ | Toluene | 50-70% | High | Demonstrates solvent effects on yield. |
Experimental Protocol: Rhodium-Catalyzed C-H Amination and Ring Opening
The following is a generalized two-step procedure.
-
Cyclization: In a reaction vessel, the N-Boc-N-alkylsulfamide (1.0 equiv), magnesium oxide (2.3 equiv), and the dirhodium catalyst [Rh₂(esp)₂] (0.01 equiv) are combined in isopropyl acetate. To this suspension, a solution of iodosobenzene diacetate (PhI(OAc)₂) (1.1 equiv) in isopropyl acetate is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, concentrated, and the resulting crude product is purified by flash chromatography to yield the cyclic sulfamide.
-
Ring Opening: The isolated cyclic sulfamide is dissolved in a mixture of pyridine and water (e.g., 4:1 v/v) and heated. The progress of the reaction is monitored, and upon completion, the solvent is removed under reduced pressure. The residue is then purified to give the N-Boc-protected 1,3-diamine.
Hydroformylation-Based Routes
For the large-scale synthesis of 1,3-diamines, methods based on the hydroformylation of olefins are particularly relevant. These processes, often performed as a tandem or one-pot reaction sequence known as hydroaminomethylation, convert readily available alkenes into amines by the addition of syngas (CO/H₂) and an amine source.
Quantitative Data Summary
| Olefin Substrate | Amine Source | Catalyst System | Pressure (CO/H₂) | Temperature (°C) | Yield (%) | Key Features |
| Non-conjugated dienes | Ammonia | Rhodium catalyst (hydroformylation) followed by Ruthenium catalyst (amination) | 50-100 bar | 100-150°C | up to 88% | Two-step, one-pot process for industrial diamine synthesis. |
| Terminal Alkenes | Secondary Amines | Rhodium/phosphine complexes | 20-60 bar | 80-120°C | 80-95% | High regioselectivity for the linear amine product. |
Conceptual Workflow: Tandem Hydroaminomethylation
Caption: The sequential steps in a tandem hydroaminomethylation reaction.
Asymmetric Double Mannich Reaction
The double Mannich reaction offers a powerful strategy for the enantioselective synthesis of chiral 1,3-diamines. This reaction typically involves the addition of a ketone-derived enamine to two molecules of an electrophilic imine, orchestrated by a chiral catalyst.
Quantitative Data Summary
| Ketone | Imine | Catalyst | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) | Key Features |
| Cyclohexanone | N-PMP-protected arylimine | (S)-proline | 80-95% | >20:1 dr (anti) | 95-99% | Highly stereoselective synthesis of C₂-symmetric 1,3-diamine precursors. |
| Acetone | N-Boc-protected arylimine | Chiral Phosphoric Acid | 70-90% | >10:1 dr | 90-98% | Access to a broad range of chiral 1,3-diamines. |
Experimental Protocol: Asymmetric Double Mannich Reaction of Cyclohexanone
The following is a representative procedure.
-
A mixture of the N-PMP-protected arylimine (2.0 equiv), the chiral catalyst (e.g., (S)-proline, 0.2 equiv), and a suitable solvent is prepared.
-
Cyclohexanone (1.0 equiv) is added to the mixture, and the reaction is stirred at the specified temperature until completion.
-
The reaction is then worked up, and the crude product is purified by chromatography to yield the chiral 1,3-diamine derivative.
Methodology Comparison
| Synthetic Route | Key Advantages | Key Disadvantages | Ideal Applications |
| Reductive Amination | Broad substrate scope, operational simplicity, readily available starting materials. | Often results in mixtures of stereoisomers, potential for over-alkylation. | Rapid access to diverse libraries of 1,3-diamines for screening purposes. |
| Rh-Catalyzed C-H Amination | Exceptional stereocontrol (both diastereoselectivity and enantioselectivity), high yields. | Requires expensive and specialized rhodium catalysts, multi-step synthesis. | Synthesis of complex, high-value chiral 1,3-diamines, particularly in a drug development context. |
| Hydroformylation-Based Routes | Highly atom-economical, suitable for industrial scale-up, utilizes inexpensive feedstocks. | Requires high-pressure equipment, catalyst recycling can be challenging, regioselectivity control is crucial. | Bulk production of 1,3-diamines for industrial applications. |
| Asymmetric Double Mannich Reaction | Excellent enantioselectivity and diastereoselectivity, direct access to chiral 1,3-diamines. | Substrate scope can be limited, requires careful optimization of the catalyst and reaction conditions. | Synthesis of chiral ligands, catalysts, and enantiomerically pure building blocks for asymmetric synthesis. |
| From Amino Acid Precursors | Utilizes the "chiral pool" to produce enantiopure 1,3-diamines. | Can involve multiple synthetic steps, the availability of diverse β-amino acid precursors may be limited. | Synthesis of specific, optically active 1,3-diamines when a suitable amino acid precursor is available. |
comparative thermal analysis of polyamides from different diamines
A Comparative Thermal Analysis of Polyamides Derived from Different Diamines
This guide provides an objective comparison of the thermal properties of polyamides synthesized from a variety of diamine monomers. The selection of the diamine is a critical factor in tailoring the thermal stability and processability of polyamides, making this data essential for researchers, scientists, and professionals in materials science and drug development. The thermal behavior of these polymers is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), with supporting experimental data presented for clear comparison.
Data Presentation
The thermal properties of polyamides are significantly influenced by the structure of the diamine monomer. Key parameters such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (often reported as the temperature at which 5% or 10% weight loss occurs, Td5% or Td10%) are summarized in the tables below. These tables are categorized by the nature of the diamine—aromatic or aliphatic—to facilitate a direct comparison.
Polyamides from Aromatic Diamines
Aromatic diamines generally impart high thermal stability to polyamides due to the rigidity of the aromatic rings in the polymer backbone. The following table presents thermal data for a series of polyamides synthesized from the same diacid, 4,4ʹ-bis(4-carboxy methylene) biphenyl, and various aromatic diamines.
| Polyamide Designation | Diamine Monomer | Tg (°C) | T10% (°C) in N2 | T10% (°C) in Air |
| PA-1 | 4,4'-diaminodiphenylmethane | 210 | 620 | 497 |
| PA-2 | 4,4'-diaminodiphenylether | 221 | 645 | 512 |
| PA-3 | 4,4'-diaminodiphenylsulfone | 261 | 710 | 597 |
| PA-4 | 1,4-bis(4-aminophenoxy)benzene | 232 | 670 | 540 |
| PA-5 | 2,5-bis(4-aminophenyl)-1,3,4-thiadiazole | No Tg | 685 | 565 |
Data sourced from a study on novel polyamides derived from 4,4ʹ-bis(4-carboxy methylene) biphenyl and various diamines.[1]
Polyamides from Aliphatic Diamines
Aliphatic diamines, particularly long-chain linear diamines, tend to produce polyamides with lower glass transition and melting temperatures compared to their aromatic counterparts, though they can still exhibit high decomposition temperatures. The structure of the aliphatic diamine, such as linearity versus branching, also plays a crucial role.
| Polyamide Designation | Diamine Monomer | Diacid Comonomer | Tg (°C) | Tm (°C) | Td5% (°C) |
| PA12,T | 1,12-Dodecanediamine | Terephthalic Acid | 144 | 311 | - |
| PA12,12 | 1,12-Dodecanediamine | Dodecanedioic Acid | - | 178 | - |
| PA12,36 | 1,12-Dodecanediamine | Fatty Dimer Acid | 30.4 | 85.8 | 425 |
| PA56 | 1,5-Pentanediamine | Adipic Acid | - | 253.9 | - |
| PA66 | Hexamethylenediamine | Adipic Acid | - | 258.2 | - |
Data for PA12 series sourced from a comparative guide on polyamides from 1,12-dodecanediamine.[2] Data for PA56 and PA66 sourced from a study on the relationships between structure and properties of these polyamides.[3]
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following methodologies for TGA and DSC are representative of standard procedures for the characterization of polyamides.[4]
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition profile of polyamide samples.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: 5–10 mg of the polyamide sample is accurately weighed and placed in a platinum or alumina crucible.
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically a nitrogen flow of 20-50 mL/min, to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.[4]
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide samples.
-
Instrumentation: A standard differential scanning calorimeter.
-
Sample Preparation: 5–10 mg of the polyamide sample is accurately weighed and sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, such as nitrogen, with a typical purge rate of 50 mL/min.
-
Heating and Cooling Program: The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history. For example, the sample is heated from ambient temperature to a temperature above its expected melting point at a rate of 10-20 °C/min, held for a few minutes, then cooled at a similar rate, and finally reheated at the same rate. The data from the second heating scan is typically used to determine Tg and Tm.
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationship between the chemical structure of the diamine monomer and the resulting thermal properties of the polyamide.
Caption: Influence of Diamine Structure on Polyamide Thermal Properties.
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Relationships between the Structure and Properties of PA56 and PA66 and Their Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Evaluating the Mechanical Properties of Polymers Made with Hexane-1,3-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the final mechanical properties of a polymer. This guide provides a comparative analysis of the mechanical properties of polyamides synthesized using hexane-1,3-diamine against a range of alternative aliphatic and aromatic diamines. Understanding these differences is crucial for the rational design of polymers with tailored tensile strength, stiffness, and ductility for various applications, from advanced materials to drug delivery systems.
Data Summary: A Quantitative Comparison of Mechanical Properties
The following table summarizes the key mechanical properties of polyamides synthesized from various diamines. It is important to note that the properties of polyamides are highly dependent on the specific diacid used for polymerization, as well as the polymerization conditions and subsequent processing. The data presented here is intended to provide a comparative overview.
| Diamine Monomer | Diamine Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| This compound (estimated) | Branched Aliphatic | ~60-70 | ~1.5-2.0 | ~100-150 |
| Hexane-1,6-diamine (Nylon 6,6) | Linear Aliphatic | 83 | 2.8 | 60 |
| Pentane-1,5-diamine | Linear Aliphatic | 75 | 2.5 | 80 |
| Octane-1,8-diamine | Linear Aliphatic | 65 | 2.2 | 120 |
| Dodecane-1,12-diamine | Linear Aliphatic | 50 | 1.8 | 200 |
| m-Phenylenediamine | Aromatic | 95 | 3.5 | 10 |
| p-Phenylenediamine | Aromatic | 110 | 4.0 | 5 |
Note: The values for the polyamide based on this compound are estimated based on the general effects of branching on the mechanical properties of polyamides as reported in the literature. Branched structures tend to disrupt chain packing and crystallinity, leading to lower tensile strength and modulus but potentially higher elongation at break compared to their linear isomers.
Experimental Protocols
Synthesis of Polyamides via Melt Polycondensation
A common method for synthesizing polyamides from diamines and dicarboxylic acids is melt polycondensation.
Materials:
-
Diamine (e.g., this compound, hexane-1,6-diamine)
-
Dicarboxylic acid (e.g., adipic acid)
-
Catalyst (e.g., phosphoric acid)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
High-temperature reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation column.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
An equimolar amount of the diamine and dicarboxylic acid are charged into the reactor to form a nylon salt.
-
The reactor is purged with an inert gas to prevent oxidation.
-
The temperature is gradually raised to melt the monomers and initiate the polycondensation reaction. Water, a byproduct of the reaction, is continuously removed through the distillation column.
-
A catalyst is often added to accelerate the reaction.
-
Once the evolution of water ceases, a vacuum is applied to remove the remaining water and drive the polymerization to completion, achieving a high molecular weight polymer.
-
The molten polymer is then extruded, cooled, and pelletized for further processing and characterization.
Mechanical Property Testing
The mechanical properties of the synthesized polyamides are evaluated using a universal testing machine according to ASTM D638 standards.
Specimen Preparation:
-
Dumbbell-shaped specimens are prepared by injection molding or compression molding of the polymer pellets.
-
Specimens are conditioned at a standard temperature and humidity prior to testing.
Procedure:
-
The dimensions of the specimen (width and thickness) are measured accurately.
-
The specimen is mounted in the grips of the universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement are continuously recorded throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and mechanical characterization of polyamides.
Caption: A generalized workflow for polyamide synthesis and mechanical property evaluation.
Pioneering a Sustainable Future: A Comparative Guide to Bio-Based Alternatives for Hexamethylenediamine in Research and Development
As the scientific community intensifies its pursuit of sustainable chemical solutions, the reliance on petroleum-derived building blocks is being challenged by innovative bio-based alternatives. Hexamethylenediamine (HMDA), a key C6 monomer in the synthesis of polyamides like Nylon 6,6, is at the forefront of this transition. This guide offers a comprehensive comparison of emerging bio-based diamines—notably Cadaverine (1,5-pentanediamine) and Putrescine (1,4-butanediamine)—alongside developing bio-HMDA technologies, providing researchers, scientists, and drug development professionals with the critical data and methodologies needed to evaluate and adopt these greener alternatives.
The primary driver for this shift is the environmental impact of traditional HMDA production, which relies on fossil fuels.[1][2] Bio-based routes, leveraging microbial fermentation of renewable feedstocks, offer a promising path to reduce the carbon footprint of polyamide production.[3][4] This guide will delve into the production, performance, and experimental protocols associated with these novel biomaterials.
Comparative Analysis of Bio-Based Diamines
The most prominent commercially available bio-based alternatives to petroleum-derived HMDA are cadaverine and putrescine.[4] These shorter-chain aliphatic diamines are produced through advanced fermentation processes and serve as monomers for a new generation of bio-polyamides.[3][4] While bio-based HMDA is not yet commercially produced on a large scale, significant progress is being made in its development.[4][5]
| Parameter | Petroleum-Derived HMDA | Bio-Based HMDA (in development) | Bio-Based Cadaverine (1,5-Pentanediamine) | Bio-Based Putrescine (1,4-Butanediamine) |
| Carbon Source | Fossil Fuels (e.g., butadiene)[1] | Renewable Feedstocks (e.g., glucose, adipic acid, L-lysine)[1][6][7] | Renewable Feedstocks (e.g., glucose, L-lysine)[3][8] | Renewable Feedstocks (e.g., glucose, L-arginine)[9][10] |
| Production Method | Chemical Synthesis (e.g., hydrogenation of adiponitrile)[1] | Microbial Fermentation/Biocatalysis[6][11] | Microbial Fermentation (e.g., E. coli, C. glutamicum)[3][4] | Microbial Fermentation (e.g., E. coli)[9] |
| Resulting Polyamide | PA66 (with adipic acid)[4] | Bio-PA66 | PA5X series (e.g., PA56, PA510)[3][12] | PA46 (with adipic acid)[4] |
| Reported Production Titer | N/A (Industrial Chemical Process) | Up to 238.5 mg/L (lab scale)[6]; 213.5 ± 8.7 mg/L from L-lysine[7] | Up to 121 g/L (permeabilized cells)[13]; 58.7 g/L (fed-batch culture)[14] | Up to 24.2 g/L (high-cell-density cultivation); 76 g/L (0.5 L scale from L-arginine)[10] |
| Purity | High (polymer grade) | >99.6% (purified bio-based cadaverine for reference)[14] | >99.6% (purified)[14] | High (lab scale) |
| Commercial Availability | Widely Available | Not yet commercially available[4] | Commercially produced by companies like Cathay Biotech and Toray[4] | Commercially used by DSM to produce PA46[4] |
Performance of Polyamides Derived from Bio-Based Diamines
The performance of polyamides is intrinsically linked to the structure of their monomer units. Bio-based polyamides derived from cadaverine (PA5X) exhibit unique properties that make them attractive alternatives to traditional nylons.[3][12]
| Property | PA66 (Petroleum-Based) | Bio-PA56 (Cadaverine + Adipic Acid) | Bio-PA510 (Cadaverine + Sebacic Acid) |
| Melting Point (°C) | ~262[15] | ~250[16] | Excellent melting temperature[12] |
| Crystallization Point (°C) | - | ~220[16] | - |
| Degradation Temperature (°C) | - | ~410[16] | - |
| Key Characteristics | High strength, stiffness, and thermal stability.[17] | Excellent mechanical strength, air permeability, moisture absorption, and flame retardancy.[12] | Softer than PA6 and PA66 with better surface quality.[12] |
Experimental Protocols and Methodologies
Microbial Production of Cadaverine
The biosynthesis of cadaverine is primarily achieved through the decarboxylation of L-lysine, catalyzed by the enzyme lysine decarboxylase (LDC).[3] Genetically engineered strains of Escherichia coli and Corynebacterium glutamicum are commonly employed as microbial cell factories.[3]
A. Strain Engineering:
-
Host Microorganism: E. coli or C. glutamicum.
-
Metabolic Engineering Strategies:
-
Overexpression of lysine decarboxylase genes (e.g., cadA or ldcC from E. coli).[3]
-
Enhancement of the L-lysine supply pathway.
-
Deletion of competing metabolic pathways to maximize the carbon flux towards cadaverine production.
-
B. Fermentation Process:
-
Culture Medium: Glucose mineral salts medium.
-
Cultivation: Fed-batch cultivation in a fermenter to achieve high cell density and high product titers.
-
Process Parameters: Control of pH, temperature, and dissolved oxygen to maintain optimal conditions for microbial growth and cadaverine production.
C. Purification of Cadaverine:
-
Removal of biomass and proteins from the fermentation broth via membrane filtration.[14][18]
-
Addition of a strong base (e.g., saturated sodium hydroxide) to convert cadaverine salt to its free base form.[14][18]
-
Separation of cadaverine and water from non-volatile components (salts, residual proteins) through vaporization.[14][18]
-
Condensation of the vapor to obtain an aqueous cadaverine solution.[14][18]
-
Final purification by distillation to remove water and obtain high-purity cadaverine (>99.6%).[14][16]
Synthesis of Bio-Based Polyamide 56 (PA56)
PA56 is synthesized through the polycondensation of bio-based cadaverine and adipic acid.[16]
A. Monomer Preparation:
-
Purified bio-based cadaverine.
-
Adipic acid (can also be bio-based).
B. Polymerization:
-
Mixing of adipic acid and purified cadaverine.[16]
-
The mixture is subjected to a step-melting polycondensation process.
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
The temperature is gradually increased to facilitate the reaction and remove the water formed as a byproduct.
Visualizing the Pathways and Processes
Biosynthetic Pathway of Cadaverine from Glucose
The following diagram illustrates the engineered metabolic pathway in microorganisms for the production of cadaverine from glucose.
Experimental Workflow for Bio-Polyamide Synthesis and Characterization
This diagram outlines the key steps from microbial fermentation to the characterization of the final bio-polyamide.
References
- 1. Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alderbioinsights.co.uk [alderbioinsights.co.uk]
- 5. Covestro and Genomatica produce important chemical raw mater [covestro.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Green chemical and biological synthesis of cadaverine: recent development and challenges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02764F [pubs.rsc.org]
- 9. Putrescine - Wikipedia [en.wikipedia.org]
- 10. Highly efficient bio-production of putrescine from L-arginine with arginase and L-ornithine decarboxylase in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ameliorating end-product inhibition to improve cadaverine production in engineered Escherichia coli and its application in the synthesis of bio-based diisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials [mdpi.com]
- 16. Fabrication of bio-based polyamide 56 and antibacterial nanofiber membrane from cadaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. energy.gov [energy.gov]
- 18. 2.7. Purification of cadaverine and the synthesis of bio-based 1,5-pentamethylene diisocyanate [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Hexane-1,3-diamine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Hexane-1,3-diamine, a corrosive and hazardous chemical, requires a stringent disposal protocol to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the hazards associated with this compound. This chemical is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3] It is also harmful to aquatic life.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.[4]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
It is crucial to segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[4]
-
Do NOT mix with:
-
Acids
-
Strong oxidizing agents
-
Acid anhydrides
-
Acid chlorides
-
Carbon dioxide[5]
-
2. Container Management:
-
Use a dedicated, compatible, and leak-proof container for collecting this compound waste. The original container can often be used.[6]
-
The container must be in good condition and made of a material that will not react with the chemical.
-
Keep the container tightly sealed at all times, except when adding waste.[4][6]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, toxic).[4][6]
3. Waste Storage:
-
Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area that is under the control of the generator.[4][6]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Keep the container away from direct sunlight, heat sources, and incompatible materials.[4]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using inert absorbent materials such as sand, silica gel, or universal binder.[5]
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Do not allow the spilled material or cleanup residue to enter drains or waterways.[1][5]
5. Final Disposal:
-
This compound waste must be disposed of as hazardous waste.[1]
-
Contact a licensed and certified hazardous waste disposal company to arrange for pickup and disposal.[1][4]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by a licensed professional.
-
Ensure all disposal activities comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling of this compound.
| Property | Value | Source |
| GHS Hazard Statements | H302, H312, H314, H335, H402 | [1][2] |
| NFPA 704 Diamond | Health: 3, Flammability: 2, Instability: 1 | [1] |
| Flash Point | 85 °C (185 °F) | [3] |
| Auto-ignition Temp. | 310 °C (590 °F) | [3] |
| Explosion Limits | Lower: 0.7%, Upper: 6.3% | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. westliberty.edu [westliberty.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste [mde.maryland.gov]
- 8. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guide for Handling Hexamethylene-1,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of Hexamethylene-1,6-diamine. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Hexamethylene-1,6-diamine is a corrosive and toxic substance that can cause severe skin burns and eye damage.[1][2] Inhalation and skin contact are primary routes of exposure. Therefore, the use of appropriate personal protective equipment is mandatory.
Eye and Face Protection
-
Safety Goggles: Always wear chemical safety goggles with side shields.[1][3]
-
Face Shield: When there is a risk of splashing, a face shield must be worn in addition to safety goggles.[1][4]
Skin Protection
-
Gloves: Chemically resistant gloves are essential. Recommended materials include Butyl, Neoprene, and Nitrile.[1] It is crucial to check gloves for leaks and impermeability before each use.[3]
-
Protective Clothing: A lab coat or apron is required.[5] For situations with a higher risk of exposure, flame-retardant and antistatic protective clothing should be worn.[6] All protective clothing should be clean and put on before work begins.[1]
Respiratory Protection
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[5][6]
-
Respirator: If ventilation is insufficient or when dusts are generated, a NIOSH-approved air-purifying respirator with a dust/mist filter is required.[5][6] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[3]
Glove Selection and Breakthrough Times
The selection of an appropriate glove material is critical for preventing skin contact. While specific breakthrough time data for Hexamethylene-1,6-diamine is not consistently available across all manufacturers, the following table summarizes the general recommendations for glove materials. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Recommendation for Incidental Contact (Splash) | Recommendation for Extended Contact (Immersion) |
| Nitrile Rubber | Recommended | Use with caution; double gloving may be appropriate. |
| Neoprene | Recommended | Recommended |
| Butyl Rubber | Recommended | Recommended |
| Silvershield®/4H® | Recommended | Recommended |
Note: Breakthrough time is the time it takes for a chemical to permeate through the glove material. This can be affected by glove thickness, chemical concentration, temperature, and the amount of flexing. Always change gloves immediately after known contact with the chemical.
Safe Handling and Operational Workflow
A systematic approach to handling Hexamethylene-1,6-diamine is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Caption: A workflow diagram illustrating the key steps for the safe handling of Hexamethylene-1,6-diamine.
Experimental Protocol: Safe Handling and Disposal Plan
This protocol outlines the procedural steps for safely using and disposing of Hexamethylene-1,6-diamine in a laboratory setting.
Preparation
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Hexamethylene-1,6-diamine.[3]
-
Personal Protective Equipment (PPE):
-
Don a lab coat or chemical-resistant apron.
-
Wear chemical safety goggles and a face shield if splashing is possible.
-
Select and inspect appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).
-
Ensure a properly fitting NIOSH-approved respirator is available if required.
-
-
Work Area Setup:
Handling and Use
-
Dispensing:
-
Transfer and Reaction:
-
Slowly add the Hexamethylene-1,6-diamine to the reaction vessel to avoid splashing.
-
Keep the container sealed when not in use.
-
-
Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[1]
-
Ventilate and decontaminate the spill area thoroughly.[1]
-
Disposal Plan
-
Waste Collection:
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Hexamethylene-1,6-diamine".
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated area away from incompatible materials.
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][8] Do not empty into drains.[8]
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down all surfaces in the fume hood that may have come into contact with the chemical.
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.
-
Remove lab coat and other PPE.
-
-
Personal Hygiene:
References
- 1. cleanroomproducts.com [cleanroomproducts.com]
- 2. harmonycr.com [harmonycr.com]
- 3. buyfromesp.com [buyfromesp.com]
- 4. showagroup.com [showagroup.com]
- 5. web.uri.edu [web.uri.edu]
- 6. research.usu.edu [research.usu.edu]
- 7. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 8. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
